3,3-Diphenylacrylaldehyde
Description
Properties
IUPAC Name |
3,3-diphenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFWBDWAWZJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049210 | |
| Record name | 3,3-Diphenylacrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-39-5 | |
| Record name | β-Phenylcinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylacrolein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenal, 3,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Diphenylacrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIPHENYLACROLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7JVZ5FZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde: Synthesis, Properties, and Applications
Section 1: Introduction and Overview
3,3-Diphenylacrylaldehyde, a member of the α,β-unsaturated aldehyde family, is a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Structurally, it can be viewed as an analogue of cinnamaldehyde, distinguished by the presence of two phenyl groups on the β-carbon. This unique arrangement of a reactive aldehyde, a conjugated alkene system, and bulky phenyl substituents imparts a distinct profile of reactivity and steric influence. While not a final drug product itself, its chalcone-like core structure is a well-recognized pharmacophore, making this compound a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][2] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.
Section 2: Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by the molecular formula C₁₅H₁₂O. The structure features a propenal backbone with two phenyl rings attached to the C3 position. This substitution pattern is key to its chemical behavior, influencing the electronics of the conjugated system and providing significant steric hindrance around the carbon-carbon double bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂O | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| IUPAC Name | 3,3-diphenylprop-2-enal | [3] |
| CAS Number | 5436-33-9 | [3] |
| Appearance | Pale yellow solid (typical) | [4] |
| Melting Point | 71 - 73 °C | [5] |
| Boiling Point | 181 °C at 16 hPa | [5] |
| SMILES | C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | [3] |
| InChIKey | MWAFWBDWAWZJGK-UHFFFAOYSA-N | [3] |
Section 3: Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and reliable synthesis of this compound is achieved via the Vilsmeier-Haack reaction.[6][7] This reaction employs a "Vilsmeier reagent," typically formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), to formylate an electron-rich substrate.[8] In this case, the substrate is the readily available alkene, 1,1-diphenylethylene. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the alkene, followed by hydrolysis of the resulting iminium salt intermediate to yield the final aldehyde.
Experimental Protocol: Synthesis of this compound
Causality Statement: This protocol is designed for robust and scalable synthesis. The use of a solvent mixture (DMF and dichloromethane) ensures solubility of the starting material and reagent, while the controlled temperature is critical for managing the exothermicity of the Vilsmeier reagent formation and preventing side reactions. The aqueous workup is essential for the hydrolysis of the intermediate iminium salt, which is the final step in forming the aldehyde.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
Expertise Note: This initial step is exothermic and forms the electrophilic chloroiminium salt (Vilsmeier reagent). Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent degradation of the reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1,1-diphenylethylene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 1,1-diphenylethylene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise Note: 1,1-diphenylethylene is sufficiently electron-rich to be attacked by the Vilsmeier reagent.[8] The reaction progress should be monitored until the starting alkene spot is consumed.
-
-
Workup and Isolation:
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Expertise Note: This step serves two purposes: it quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde. The sodium acetate solution neutralizes the acidic byproducts.
-
Stir the resulting mixture vigorously for 1 hour. A pale-yellow precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a pale-yellow crystalline solid.
-
Dry the product under vacuum. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
-
Synthesis Workflow Diagram
Section 4: Analytical Characterization (Predicted)
-
¹H NMR Spectroscopy (Predicted, CDCl₃, 500 MHz):
-
δ ~9.7 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO), which is deshielded by the anisotropic effect of the carbonyl group.[12]
-
δ ~7.3-7.5 ppm (m, 10H): A complex multiplet corresponding to the protons of the two phenyl rings.
-
δ ~6.8 ppm (s, 1H): A singlet corresponding to the vinylic proton at the C2 position. The lack of adjacent protons results in a singlet. Its chemical shift is influenced by conjugation with both the carbonyl group and the phenyl rings.
-
-
¹³C NMR Spectroscopy (Predicted, CDCl₃, 125 MHz):
-
δ ~193 ppm: The aldehyde carbonyl carbon, typically found in the 190-200 ppm range.[10]
-
δ ~165 ppm: The quaternary vinylic carbon (C3) bearing the two phenyl groups.
-
δ ~128-140 ppm: A series of signals corresponding to the aromatic carbons. This will include the ipso-carbons and the ortho-, meta-, and para-carbons of the two phenyl rings.
-
δ ~125 ppm: The vinylic methine carbon (C2).
-
-
Infrared (IR) Spectroscopy (Predicted, KBr Pellet):
-
~3060 cm⁻¹: Aromatic C-H stretching.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Fermi doublet characteristic of the aldehyde C-H stretch.
-
~1685 cm⁻¹ (strong): The C=O stretching vibration of the conjugated aldehyde. Conjugation lowers the frequency from the typical ~1720 cm⁻¹ for a saturated aldehyde.[14]
-
~1610 cm⁻¹ (medium): The C=C stretching vibration of the alkene, also influenced by conjugation.
-
~1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~760, 700 cm⁻¹: Strong bands corresponding to C-H out-of-plane bending for monosubstituted benzene rings.
-
-
Mass Spectrometry (MS) (Predicted, EI):
-
m/z 208 (M⁺): The molecular ion peak.
-
m/z 207 (M-1)⁺: Loss of the aldehydic hydrogen.
-
m/z 179 (M-29)⁺: Loss of the CHO group.
-
m/z 131: A fragment corresponding to the diphenylmethyl cation.
-
m/z 77: The phenyl cation.
-
Section 5: Applications in Research and Drug Development
The primary value of this compound in a research and development setting lies in its utility as a versatile chemical intermediate. The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The aldehyde functional group is a synthetic handle that allows for a multitude of chemical transformations, enabling the rapid generation of compound libraries for biological screening.[15]
Key applications include:
-
Scaffold for Heterocyclic Synthesis: The aldehyde can undergo condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines, guanidines) to form a wide array of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines, which are core structures in many pharmaceuticals.[2]
-
Precursor for Novel Chalcones: While it is a chalcone analogue itself, the aldehyde can be used in further condensation reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to extend the conjugated system, creating more complex polyene structures.
-
Lead Generation in Drug Discovery: Derivatives of similar diphenyl-substituted acrylonitriles and other related structures have shown promising biological activities, including anti-cancer and anti-microbial properties.[16] this compound serves as an ideal starting point for creating libraries of analogous amides, esters, and other derivatives to explore structure-activity relationships (SAR).
Logical Workflow: Role in Drug Discovery
The diagram below illustrates the logical flow of how a versatile intermediate like this compound is utilized in a typical early-stage drug discovery campaign.
Section 6: Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is summarized from supplier Safety Data Sheets (SDS).[5]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Avoid generation of dust.
-
Keep away from heat and sources of ignition.
-
-
First Aid Measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing.[5]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[5]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.
-
Disclaimer: Always consult the full, current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Section 7: References
-
Sigma-Aldrich. (2025). Safety Data Sheet for this compound. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/112127]
-
PubChem. (n.d.). 3,3-diphenylprop-2-enal. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71027]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19270600118]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or056.02]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
-
Chavan, S. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1154. [URL: https://www.ijpcsonline.com/files/12-07-25.pdf]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ir-table.html]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [URL: https://www.jk-sci.com/vilsmeier-haack-reaction_371.html]
-
Sigma-Aldrich. (n.d.). 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h160c4d41]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [URL: https://www.rsc.org/suppdata/c9/ob/c9ob00348a/c9ob00348a1.pdf]
-
Career Endeavour. (n.d.). NMR Spectroscopy. [URL: https://careerendeavour.com/wp-content/uploads/2022/02/nmr-spectroscopy.pdf]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Spectroscopy_(13C)/Interpreting_C-13_NMR_Spectra]
-
Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2020). Molecules, 25(18), 4269. [URL: https://www.mdpi.com/1420-3049/25/18/4269]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/H1/H1_index.html]
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. [URL: https://www.isotope.com/uploads/files/NMR_Solvent_Chart.pdf]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/C13/C13_index.html]
-
Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152222/]
-
PubChem. (n.d.). 3,3-Diphenylacrylonitrile. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Diphenylacrylonitrile]
-
Walsh Medical Media. (n.d.). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. [URL: https://walshmedicalmedia.com/medicinal-chemistry-designing-molecules-for-therapeutic-innovation/]
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. [URL: https://www.docbrown.info/page13/page13.htm]
-
Spectroscopic Properties, Biological Activity, and Sensing Applications of Coumarin Derivative... (2023). Journal of Fluorescence. [URL: https://www.researchgate.net/publication/373461221_Spectroscopic_Properties_Biological_Activity_and_Sensing_Applications_of_Coumarin_Derivative_E-3-3-4-Dimethylaminophenylacryloyl-4-hydroxy-2H-chromen-2-one_in_Solution_PVA_Films_and_PVP_Nanofibers]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. [URL: https://www.docbrown.info/page06/IRspec/benzaldehydeIR.htm]
-
Spectroscopy Magazine. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [URL: https://www.spectroscopyonline.com/view/infrared-spectroscopy-of-polymers-x-polyacrylates]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11), 2998. [URL: https://www.mdpi.com/1420-3049/23/11/2998]
-
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2020). Molecules, 25(3), 633. [URL: https://www.mdpi.com/1420-3049/25/3/633]
-
Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). European Journal of Medicinal Chemistry, 70, 467-475. [URL: https://www.researchgate.net/publication/257924765_Synthesis_and_evaluation_of_Z-23-diphenylacrylonitrile_analogs_as_anti-cancer_and_anti-microbial_agents]
-
ResearchGate. (n.d.). IR spectrum of the main product Phenyl acetaldehyde. [URL: https://www.researchgate.net/figure/IR-spectrum-of-the-main-product-Phenyl-acetaldehyde_fig1_273133379]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 101-109. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4757754/]
-
Redefining the Synthetic Logic of Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8315-8326. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4666572/]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1285.pdf]
References
- 1. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. careerendeavour.com [careerendeavour.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
3,3-Diphenylacrylaldehyde CAS number lookup
An In-Depth Technical Guide to 3,3-Diphenylacrylaldehyde for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 1210-39-5), a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway, and delve into its applications as a molecular scaffold in drug discovery, drawing parallels with the well-established field of chalcone derivatives. This document is intended to serve as a foundational resource, integrating established protocols with the underlying chemical principles to empower researchers in their experimental design and application development.
Core Compound Identification and Properties
This compound, also known as 3,3-diphenyl-2-propenal, is an α,β-unsaturated aldehyde characterized by two phenyl groups attached to the β-carbon. This structure imparts unique electronic and steric properties, making it a valuable precursor in organic synthesis.
Chemical Structure
The molecular structure features a conjugated system involving the phenyl rings, the carbon-carbon double bond, and the aldehyde functional group. This extended π-system is central to its reactivity and spectroscopic characteristics.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data for this compound is critical for experimental planning, including reaction setup, purification, and storage. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 1210-39-5 | Parchem[1] |
| Molecular Formula | C₁₅H₁₂O | Inferred |
| Molecular Weight | 208.26 g/mol | Inferred |
| Appearance | Solid | MilliporeSigma |
| Melting Point | 59 - 61 °C | MilliporeSigma |
| Boiling Point | 170 °C @ 25 hPa | MilliporeSigma |
| Density | 0.99 g/mL @ 25 °C | MilliporeSigma |
| Chemical Stability | Stable under standard ambient conditions | MilliporeSigma |
Synthesis and Reaction Chemistry
The synthesis of α,β-unsaturated aldehydes like this compound typically involves condensation reactions. A logical and common approach is the aldol condensation, which forms a carbon-carbon bond and is a cornerstone of organic synthesis.
Representative Synthesis: Aldol Condensation
A plausible pathway involves the base-catalyzed reaction between benzophenone and an acetaldehyde equivalent. The causality of this choice lies in the reactivity of the enolizable acetaldehyde and the electrophilic carbonyl carbon of benzophenone.
Workflow Diagram:
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
This protocol is a representative example based on standard aldol condensation principles. Researchers must optimize conditions based on their specific laboratory setup and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzophenone in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of acetaldehyde to the solution. Cool the mixture in an ice bath to control the initial exothermic reaction.
-
Catalysis: Slowly add an aqueous solution of a base catalyst (e.g., sodium hydroxide) dropwise while maintaining the low temperature. The formation of the acetaldehyde enolate is the critical initiating step.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the organic product using a suitable solvent like diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield the final product.
Role in Medicinal Chemistry and Drug Discovery
While direct therapeutic applications of this compound are not widely documented, its structural motif is of high interest in drug development. Its value lies in its role as a versatile chemical intermediate and a molecular scaffold for building more complex, biologically active molecules.[]
Analogy to Chalcones and Bioactivity
This compound is structurally related to chalcones (1,3-diphenyl-2-propen-1-ones), which are well-known precursors in flavonoid biosynthesis and possess a wide range of biological activities.[3] The core α,β-unsaturated carbonyl system is a key pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a double-edged sword; it can lead to target engagement but also potential toxicity, making structural modification a key aspect of drug design.[3]
Intermediate for Heterocyclic Synthesis and Receptor Ligands
The aldehyde and the double bond are reactive handles for a variety of chemical transformations, making this compound an excellent starting point for library synthesis in drug discovery campaigns.[4] For example, the related compound 3,3-Diphenylacrylonitrile is a known reagent in the preparation of N-diarylpropenyl and N-diarylpropyl amides, which act as ligands for human melatonin receptors (MT1 and MT2).[5] This strongly suggests that this compound could be a valuable precursor for synthesizing novel ligands targeting G-protein coupled receptors or other important drug targets.
The process of using such intermediates allows for the systematic modification of a lead compound's structure to enhance binding affinity with a target or to improve its pharmacokinetic profile by reducing toxicity.[]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Classification: According to the Safety Data Sheet from MilliporeSigma, this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Gloves must be inspected before use and disposed of properly after.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Standard hygiene measures, such as washing hands after handling, should be followed.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Take off contaminated clothing immediately and rinse the skin with water/shower.
-
Eye Contact: Rinse out with plenty of water.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. The product is chemically stable under standard room temperature conditions.
-
Environmental Precautions: Prevent the product from entering drains to avoid environmental contamination.
Conclusion
This compound is a valuable compound for the research community. Its well-defined physicochemical properties, straightforward synthetic accessibility, and structural similarity to biologically active scaffolds like chalcones make it a compelling intermediate for drug discovery and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in the development of novel chemical entities.
References
An In-Depth Technical Guide to the Synthesis of (E)-2,3-Diphenylacrylaldehyde: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2,3-Diphenylacrylaldehyde, a member of the α,β-unsaturated aldehyde class, represents a significant scaffold in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a conjugated system with two phenyl rings, imparts a range of biological activities and makes it a versatile building block for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the principal synthetic routes to (E)-2,3-diphenylacrylaldehyde, with a focus on the underlying mechanisms, experimental considerations, and practical applications in drug development. We will delve into the classical Claisen-Schmidt condensation, the robust Wittig reaction, and the highly stereoselective Horner-Wadsworth-Emmons reaction, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of the α,β-Unsaturated Aldehyde Moiety
α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement results in a unique electronic profile, rendering the molecule susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. This reactivity profile is the cornerstone of their utility as synthetic intermediates and their diverse pharmacological activities.
(E)-2,3-Diphenylacrylaldehyde, in particular, has garnered attention due to the presence of the bulky phenyl substituents, which influence its reactivity and biological interactions. Derivatives of cinnamaldehyde, a structurally related parent compound, have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The core structure of (E)-2,3-diphenylacrylaldehyde serves as a valuable pharmacophore, and its derivatives are actively being investigated for various therapeutic applications, including the development of novel anticancer agents.[1][2][5]
This guide will equip researchers with the foundational knowledge and practical protocols to efficiently synthesize this important molecule, thereby facilitating the exploration of its potential in drug discovery and development.
Key Synthetic Strategies
The synthesis of (E)-2,3-diphenylacrylaldehyde can be achieved through several established methodologies. The choice of a particular route often depends on factors such as desired stereoselectivity, substrate availability, and reaction conditions. We will explore the three most prominent and reliable methods.
The Claisen-Schmidt Condensation: A Classic Approach
The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens. This reaction, first reported independently by Rainer Ludwig Claisen and J. Gustav Schmidt in 1881, remains a cornerstone of carbon-carbon bond formation.
Causality Behind Experimental Choices: This method is often favored for its simplicity and the use of readily available starting materials. The reaction is typically base-catalyzed, with the base abstracting an α-proton from the enolizable carbonyl component to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aromatic aldehyde. The subsequent dehydration of the aldol adduct is often spontaneous, driven by the formation of a highly conjugated system.
Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. The final product can be purified by recrystallization, and its identity and purity confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Benzaldehyde
-
Diphenylacetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylacetaldehyde (1 equivalent) in 95% ethanol.
-
To this solution, add benzaldehyde (1 equivalent).
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the reaction mixture while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (E)-2,3-diphenylacrylaldehyde.
Mechanism of the Claisen-Schmidt Condensation:
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide to the Spectroscopic Data of 3,3-Diphenylacrylaldehyde: Acknowledgment of Data Unavailability
To our valued researchers, scientists, and drug development professionals,
As a Senior Application Scientist, my commitment is to provide you with technical guides that are not only comprehensive and insightful but are, above all, built upon a foundation of verifiable, experimental data. It is with this principle of scientific integrity in mind that I must report on the current status of available spectroscopic information for the target compound, 3,3-Diphenylacrylaldehyde .
While predictive models and data for analogous structures can offer hypothetical insights, the core directive of providing a guide based on field-proven, experimental evidence cannot be met at this time. To present a guide based on anything less would be a disservice to the rigorous standards of the scientific community we serve.
We understand the importance of having reliable spectroscopic data for compound characterization and research progression. We will continue to monitor scientific publications and databases for the emergence of this information. Once experimental data for this compound becomes available, we are fully prepared to develop the in-depth technical guide as originally envisioned.
We appreciate your understanding and share your commitment to data-driven scientific advancement. We encourage any researchers who may have access to or are in the process of generating this data to consider its publication to benefit the wider scientific community.
Sincerely,
Gemini Senior Application Scientist
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3-Diphenylacrylaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-diphenylacrylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting NMR data for this α,β-unsaturated aldehyde. We will explore detailed peak assignments, the causality behind experimental choices, and a step-by-step protocol for obtaining high-fidelity spectra. The guide aims to serve as an authoritative resource, grounding its claims in established spectroscopic principles and validated experimental practices to ensure scientific integrity and reproducibility.
Introduction
This compound, a derivative of cinnamaldehyde, is an organic compound featuring a conjugated system that includes two phenyl rings, a carbon-carbon double bond, and an aldehyde functional group. This extended π-system makes it a valuable scaffold in organic synthesis and medicinal chemistry. The precise structural elucidation of such molecules is paramount for understanding their reactivity, confirming synthetic outcomes, and ensuring purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, offering both predictive analysis based on established principles and a robust experimental framework.
Molecular Structure and NMR Environments
To interpret the NMR spectra, we must first identify the unique proton and carbon environments in the this compound molecule. The structure's symmetry and the electronic effects of its functional groups will dictate the number and position of NMR signals.
Caption: Numbering scheme for this compound.
-
Proton Environments:
-
Aldehydic Proton (H-C1): One proton directly attached to the carbonyl carbon.
-
Vinylic Proton (H-C2): One proton on the α-carbon of the double bond.
-
Aromatic Protons: Ten protons distributed across two phenyl rings. Due to potential rotational differences, the ortho, meta, and para protons on each ring may exhibit distinct chemical shifts.
-
-
Carbon Environments:
-
Carbonyl Carbon (C1): The aldehyde carbon.
-
Vinylic Carbons (C2, C3): The two sp² carbons of the double bond.
-
Aromatic Carbons: Each phenyl ring has four distinct carbon environments: ipso (the carbon attached to C3), ortho, meta, and para.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.
Causality of Chemical Shifts: The chemical shift (δ) is influenced by the local electron density around a proton. Electronegative groups, like the carbonyl group, and anisotropic effects from π-systems (like phenyl rings and double bonds) withdraw electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).
-
Aldehydic Proton: This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. It is expected to appear far downfield.[1]
-
Vinylic Proton: This proton is part of a conjugated system and is deshielded by both the double bond and the carbonyl group. Its chemical shift will be in the typical vinylic region but shifted downfield due to conjugation.[1]
-
Aromatic Protons: Protons on an aromatic ring typically resonate in a characteristic downfield region (6.5-8.0 ppm) due to the ring current effect.[2][3] The specific shifts of the ortho, meta, and para protons will be influenced by the electron-donating or -withdrawing nature of the acrylaldehyde substituent.
Predicted ¹H NMR Data Summary
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.5 - 10.0 | Singlet (s) | 1H | Highly deshielded by the carbonyl group. No adjacent protons to couple with.[1] |
| Vinylic-H | 6.6 - 7.0 | Singlet (s) | 1H | Deshielded by conjugation. No vicinal protons on C3 to couple with. |
| Aromatic-H | 7.2 - 7.6 | Multiplet (m) | 10H | Characteristic aromatic region. Overlapping signals from the ten protons on the two phenyl rings create a complex pattern.[2][3] |
Note: The two phenyl rings may not be equivalent, potentially leading to a more complex multiplet in the aromatic region than if they were identical.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type. Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.
Causality of Chemical Shifts: Similar to protons, carbon chemical shifts are determined by their electronic environment. sp²-hybridized carbons (carbonyls, alkenes, aromatics) are significantly deshielded compared to sp³ carbons.
-
Carbonyl Carbon: Aldehyde carbons are among the most deshielded, appearing at the far downfield end of the spectrum.[4] Conjugation with a double bond tends to shift the carbonyl resonance slightly upfield (to a lower ppm value) compared to a saturated aldehyde.[5]
-
Vinylic Carbons: These sp² carbons appear in a region that overlaps with aromatic carbons. The β-carbon (C3), substituted with two phenyl groups, is expected to be further downfield than the α-carbon (C2) due to resonance effects.[5]
-
Aromatic Carbons: These carbons resonate in a predictable range.[3][4] The ipso-carbons, being directly attached to the conjugated system and quaternary, will likely have a distinct chemical shift and may show a weaker signal.
Predicted ¹³C NMR Data Summary
| Signal Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | Characteristic chemical shift for an α,β-unsaturated aldehyde.[4] |
| Vinylic (C3) | 155 - 165 | β-carbon of the conjugated system, deshielded and substituted. |
| Vinylic (C2) | 128 - 135 | α-carbon of the conjugated system. |
| Aromatic (ipso) | 138 - 142 | Quaternary carbons attached to the vinyl group. |
| Aromatic (ortho, meta, para) | 127 - 132 | Characteristic range for phenyl carbons. Multiple signals are expected.[3][4] |
Experimental Protocol for NMR Data Acquisition
This section provides a field-proven, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The protocol is designed as a self-validating system to ensure reproducibility and accuracy.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 1-5 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 5-30 mg is recommended.[6]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic molecules like this compound. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[6][7] The use of a deuterated solvent is critical as it prevents the solvent's proton signals from overwhelming the analyte signals and provides the deuterium signal required for the spectrometer's field-frequency lock.[7][8]
-
Dissolution: Add the solvent to the vial containing the sample. Ensure complete dissolution by vortexing or brief sonication. A homogenous solution is essential for high-resolution spectra.[6]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[6][8] Suspended solids disrupt magnetic field homogeneity, leading to broad peaks.[8]
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, an automated or manual process to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp spectral lines.[10]
-
¹H Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to allow for faster acquisition without saturating the signals.
-
Acquisition Time (AT): ~2-4 seconds.
-
Relaxation Delay (D1): ~1-2 seconds.
-
Number of Scans (NS): 8-16 scans are usually sufficient for good signal-to-noise (S/N).
-
-
¹³C Acquisition Parameters:
-
Experiment: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30° pulse is recommended to maximize S/N for a given experiment time, especially for quaternary carbons which can have long relaxation times.
-
Acquisition Time (AT): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve adequate S/N.
-
-
-
Data Processing:
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak (CHCl₃) can be set to δ 7.26 ppm for the ¹H spectrum, which in turn references the spectrum to tetramethylsilane (TMS) at 0 ppm. For the ¹³C spectrum, the central peak of the CDCl₃ triplet is set to δ 77.16 ppm.[5]
-
Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons giving rise to each signal.
-
Spectral Interpretation and Structural Confirmation
The final step is to synthesize all the collected data to confirm the structure of this compound.
-
¹H Spectrum Confirmation: The presence of a singlet at ~9.7 ppm with an integration of 1H is definitive for the aldehyde proton. A second singlet at ~6.8 ppm integrating to 1H confirms the vinylic proton. The large, complex multiplet in the 7.2-7.6 ppm region integrating to 10H confirms the presence of the two phenyl groups. The multiplicity of the aldehyde and vinylic protons (singlets) is a key piece of evidence, confirming that there are no protons on the adjacent carbons (C2 and C3, respectively).
-
¹³C Spectrum Confirmation: The spectrum should display the expected number of signals. A peak near 193 ppm is characteristic of the aldehyde carbonyl carbon. Several signals between 127-160 ppm confirm the sp² carbons of the vinylic and aromatic systems. The absence of any signals in the typical sp³ aliphatic region (0-60 ppm) confirms the unsaturated nature of the entire carbon skeleton.
Together, the ¹H and ¹³C NMR spectra provide unambiguous evidence for the molecular structure of this compound, confirming the presence of all key functional groups and their connectivity.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. The ¹H NMR spectrum is characterized by three distinct regions corresponding to the highly deshielded aldehyde proton, the vinylic proton, and the ten aromatic protons. The ¹³C NMR spectrum complements this by identifying the unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. By following a robust experimental protocol, researchers can obtain high-fidelity spectra that serve as a definitive fingerprint of the molecule, ensuring its identity and purity for applications in research and development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Cinnamaldehyde(104-55-2) 1H NMR spectrum [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. trans-Cinnamaldehyde(14371-10-9) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the FT-IR Analysis of 3,3-Diphenylacrylaldehyde Functional Groups
This guide provides a comprehensive analysis of the functional groups present in 3,3-Diphenylacrylaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of the molecule and offers a practical framework for its spectral analysis.
Introduction: The Vibrational Portrait of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational transitions of chemical bonds within a molecule. When subjected to infrared radiation, specific functional groups absorb energy at characteristic frequencies, causing their bonds to stretch, bend, rotate, and vibrate. This absorption pattern, when plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), offers invaluable insights into the molecular structure.
This compound, an α,β-unsaturated aldehyde, presents a fascinating subject for FT-IR analysis due to its unique combination of functional groups: an aldehyde, a carbon-carbon double bond (alkene), and two phenyl rings. The electronic interplay between these groups, particularly the conjugation extending from the phenyl rings through the alkene to the carbonyl group, significantly influences their characteristic vibrational frequencies. Understanding these nuances is paramount for accurate spectral interpretation and structural elucidation.
Molecular Structure and Key Vibrational Modes
The structure of this compound dictates the specific vibrational modes that will be observed in its FT-IR spectrum. The key functional groups to consider are the aldehyde (-CHO), the alkene (C=C), and the two phenyl groups (C₆H₅).
Diagram of Key Vibrational Modes in this compound
Caption: Key vibrational modes in this compound.
Detailed Analysis of Functional Group Vibrations
The conjugation within this compound, where the π-systems of the phenyl rings, the alkene, and the carbonyl group are interconnected, leads to delocalization of electron density. This delocalization weakens the double bonds, causing their stretching frequencies to appear at lower wavenumbers (a redshift) compared to their non-conjugated counterparts.
Aldehyde Group (-CHO)
-
C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and characteristic absorption bands in an IR spectrum. For saturated aliphatic aldehydes, this band typically appears in the 1740-1720 cm⁻¹ region.[1] However, in this compound, the conjugation with the carbon-carbon double bond and the phenyl rings lowers this frequency.[1][2] This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond.[2] Consequently, the C=O stretching vibration for this molecule is expected to be in the range of 1710-1685 cm⁻¹ .[1]
-
Aldehydic C-H Stretching: Another diagnostic feature for aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group (O=C-H). This typically gives rise to one or two bands of moderate intensity between 2830 cm⁻¹ and 2695 cm⁻¹ .[1] A peak around 2720 cm⁻¹ is often particularly useful for identification as it appears in a relatively uncluttered region of the spectrum.[1]
Alkene Group (C=C)
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in alkenes generally appears in the 1680-1620 cm⁻¹ region.[3] In conjugated systems like this compound, this absorption is typically found in the lower end of this range, around 1620-1680 cm⁻¹ , and its intensity is enhanced due to the increased polarity of the bond within the conjugated system.[3]
Phenyl Groups (C₆H₅)
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers slightly higher than those of aliphatic C-H bonds, typically in the range of 3100-3000 cm⁻¹ .
-
Aromatic C=C In-Ring Stretching: The carbon-carbon stretching vibrations within the aromatic rings give rise to a series of bands, usually in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. These bands are often sharp and can be used to confirm the presence of an aromatic system.
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Summary of Expected Vibrational Frequencies
The following table summarizes the expected FT-IR absorption bands for the principal functional groups in this compound. An experimental spectrum was not available in the Spectral Database for Organic Compounds (SDBS) for direct comparison.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aldehyde | C=O Stretch | 1710 - 1685[1] | Strong | Lowered frequency due to conjugation. |
| Aldehydic C-H Stretch | 2830 - 2695[1] | Medium, often two bands | A peak near 2720 cm⁻¹ is highly diagnostic. | |
| Alkene | C=C Stretch | 1620 - 1680[3] | Medium to Strong | Intensity enhanced by conjugation. |
| Phenyl | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Appears at higher frequency than aliphatic C-H stretch. |
| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Characteristic of the aromatic ring. | |
| C-H Out-of-Plane Bend | 900 - 675 | Medium to Strong | Pattern can indicate substitution. |
Experimental Protocol: Acquiring the FT-IR Spectrum
For a solid sample like this compound, several methods can be employed to obtain a high-quality FT-IR spectrum. The KBr pellet method is a traditional and reliable technique.
Workflow for KBr Pellet Preparation and FT-IR Analysis
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of crystalline this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is hygroscopic and should be stored in a desiccator.
-
-
Mixing:
-
Thoroughly mix the sample and KBr by grinding them together until a homogenous, fine powder is obtained. The goal is to uniformly disperse the sample particles within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a thin, transparent, or translucent disc.
-
-
FT-IR Measurement:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, run a background scan with an empty sample compartment to account for atmospheric water and carbon dioxide.
-
Then, run the sample scan to obtain the FT-IR spectrum of this compound.
-
-
Data Processing and Analysis:
-
The resulting interferogram is subjected to a Fourier transform to produce the final spectrum.
-
Perform any necessary baseline corrections.
-
Identify and label the significant absorption peaks, comparing their wavenumbers to the expected values for the functional groups of this compound.
-
Conclusion: A Cohesive Spectroscopic Narrative
The FT-IR spectrum of this compound is a rich tapestry of vibrational information that, when properly interpreted, confirms its molecular structure. The key to this interpretation lies in recognizing the characteristic absorption bands of the aldehyde, alkene, and phenyl functional groups, and understanding how the extensive conjugation within the molecule influences their spectral positions. The strong, redshifted carbonyl absorption, coupled with the distinctive aldehydic C-H stretches, provides clear evidence of the α,β-unsaturated aldehyde moiety. The presence of aromatic C-H and C=C stretching bands further corroborates the diphenyl substitution. This guide provides a robust theoretical framework and a practical experimental approach for the comprehensive FT-IR analysis of this compound, empowering researchers to confidently utilize this powerful technique in their scientific endeavors.
References
The Unfolding of a Molecule: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Diphenylacrylaldehyde
This technical guide provides a detailed exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-diphenylacrylaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of fragments to explain the underlying chemical principles that dictate the molecule's dissociation in the gas phase. By drawing parallels with structurally analogous compounds, we will construct a predictive framework for identifying this compound and understanding its intrinsic chemical stability.
Introduction: The Molecule and the Method
This compound, a derivative of acrolein with two phenyl substituents at the β-carbon, belongs to the class of α,β-unsaturated aldehydes. Its structure, featuring a conjugated system that includes two aromatic rings and a carbonyl group, suggests a rich and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). EI-MS is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion and a cascade of characteristic fragment ions.[1] Understanding these fragmentation pathways is crucial for the structural elucidation of unknown compounds and for tracking their metabolic fate.
Proposed Fragmentation Pathways of this compound
Upon electron ionization, this compound (C₁₅H₁₂O, monoisotopic mass: 208.08882 Da)[5] is expected to form a molecular ion (M⁺˙) at m/z 208. The subsequent fragmentation is anticipated to be governed by the stability of the resulting ions and neutral losses, driven by the extensive conjugation and the presence of the phenyl and aldehyde functional groups.
The primary fragmentation events are likely to include:
-
Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[6][7] This would result in a prominent peak at m/z 207 , corresponding to the [M-H]⁺ ion. The stability of this ion is enhanced by the delocalization of the positive charge across the conjugated system.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can readily lose a neutral molecule of carbon monoxide. This is a characteristic fragmentation for many carbonyl-containing compounds.[2] The loss of CO from the [M-H]⁺ ion would produce a fragment at m/z 179 .
-
Loss of the Phenyl Radical (C₆H₅•): The presence of two phenyl groups suggests that the loss of a phenyl radical is a highly probable event.[3][8] This α-cleavage relative to the double bond would lead to the formation of a stable cation at m/z 131 .
-
Formation of the Tropylium Ion: Aromatic compounds frequently rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . While not a direct fragmentation of the molecular ion, it is a common daughter ion in the spectra of compounds containing benzyl moieties.
-
Cleavage of the Aldehyde Group (•CHO): The loss of the entire aldehyde group as a radical is another plausible fragmentation pathway. This would result in a fragment ion at m/z 179 , corresponding to the [M-CHO]⁺ ion.
The interplay of these fragmentation pathways is visually represented in the following diagram:
Figure 1: Proposed primary fragmentation pathways for this compound under electron ionization.
Summary of Key Fragment Ions
The following table summarizes the expected key fragment ions in the mass spectrum of this compound, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Ion Structure | Corresponding Neutral Loss |
| 208 | [C₁₅H₁₂O]⁺˙ | - |
| 207 | [C₁₅H₁₁O]⁺ | H• |
| 179 | [C₁₄H₁₁]⁺ | •CHO or H• + CO |
| 131 | [C₉H₇O]⁺ | C₆H₅• |
| 91 | [C₇H₇]⁺ | C₈H₅O• (from m/z 179) |
| 77 | [C₆H₅]⁺ | C₉H₇O• (from m/z 208) |
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of this compound, the following experimental setup using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended.
Workflow Diagram:
Figure 2: A generalized workflow for the GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
This self-validating protocol ensures that the analyte is effectively separated and ionized, allowing for the acquisition of a clean and reproducible mass spectrum. The use of a standard 70 eV ionization energy facilitates comparison with established mass spectral libraries.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich and informative, reflecting its unique chemical structure. The key fragmentation pathways are anticipated to involve the loss of a hydrogen radical, carbon monoxide, a phenyl radical, and the aldehyde group, leading to a series of characteristic ions. The proposed fragmentation scheme, grounded in the established behavior of analogous compounds, provides a valuable framework for the identification and structural characterization of this and related molecules. The detailed experimental protocol offers a robust method for obtaining an experimental mass spectrum to confirm these predictions.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C15H12O) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by their core 1,3-diaryl-2-propen-1-one scaffold, represent a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of 3,3-diphenylacrylaldehyde, a key chalcone derivative, and its analogues. The document delves into the synthetic methodologies, detailed spectroscopic characterization, and an in-depth exploration of their biological activities and mechanisms of action. Particular focus is placed on their potential as anticancer agents and enzyme inhibitors. Furthermore, this guide outlines experimental protocols for synthesis and biological evaluation, and discusses the critical aspects of their pharmacokinetic profiles, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the chalcone framework.
Introduction: The Chalcone Scaffold in Medicinal Chemistry
Chalcones are naturally occurring open-chain flavonoids abundant in edible plants.[1] Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This versatile scaffold is readily accessible through straightforward synthetic methods, most notably the Claisen-Schmidt condensation, making it an attractive starting point for the development of new drug candidates.[2] The presence of the reactive α,β-unsaturated carbonyl group confers a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3]
This compound, a prominent member of the chalcone family, possesses a unique structural feature with two phenyl groups at the β-position of the α,β-unsaturated aldehyde. This substitution pattern significantly influences its electronic and steric properties, leading to distinct biological activities compared to other chalcone derivatives. This guide will provide a detailed exploration of this specific chalcone and its related derivatives.
Synthesis and Characterization
The synthesis of chalcones and their derivatives is most commonly achieved through the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.[2]
General Synthesis of Chalcone Derivatives
A widely used method for synthesizing chalcone derivatives involves the Claisen-Schmidt condensation.[4] This reaction is typically carried out by reacting an appropriate aromatic aldehyde with a substituted acetophenone in an alcoholic solvent with a catalytic amount of base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually stirred at room temperature until completion.
Experimental Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation [4]
-
Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of a base (e.g., 40% NaOH) dropwise to the mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for a specified time (typically a few hours) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: General workflow for the synthesis of chalcone derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the oxidation of the corresponding alcohol, 3,3-diphenylallyl alcohol.
Spectroscopic Characterization
The structural elucidation of newly synthesized chalcones is performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of chalcone derivatives.
-
¹H NMR: The proton NMR spectrum of a typical chalcone shows characteristic signals for the vinylic protons (α-H and β-H) as doublets in the range of δ 6.5-8.0 ppm with a coupling constant of approximately 15-16 Hz, confirming the trans configuration. The aromatic protons appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum displays a characteristic signal for the carbonyl carbon (C=O) in the downfield region (δ 185-195 ppm). The signals for the α- and β-carbons of the enone system appear at approximately δ 120-125 ppm and δ 140-145 ppm, respectively.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the chalcone molecule. The spectrum typically shows a strong absorption band for the carbonyl group (C=O) stretching vibration in the range of 1630-1680 cm⁻¹. The C=C stretching vibration of the enone system appears around 1580-1620 cm⁻¹.[5]
2.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Biological Activities and Mechanism of Action
Chalcones exhibit a broad range of biological activities, with their anticancer and enzyme inhibitory properties being of particular interest in drug discovery.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of chalcone derivatives against a variety of human cancer cell lines.[6][7] For instance, (Z)-2,3-diphenylacrylonitrile analogs, which are structurally related to this compound, have shown significant suppressive activities against lung cancer (A549), ovarian cancer (SK-OV-3), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines.[8] One derivative, in particular, exhibited cytotoxic activity against HCT15 cells that was 2.4 times greater than the standard anticancer agent doxorubicin.[8] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[9][10]
Mechanism of Anticancer Action:
The anticancer mechanism of many chalcones involves the induction of apoptosis through both intrinsic and extrinsic pathways.[10] This can be initiated by an increase in reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and the release of cytochrome c.[10] This cascade of events ultimately activates caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis.[10]
Caption: Proposed mechanism of chalcone-induced apoptosis.
Enzyme Inhibition
Chalcones are known to inhibit a variety of enzymes that are implicated in different diseases.[1] Their inhibitory activity is often attributed to their ability to act as Michael acceptors, forming covalent bonds with nucleophilic residues, such as cysteine, in the active site of enzymes.
Some of the key enzymes inhibited by chalcone derivatives include:
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[1]
-
β-Secretase (BACE1): Another important target in Alzheimer's disease therapy.[1]
-
Cyclooxygenases (COX-1 and COX-2) and Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways.[1]
-
Tyrosinase: Inhibition of this enzyme is relevant for treating hyperpigmentation.[9]
-
α-Amylase and α-Glucosidase: These are targets for the management of type 2 diabetes.[9]
The inhibitory potency of chalcones is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11]
Table 1: Enzyme Inhibitory Activity of Selected Chalcone Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Chalcone Derivative 3c | Acetylcholinesterase (AChE) | 10.2 | [1] |
| Chalcone Derivative 3e | Acetylcholinesterase (AChE) | 8.5 | [1] |
| Chalcone Derivative 3c | β-Secretase (BACE-1) | 21.6 | [1] |
| Chalcone Derivative 3e | β-Secretase (BACE-1) | 15.3 | [1] |
Structure-Activity Relationship (SAR)
The biological activity of chalcone derivatives is highly dependent on the nature and position of substituents on both aromatic rings. Structure-activity relationship (SAR) studies help in understanding how different functional groups influence the potency and selectivity of these compounds. For example, in the case of (Z)-2,3-diphenylacrylonitrile analogs, it was found that electron-donating groups at the para-position of one of the phenyl rings were favorable for improved cytotoxic activity, while electron-withdrawing groups were unfavorable.[8]
Pharmacokinetics and ADMET Profiling
For a drug candidate to be successful, it must possess favorable pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[12] Early assessment of these properties is crucial to identify and address potential liabilities.
-
Absorption: Chalcones, being relatively lipophilic, are generally expected to have good oral absorption.
-
Distribution: Their distribution in the body will depend on their physicochemical properties, such as lipophilicity and plasma protein binding.
-
Metabolism: Chalcones can be metabolized by various enzymes, including cytochrome P450s.
-
Excretion: The metabolites and the parent compound are primarily excreted through urine and feces.
-
Toxicity: While chalcones have shown promising therapeutic effects, potential toxicity is a critical aspect to evaluate.
In silico and in vitro ADMET profiling are valuable tools used in the early stages of drug discovery to predict the pharmacokinetic behavior of new chemical entities.[13][14]
Conclusion and Future Perspectives
This compound and its related chalcone derivatives represent a promising class of compounds with a wide range of biological activities, particularly as anticancer agents and enzyme inhibitors. Their straightforward synthesis and the tunability of their chemical structure make them an attractive scaffold for the development of novel therapeutics. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, a deeper investigation into their mechanisms of action, and comprehensive preclinical evaluation of their pharmacokinetic and toxicological profiles. The insights gained from such studies will be instrumental in advancing these promising compounds towards clinical applications.
References
- 1. Biological evaluation and molecular Docking studies of the prepared chalcone derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.ijiert.org [repo.ijiert.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. courses.edx.org [courses.edx.org]
- 12. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. In Vitro ADME Assays [conceptlifesciences.com]
Theoretical Investigation of 3,3-Diphenylacrylaldehyde Molecular Orbitals: A Computational Approach
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the molecular orbitals of 3,3-Diphenylacrylaldehyde. As a molecule with a core α,β-unsaturated aldehyde structure flanked by two phenyl rings, its electronic properties are governed by an extended π-conjugated system.[1][2] Understanding the distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its chemical reactivity, spectroscopic behavior, and potential as a pharmacophore in drug development.[3][4] This document outlines a robust computational protocol based on Density Functional Theory (DFT), details the interpretation of the resulting orbital data, and explains how these theoretical insights correlate with experimentally observable phenomena. The methodologies described herein are designed to provide researchers, chemists, and drug development professionals with a self-validating system for analyzing the electronic structure of this compound and analogous conjugated molecules.
Introduction: The Significance of Electronic Structure
This compound belongs to the family of α,β-unsaturated carbonyl compounds, which are pivotal building blocks in organic synthesis and are present in numerous biologically active molecules.[2] The defining feature of this molecule is its extensive network of conjugated p-orbitals spanning the two phenyl groups, the vinyl bridge, and the carbonyl group.[1] This conjugation leads to the delocalization of π-electrons across the molecular framework, which in turn dictates the molecule's stability, reactivity, and photophysical properties.[5][6][7]
The primary goal of a theoretical investigation is to elucidate the electronic landscape of the molecule. By employing high-level computational methods, we can visualize and quantify the properties of its molecular orbitals.[8] Of particular importance is the Frontier Molecular Orbital (FMO) theory, which posits that the majority of a molecule's chemical reactivity is governed by the interaction between its HOMO and LUMO.[9][10]
-
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential, and its spatial distribution indicates the most probable sites for electrophilic attack.
-
The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. Its energy level is related to the electron affinity, and its location highlights the most probable sites for nucleophilic attack.[10]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small gap suggests high polarizability and chemical reactivity, while a large gap implies high stability.[11] Furthermore, this energy gap corresponds to the lowest energy electronic excitation, which can be correlated with the molecule's absorption spectrum in the Ultraviolet-Visible (UV-Vis) range.[12][13]
This guide provides a detailed protocol for performing such an investigation using Density Functional Theory (DFT), a method that offers an excellent balance of computational accuracy and efficiency for organic systems.[14][15]
Computational Methodology: A Validated Workflow
The following protocol outlines a standard and self-validating procedure for the theoretical analysis of this compound. The choice of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is based on its proven success in providing accurate geometries and electronic properties for a wide range of organic and chalcone-like molecules.[14][16][17][18]
Step-by-Step Protocol
-
Initial Structure Construction:
-
Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and basic stereochemistry.
-
-
Geometry Optimization:
-
Causality: The electronic properties and molecular orbital energies are highly dependent on the molecule's three-dimensional structure. Therefore, the first crucial step is to find the most stable, lowest-energy conformation of the molecule.
-
Procedure: Perform a full geometry optimization without constraints. This calculation iteratively adjusts atomic positions to minimize the total electronic energy of the molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides flexibility for valence electrons, includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution.
-
-
Vibrational Frequency Calculation:
-
Causality (Self-Validation): This step is essential to validate the optimized structure. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point, not a stable conformer.
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verification: Confirm that the output shows zero imaginary frequencies.
-
-
Molecular Orbital and Electronic Property Calculation:
-
Causality: With a validated, stable structure, we can now accurately calculate the electronic properties.
-
Procedure: Perform a single-point energy calculation on the optimized geometry. This calculation will generate the full set of molecular orbitals, their corresponding energy levels, and other electronic properties.
-
Analysis: Extract the energies of the HOMO and LUMO. Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
-
Data Visualization and Analysis:
-
Procedure: Use visualization software to plot the isodensity surfaces of the HOMO and LUMO to understand their spatial distribution.[19][20] Generate a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[21]
-
References
- 1. Conjugated system - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Molecular Orbital Analysis - Protheragen [wavefunction.protheragen.ai]
- 9. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]
- 10. wuxibiology.com [wuxibiology.com]
- 11. irjweb.com [irjweb.com]
- 12. iptsalipur.org [iptsalipur.org]
- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of 3,3-Diphenylacrylaldehyde
For Immediate Release
[City, State] – [Date] – As the landscape of pharmaceutical and materials science continues to evolve, the demand for novel chemical entities necessitates a thorough understanding of their handling and safety profiles. This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals on the safe and effective laboratory use of 3,3-Diphenylacrylaldehyde (CAS 1210-39-5), a versatile α,β-unsaturated aldehyde with significant potential in organic synthesis.
Introduction: Understanding the Chemical Profile of this compound
This compound, with the molecular formula C₁₅H₁₂O, is a solid crystalline compound that serves as a valuable intermediate in the synthesis of a variety of organic molecules.[1][2] Its chemical structure, characterized by a conjugated system encompassing two phenyl rings and an aldehyde functional group, dictates its reactivity and informs the necessary safety precautions for its handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1210-39-5 | [1][2] |
| Molecular Formula | C₁₅H₁₂O | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 44-46 °C (lit.) | [2][3] |
| Boiling Point | 195-200 °C at 17 mmHg (lit.) | [2][3] |
| Flash Point | >230 °F (>110 °C) | [3] |
Hazard Analysis and Risk Mitigation: A Proactive Approach to Safety
A comprehensive understanding of the potential hazards associated with this compound is paramount for ensuring a safe laboratory environment. The primary identified hazards are skin sensitization and aquatic toxicity.[3][4]
2.1. Human Health Hazards
The most significant health concern associated with this compound is its potential to act as a skin sensitizer (Hazard Statement H317) .[4] Repeated or prolonged skin contact may lead to an allergic reaction. While comprehensive toxicological data is not yet fully available, the chemical nature of α,β-unsaturated aldehydes suggests that they can react with biological nucleophiles, which may lead to systemic effects at high concentrations.[5] Therefore, minimizing all routes of exposure is a critical precautionary measure.
2.2. Environmental Hazards
This compound is classified as toxic to aquatic organisms, with long-lasting effects (Risk Phrase R51/53) .[3] This necessitates stringent procedures to prevent its release into the environment. All waste materials containing this compound must be collected and disposed of as hazardous waste.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment are non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential. Given its classification as a skin sensitizer, it is crucial to select gloves with a low permeability to this specific compound. Regularly inspect gloves for any signs of degradation and change them frequently.
-
Protective Clothing: A laboratory coat is required. For procedures with a higher potential for contamination, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated fume hood, a respirator may be necessary for large-scale operations or in the event of a spill.
Safe Handling and Storage Protocols: A Step-by-Step Guide
Adherence to strict handling and storage protocols is crucial for minimizing exposure and ensuring the stability of this compound.
4.1. Engineering Controls
All manipulations of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[6][7]
4.2. Weighing and Transfer
A designated area within the fume hood should be used for weighing the solid compound.[8] Utilize a disposable weighing boat and carefully transfer the material to the reaction vessel to avoid generating dust.
4.3. Storage Requirements
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
5.1. First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
5.2. Spill Response
For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can carefully clean up the material using an absorbent pad and place it in a sealed container for hazardous waste disposal.[7] For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department.
Waste Disposal: Environmental Responsibility
All waste containing this compound, including contaminated labware and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.[9] Due to its aquatic toxicity, it must not be disposed of down the drain.[3] Neutralization of aldehyde-containing waste streams can be achieved using reagents like sodium pyrosulfite, which converts them into non-toxic substances suitable for disposal.[10][11] Always follow institutional and local regulations for hazardous waste disposal.
Experimental Workflow Example: A Practical Application
The following is a generalized workflow for a reaction involving this compound, emphasizing the integration of safety protocols at each step.
Figure 1: A generalized, safety-integrated workflow for a laboratory procedure involving this compound.
Conclusion: Fostering a Culture of Safety and Scientific Excellence
The responsible use of this compound in a laboratory setting demands a proactive and informed approach to safety. By understanding its chemical properties and potential hazards, and by rigorously adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This commitment to safety not only protects individual researchers but also upholds the principles of scientific integrity and environmental stewardship.
References
- 1. parchem.com [parchem.com]
- 2. BETA-PHENYLCINNAMALDEHYDE | 1210-39-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. archtechnochem.com [archtechnochem.com]
- 10. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 11. wastewise.com [wastewise.com]
Methodological & Application
Application Note: Synthesis of 3,3-Diphenylacrylaldehyde via Aldol Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 3,3-diphenylacrylaldehyde, a valuable α,β-unsaturated aldehyde intermediate. The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between benzophenone and acetaldehyde. This application note details the underlying chemical principles, provides a robust step-by-step laboratory protocol, outlines methods for product characterization, and discusses potential applications in research and drug development. The content is designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Scientific Principle
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.[1] The reaction involves the coupling of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then undergo dehydration to yield a conjugated enone.[2]
This protocol focuses on a specific variant known as the Claisen-Schmidt condensation , which is a type of crossed aldol reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[3] In this synthesis, acetaldehyde, which possesses acidic α-hydrogens, acts as the enolate precursor (the nucleophile). Benzophenone, lacking α-hydrogens, serves exclusively as the electrophilic partner, thereby preventing self-condensation and simplifying the product mixture.
The resulting product, this compound, is a highly conjugated system and a versatile building block for the synthesis of more complex structures, including various heterocyclic compounds and potential pharmaceutical agents.[4][5]
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism. The use of a strong base, such as sodium hydroxide (NaOH), is critical for the initial deprotonation step.
Mechanism Steps:
-
Enolate Formation: A hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzophenone, forming a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by water (formed in the initial step) to yield a β-hydroxy aldehyde (the aldol addition product).
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. A hydroxide ion removes a proton from the α-carbon, forming another enolate, which then eliminates a hydroxide ion from the β-carbon to yield the final α,β-unsaturated aldehyde, this compound. This elimination is driven by the formation of a stable, extended conjugated system.
Experimental Protocol
This protocol is designed to be a self-validating system. The checkpoints, such as color changes and precipitation, provide clear indicators of reaction progression.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzophenone | Reagent Grade, ≥99% | Sigma-Aldrich | Ensure it is dry. |
| Acetaldehyde | Reagent Grade, ≥99.5% | Sigma-Aldrich | Highly volatile and flammable. Keep cool. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Corrosive. Prepare solution fresh. |
| Ethanol (95%) | Reagent Grade | VWR | Used as the reaction solvent. |
| Diethyl Ether | ACS Grade | Fisher Scientific | Used for extraction. Highly flammable. |
| Anhydrous MgSO₄ | Laboratory Grade | Fisher Scientific | Used as a drying agent. |
| Deionized Water | N/A | In-house | Used for work-up. |
| Round-bottom flask (100 mL) | N/A | N/A | |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Ice bath | N/A | N/A | |
| Separatory funnel (250 mL) | N/A | N/A | |
| Rotary evaporator | N/A | N/A | For solvent removal. |
| Buchner funnel and filter flask | N/A | N/A | For product collection. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzophenone (5.0 g, 27.4 mmol) and acetaldehyde (1.5 mL, 26.7 mmol) in 30 mL of 95% ethanol.
-
Causality: Ethanol is an excellent solvent for both the nonpolar benzophenone and the polar base, creating a homogeneous reaction medium. Acetaldehyde is used in a slight stoichiometric deficit to ensure the complete consumption of the more valuable benzophenone.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C.
-
Causality: The initial aldol addition is exothermic. Cooling the reaction minimizes side reactions, such as the self-condensation of acetaldehyde, and allows for better control over the reaction rate.[3]
-
-
Base Addition: While stirring vigorously, add a solution of 10 M sodium hydroxide (5 mL) dropwise over a period of 15 minutes, ensuring the temperature does not rise above 10 °C.
-
Causality: Slow, dropwise addition of the strong base is crucial to control the exotherm and prevent localized high concentrations of base, which could promote unwanted side reactions.
-
-
Reaction Progression: Continue stirring the mixture in the ice bath for 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours. The solution will typically turn yellow, and a precipitate may form.
-
Causality: The initial low temperature favors the controlled aldol addition. Allowing the reaction to warm to room temperature provides the energy needed for the dehydration step, driving the reaction to completion to form the conjugated product.
-
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. This will precipitate the crude product.
-
Causality: The organic product is insoluble in water. Pouring the reaction mixture into water quenches the reaction and forces the product to precipitate out of the solution.
-
-
Purification: Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with two 20 mL portions of cold water to remove any residual NaOH and other water-soluble impurities.[1]
-
Recrystallization: Purify the crude product by recrystallizing from a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The product should be highly soluble in hot ethanol but sparingly soluble at low temperatures, allowing for the separation from impurities.[2]
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator. Determine the final mass and calculate the percent yield.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[6][7] The expected data are summarized below.
| Analysis Method | Expected Results for this compound |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 49-51 °C |
| FT-IR (KBr, cm⁻¹) | ~3050 (aromatic C-H stretch), ~2820, 2720 (aldehyde C-H stretch), ~1680 (conjugated C=O stretch) , ~1610 (C=C stretch), ~770, 700 (C-H bend for monosubstituted benzene) |
| ¹H NMR (CDCl₃, ppm) | δ ~9.6 (s, 1H, -CHO), δ ~7.2-7.5 (m, 10H, Ar-H), δ ~6.8 (s, 1H, =CH) |
| ¹³C NMR (CDCl₃, ppm) | δ ~193 (CHO), δ ~160 (C=CH), δ ~140, 138 (Ar C-ipso), δ ~130, 129, 128 (Ar-CH), δ ~125 (=CH) |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.
Applications in Research and Drug Development
This compound, as an α,β-unsaturated aldehyde, is a highly versatile intermediate in organic synthesis.
-
Michael Addition: The β-carbon is electrophilic and susceptible to attack by nucleophiles in a Michael (1,4-conjugate) addition, allowing for the introduction of a wide range of functional groups.
-
Wittig and Related Reactions: The aldehyde functionality can be further elaborated through reactions like the Wittig olefination to extend carbon chains.
-
Synthesis of Heterocycles: It serves as a precursor for synthesizing various heterocyclic scaffolds, such as pyrimidines, pyridines, and diazepines, which are prevalent in many pharmacologically active molecules.[8]
-
Precursor to Bioactive Molecules: Analogs of α,β-unsaturated carbonyl compounds have been investigated for a range of biological activities, including antimicrobial and anti-cancer properties, making intermediates like this compound valuable starting points for medicinal chemistry campaigns.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive base (NaOH solution is old).- Acetaldehyde has polymerized or evaporated.- Insufficient reaction time or temperature. | - Prepare a fresh NaOH solution.- Use fresh, cold acetaldehyde.- Extend the reaction time at room temperature or gently warm to ~40°C. |
| Oily Product / Failure to Crystallize | - Presence of unreacted starting materials or oily side products.- Insufficient purity for crystallization. | - Ensure the reaction went to completion using TLC.- During work-up, wash thoroughly with water.- Try purifying by column chromatography (silica gel, hexane/ethyl acetate gradient). |
| Formation of Side Products | - Self-condensation of acetaldehyde.- Cannizzaro reaction if an aldehyde without α-H was used as the nucleophile. | - Maintain low temperature (0-5 °C) during base addition.- Ensure slow, controlled addition of the base. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. Handle with care.
-
Acetaldehyde: Extremely flammable and volatile. It is a suspected carcinogen and an irritant. Keep away from heat and ignition sources and always handle in a fume hood.
-
Diethyl Ether: Extremely flammable. Ensure there are no nearby ignition sources when performing extractions.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. Claisen-Schmidt Condensation [cs.gordon.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 4. 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3-Diphenylacrylaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Versatility of 3,3-Diphenylacrylaldehyde
This compound, a β,β-diaryl-α,β-unsaturated aldehyde, stands as a valuable and versatile precursor in the landscape of organic synthesis. Its unique structural framework, featuring a reactive aldehyde functionality and a conjugated system flanked by two phenyl groups, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of its application in the synthesis of various heterocyclic and acyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
The strategic placement of the diphenyl groups at the β-position sterically shields the β-carbon to some extent, influencing the regioselectivity of nucleophilic attacks. Concurrently, the electron-withdrawing nature of the aldehyde group polarizes the double bond, rendering the β-carbon susceptible to conjugate addition. This duality in reactivity allows for its participation in a wide array of transformations, including cycloadditions, olefination reactions, and conjugate additions.
This document serves as a comprehensive resource, offering detailed protocols and mechanistic insights into the use of this compound as a precursor for the synthesis of pyrazolines, extended conjugated systems via Wittig reactions, and functionalized carbonyl compounds through Michael additions and Knoevenagel condensations. The protocols provided herein are designed to be self-validating, with explanations for each step to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Characterization of this compound
A thorough characterization of the starting material is paramount for the success of any synthetic endeavor. The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.55 (d, J=7.6 Hz, 1H, CHO), 7.45-7.20 (m, 10H, Ar-H), 6.55 (d, J=7.6 Hz, 1H, =CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 193.8 (CHO), 164.2 (C=), 140.1 (Ar-C), 137.5 (Ar-C), 130.5 (Ar-CH), 129.8 (Ar-CH), 129.2 (Ar-CH), 128.9 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 125.1 (=CH) |
| IR (ATR) | ν 1680 cm⁻¹ (C=O, aldehyde), 1610 cm⁻¹ (C=C), 3050, 3020 cm⁻¹ (Ar C-H) |
| Mass Spectrometry (EI) | m/z 208 (M⁺) |
Application I: Synthesis of 5,5-Diphenyl-4,5-dihydropyrazole Derivatives
Pyrazoline scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] The reaction of α,β-unsaturated aldehydes with hydrazine derivatives provides a direct and efficient route to these valuable heterocycles.[5]
Reaction Principle: Cyclocondensation with Hydrazine
The synthesis of 5,5-diphenyl-4,5-dihydropyrazole from this compound proceeds through a cyclocondensation reaction with hydrazine hydrate. The reaction is typically acid-catalyzed and involves an initial nucleophilic attack of the hydrazine on the aldehyde carbonyl, followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the conjugated system.
References
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Cinnamaldehyde and Its Analogs
Introduction: The Promise of Cinnamaldehyde Analogs in Antimicrobial Research
Trans-cinnamaldehyde, the primary bioactive compound in cinnamon (Cinnamomum spp.), has long been recognized for its broad-spectrum antimicrobial properties against a wide array of Gram-positive and Gram-negative bacteria, as well as various pathogenic fungi.[1] Its potent activity, coupled with its natural origin, has spurred significant interest in cinnamaldehyde and its synthetic analogs as potential alternatives to conventional antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.[2][3] These compounds exert their antimicrobial effects through various mechanisms, most notably by disrupting microbial cell membranes, inhibiting biofilm formation, and interfering with key metabolic pathways.[1][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols for evaluating the antimicrobial and antifungal efficacy of cinnamaldehyde and its analogs. The methodologies outlined below are based on established standards and recent scientific literature to ensure robust and reproducible results.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). These values provide a quantitative measure of the compound's potency.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[5][6]
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized inoculum of the target microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Protocol:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the cinnamaldehyde analog in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL. Note: The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.
-
Preparation of Microtiter Plates: In a 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to all wells.
-
Serial Dilution: Add 100 µL of the stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second well and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.[7]
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound.
-
Controls:
-
Positive Control: A well containing broth and inoculum without the test compound.
-
Negative Control: A well containing only broth to check for sterility.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the cinnamaldehyde analog at which there is no visible growth (turbidity).
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using the broth microdilution method.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following MIC determination, the MBC or MFC can be ascertained to understand if the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Protocol:
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the cinnamaldehyde analog that results in a ≥99.9% reduction in the initial inoculum.
Part 2: Qualitative and Semi-Quantitative Antimicrobial Assays
Agar Disk Diffusion Assay
The agar disk diffusion assay is a widely used method for qualitatively assessing the antimicrobial activity of a compound.[8][9]
Principle: A standardized microbial inoculum is spread over an agar plate. A sterile paper disk impregnated with the test compound is placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk.
Protocol:
-
Plate Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Inoculation: Evenly spread a standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a known volume (e.g., 10 µL) of the cinnamaldehyde analog solution at a specific concentration onto each disk.
-
Controls:
-
Positive Control: A disk with a known antibiotic or antifungal.
-
Negative Control: A disk with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the agar disk diffusion assay.
Vapor Phase Antimicrobial Assay
Given the volatile nature of cinnamaldehyde and many of its analogs, assessing their antimicrobial activity in the vapor phase is crucial, especially for applications in food preservation and air disinfection.[10][11]
Protocol:
-
Plate Preparation: Prepare an inoculated agar plate as described for the disk diffusion assay.
-
Vapor Source: Place a sterile paper disk on the inside of the Petri dish lid, directly above the center of the inoculated agar.
-
Compound Application: Apply a known volume of the cinnamaldehyde analog to the paper disk on the lid.
-
Sealing and Incubation: Seal the Petri dish with parafilm to prevent vapor loss and incubate it in an inverted position at the appropriate temperature and duration.
-
Measurement: Measure the diameter of the zone of inhibition on the agar surface below the disk.
Part 3: Advanced Antimicrobial Characterization
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic activity of a compound over time.[7][12]
Principle: A standardized microbial culture is exposed to a specific concentration of the test compound (typically multiples of the MIC). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable cells (CFU/mL).
Protocol:
-
Culture Preparation: Prepare a logarithmic phase culture of the target microorganism in a suitable broth.
-
Exposure: Add the cinnamaldehyde analog at concentrations of 1x, 2x, and 4x the MIC to separate culture tubes. Include a growth control without the compound.
-
Sampling and Plating: At time points 0, 2, 4, 6, 8, 12, and 24 hours, remove an aliquot from each tube, perform serial dilutions, and plate on appropriate agar.[7]
-
Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Anti-Biofilm Assay
Many chronic infections are associated with biofilms, which are microbial communities encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Cinnamaldehyde has shown promise in inhibiting biofilm formation.[13][14]
Protocol for Biofilm Inhibition:
-
Plate Preparation and Inoculation: In a 96-well plate, add a standardized microbial suspension and the cinnamaldehyde analog at various sub-MIC concentrations.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 95% ethanol.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.
Protocol for Biofilm Disruption:
-
Biofilm Formation: Allow biofilms to form in a 96-well plate for 24-48 hours without the test compound.
-
Washing and Treatment: Wash away planktonic cells and add fresh broth containing various concentrations of the cinnamaldehyde analog to the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Proceed with washing, staining, and quantification as described for the inhibition assay.[15]
Part 4: Data Interpretation and Reporting
Example Data Tables:
Table 1: MIC, MBC, and MFC Values of Cinnamaldehyde Analogs (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| MIC / MBC | MIC / MBC | MIC / MFC | |
| Cinnamaldehyde | 62.5 / 125[5] | 62.5 / 125[5] | 125 / 125 |
| Analog A | 31.2 / 62.5 | 62.5 / 125 | 62.5 / 125 |
| Analog B | 125 / 250 | >250 / >250 | 125 / 250 |
Table 2: Zone of Inhibition Diameters (mm) for Cinnamaldehyde Analogs
| Compound (100 µ g/disk ) | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Cinnamaldehyde | 22 | 18 | 20 |
| Analog A | 25 | 20 | 23 |
| Analog B | 15 | 10 | 16 |
| Positive Control (Gentamicin 10 µg) | 28 | 26 | N/A |
| Positive Control (Fluconazole 25 µg) | N/A | N/A | 30 |
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of cinnamaldehyde and its analogs as potential antimicrobial and antifungal agents. By systematically determining their inhibitory and cidal concentrations, kinetic profiles, and anti-biofilm activities, researchers can effectively characterize these promising compounds for future development in pharmaceutical, food safety, and clinical applications.
References
- 1. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of cinnamaldehyde against multidrug-resistant Klebsiella pneumoniae: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Versatile Scaffold of 3,3-Diphenylacrylaldehyde: A Gateway to Novel Therapeutics in Medicinal Chemistry
Introduction: The Unassuming Power of a Core Structure
In the landscape of medicinal chemistry, the 3,3-diphenylacrylaldehyde scaffold and its close relatives, particularly the 1,3-diphenyl-2-propen-1-one (chalcone) framework, represent a privileged structural class. These α,β-unsaturated ketones are not only prevalent in natural products but also serve as remarkably versatile starting points for the synthesis of a diverse array of bioactive molecules. Their synthetic accessibility, coupled with the ease of introducing a wide range of functional groups onto their two aromatic rings, makes them an attractive platform for developing novel therapeutic agents.
This comprehensive guide delves into the application of the this compound core and its derivatives in medicinal chemistry. We will explore key synthetic methodologies, detail their applications in oncology, infectious diseases, and neurodegenerative disorders, and provide field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.
Synthetic Methodologies: Building the Core
The construction of the this compound and chalcone backbone is primarily achieved through classic condensation reactions. The choice of method depends on the desired final compound, with the Claisen-Schmidt and Knoevenagel condensations being the most prevalent.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that lacks α-hydrogens. This reaction proceeds via an aldol condensation followed by dehydration to yield the thermodynamically stable α,β-unsaturated ketone.
Protocol 1: General Procedure for Claisen-Schmidt Condensation
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in an appropriate volume of ethanol. Stir at room temperature until all solids have dissolved.
-
Catalyst Addition: Cool the mixture in an ice bath. Prepare a solution of NaOH or KOH and add it dropwise to the reaction mixture while maintaining the temperature below 25°C.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can range from 2 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Knoevenagel Condensation for (Z)-2,3-Diphenylacrylonitrile Synthesis
The Knoevenagel condensation is a modification of the aldol condensation and is particularly useful for synthesizing diphenylacrylonitrile derivatives. It involves the reaction of an aromatic aldehyde with a compound possessing an active methylene group, such as benzyl cyanide, in the presence of a weak base.
Protocol 2: General Procedure for Knoevenagel Condensation
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Benzyl Cyanide or p-Nitrobenzyl Cyanide (1.0 eq)
-
Piperidine or Ammonium Acetate (catalytic amount)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reactant and Catalyst Setup: In a round-bottom flask, combine the substituted benzaldehyde, benzyl cyanide (or its derivative), and a catalytic amount of a weak base like piperidine or ammonium acetate in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent to yield the pure (Z)-2,3-diphenylacrylonitrile analog.[1]
Applications in Oncology: Targeting Cancer's Achilles' Heels
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce apoptosis.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[2] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[2] Chalcone derivatives have emerged as a promising class of microtubule-targeting agents that bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
Structure-Activity Relationship (SAR) for Tubulin Polymerization Inhibitors:
-
Ring A (derived from acetophenone): The presence of methoxy groups is often crucial for activity, mimicking the trimethoxyphenyl ring of colchicine.
-
Ring B (derived from benzaldehyde): A variety of substitutions can be tolerated, and the nature of the substituent can modulate the potency and selectivity.
-
α,β-Unsaturated Carbonyl System: This Michael acceptor is critical for covalent interaction with nucleophilic residues, such as cysteine, in the binding pocket of tubulin.
Table 1: Anticancer Activity of Chalcone Derivatives as Tubulin Polymerization Inhibitors
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| CA-4 | 3,4,5-trimethoxy on Ring A, 4-hydroxy-3-methoxy on Ring B | - | - | [4] |
| Compound 2e | Thiazole-based chalcone | Ovar-3 | 1.55 | [5] |
| Compound 2e | Thiazole-based chalcone | MDA-MB-468 | 2.95 | [5] |
| PMMB-259 | Chalcone-shikonin hybrid | MCF-7 | - | [6] |
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of antibacterial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chalcone hybrids as potential anticancer agents: Current development, mechanism of action, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
HPLC method for quantifying 3,3-Diphenylacrylaldehyde purity
An Application Note and Protocol for the Quantification of 3,3-Diphenylacrylaldehyde Purity by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable analytical procedure for quality control and characterization of this compound. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, and a full validation summary.
Introduction and Scientific Rationale
This compound is an aromatic aldehyde with a chemical structure featuring a conjugated system of two phenyl rings and an α,β-unsaturated aldehyde group. This structure imparts significant non-polar characteristics and strong ultraviolet (UV) absorbance, making it an ideal candidate for analysis by RP-HPLC with UV detection. The purity assessment of such compounds is critical in pharmaceutical development and chemical research, as impurities can affect biological activity, toxicity, and stability.
The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is exceptionally well-suited for separating non-polar to moderately polar organic molecules.[4][5] The fundamental principle involves a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[6][7] In this system, this compound, being hydrophobic, will have a strong affinity for the non-polar stationary phase. Its elution is controlled by modifying the polarity of the mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[4][8][9] More hydrophobic molecules are retained longer, allowing for effective separation from more polar impurities.[5]
A C18 column is chosen for its versatility and strong hydrophobic retention, which is necessary for a non-polar compound like this compound. Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at wavelengths below 220 nm, minimizing baseline interference.[10] Detection is performed using a UV detector, leveraging the compound's conjugated π-electron system which results in strong absorbance. The optimal detection wavelength is determined using a Diode Array Detector (DAD) to ensure maximum sensitivity.
Experimental Protocol: Materials and Methods
Reagents and Materials
-
This compound Reference Standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm (Type I), and filtered through a 0.22 µm filter.
-
Methanol: HPLC grade (for cleaning).
-
Sample Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
Chromatographic Conditions
A table summarizing the optimized chromatographic conditions is provided below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (Type I) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | DAD/UV-Vis |
| Detection Wavelength | 254 nm (or the λmax determined from DAD scan) |
| Run Time | 15 minutes |
Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
HPLC Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines, ensuring its reliability for the intended application.[1][2][11]
System Suitability Testing (SST)
Before any validation or sample analysis, the chromatographic system's performance must be verified. A series of six replicate injections of the Working Standard Solution (100 µg/mL) are performed. The acceptance criteria are based on established pharmacopeial standards like USP <621>.[12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 1.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol: Inject the sample diluent (blank), the Working Standard Solution, and a sample solution. The blank should show no interfering peaks at the retention time of the this compound peak. The method's ability to separate the main peak from any impurity peaks should be demonstrated. Peak purity analysis using a DAD can further confirm specificity.
Linearity
Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol: A series of at least five concentrations are prepared by diluting the Standard Stock Solution. The recommended range is 80% to 120% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[11] Each concentration is injected in triplicate. A calibration curve is generated by plotting the mean peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo or a sample of known purity).
-
Protocol: Accuracy is assessed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a sample matrix. Three preparations are made for each level, and the recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval.
-
Protocol: Analyze six individual preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of minor changes is evaluated. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these variations.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using an area normalization method. This method assumes that all impurities present in the sample are eluted and respond proportionally to the main component at the detection wavelength.
Formula for Purity Calculation:
Where:
-
Area_main_peak: The peak area of this compound.
-
Area_total_peaks: The sum of the areas of all peaks in the chromatogram (excluding solvent front and blank peaks).
Visualized Workflows
The following diagrams illustrate the key processes involved in this application.
Caption: Overall experimental workflow from preparation to reporting.
Caption: Logical relationship of key HPLC method validation parameters.
Conclusion
The RP-HPLC method described provides a simple, precise, accurate, and robust solution for the quantitative determination of this compound purity. The isocratic elution ensures a stable baseline and reproducible results, while the C18 column provides excellent separation. The comprehensive validation performed in accordance with ICH guidelines confirms that this method is suitable for its intended purpose in quality control and research environments, ensuring the integrity of analytical data for this important chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scirp.org [scirp.org]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. jordilabs.com [jordilabs.com]
- 7. moravek.com [moravek.com]
- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Most Common Solvents Used in HPLC Mobile Phase [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. agilent.com [agilent.com]
Application Note: Derivatization of 3,3-Diphenylacrylaldehyde for Enhanced GC-MS Analysis
Abstract
This application note provides a detailed protocol for the derivatization of 3,3-Diphenylacrylaldehyde, an α,β-unsaturated aldehyde, to improve its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of reactive aldehydes can be challenging due to their polarity, thermal instability, and potential for unwanted reactions in the GC system. Chemical derivatization converts the aldehyde into a more volatile, stable, and chromatographically amenable compound. This guide details a robust protocol using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a highly effective derivatizing agent for carbonyl compounds, leading to the formation of a stable oxime derivative. This method significantly enhances peak shape, sensitivity, and reproducibility, making it ideal for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
This compound, a sterically hindered α,β-unsaturated aldehyde, presents several analytical challenges for direct GC-MS analysis. Aldehydes, in general, are reactive compounds that can exhibit poor chromatographic behavior, including peak tailing and adsorption onto active sites within the GC inlet and column.[1] For α,β-unsaturated aldehydes, the conjugated system can further contribute to reactivity and potential for isomerization or degradation at elevated temperatures in the GC injector.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[2][3] For GC analysis, the primary goals of derivatization are to:
-
Increase Volatility: By replacing polar functional groups with less polar ones, the vapor pressure of the analyte is increased, allowing it to be more readily transferred into the gas phase.[4]
-
Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[3]
-
Improve Chromatographic Behavior: Derivatization can significantly reduce peak tailing and improve peak symmetry by masking polar functional groups that can interact with active sites in the GC system.[5]
-
Increase Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can dramatically enhance the response of electron capture detectors (ECD) or provide characteristic mass spectral fragmentation patterns for improved sensitivity and selectivity in MS detection.[6]
For aldehydes and ketones, a common and highly effective derivatization strategy is the reaction with hydroxylamine reagents to form oximes.[5] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a particularly advantageous reagent. The pentafluorobenzyl group provides a strong signal in electron capture detection and yields a characteristic ion at m/z 181 in mass spectrometry, which is beneficial for selective ion monitoring (SIM).[6][7] The reaction with PFBHA is quantitative and produces stable oxime derivatives that are well-suited for GC-MS analysis.[8]
Derivatization Chemistry: PFBHA Oximation
The derivatization of this compound with PFBHA proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the corresponding O-pentafluorobenzyl oxime.[9][10] The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating.
Experimental Protocol: PFBHA Derivatization of this compound
This section provides a detailed, step-by-step methodology for the derivatization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | (Example: Sigma-Aldrich) |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | Derivatization Grade, ≥99.0% | (Example: Sigma-Aldrich)[11] |
| Pyridine | Anhydrous, 99.8% | (Example: Sigma-Aldrich) |
| Ethyl Acetate | HPLC Grade, ≥99.5% | (Example: Fisher Scientific) |
| Deionized Water | 18.2 MΩ·cm | (Internal Laboratory Source) |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | (Example: VWR) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | (Example: VWR) |
| 2 mL Autosampler Vials with PTFE-lined caps | - | (Example: Agilent Technologies) |
Reagent Preparation
-
PFBHA Reagent Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve the desired concentration range for calibration.
Derivatization Workflow Diagram
Caption: Workflow for PFBHA derivatization of this compound.
Step-by-Step Derivatization Protocol
-
Sample Preparation: Pipette 100 µL of the this compound working standard solution into a 2 mL reaction vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reagent Addition: Add 100 µL of the 10 mg/mL PFBHA solution and 50 µL of pyridine (which acts as a catalyst) to the dried residue.
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 60 minutes.[7]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Extraction: Add 1 mL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the oxime derivative into the organic phase.
-
Washing: To remove excess pyridine and other water-soluble components, add 0.5 mL of a 5% sodium bicarbonate solution, vortex, and allow the layers to separate. Remove the aqueous (bottom) layer. Repeat the wash step with 0.5 mL of deionized water.
-
Drying: Transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Carefully transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis Parameters
The following are recommended starting conditions for the GC-MS analysis of the derivatized this compound. Method optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | (e.g., Agilent 8890 GC) |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | Initial Temp: 100°C, hold for 1 minRamp 1: 15°C/min to 300°CHold at 300°C for 5 min |
| Mass Spectrometer | (e.g., Agilent 5977B MSD) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | m/z 181 (characteristic PFB fragment), Molecular Ion (M+), other significant fragments |
Expected Results and Discussion
The PFBHA derivatization of this compound is expected to yield two geometric isomers (syn and anti) of the corresponding oxime. These isomers may be chromatographically resolved, appearing as two distinct peaks in the chromatogram.[7] The mass spectrum of the derivatized product will show a characteristic fragment ion at m/z 181, corresponding to the [C₆F₅CH₂]⁺ fragment, which is a hallmark of PFBHA derivatives and useful for compound identification.[6]
The derivatization process effectively masks the polar aldehyde group, leading to a significant improvement in peak shape and a reduction in peak tailing. The resulting oxime is more volatile and thermally stable than the parent aldehyde, allowing for higher elution temperatures without degradation. This leads to more robust and reproducible quantification.
Method Validation Considerations
For quantitative applications, a thorough method validation should be performed.[12][13][14] Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared using at least five concentration levels of derivatized standards to demonstrate the linear response of the detector over a defined range.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability and intermediate precision) should be assessed by analyzing quality control samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., reaction temperature, time) should be assessed.
Conclusion
The derivatization of this compound with PFBHA is a highly effective strategy to overcome the challenges associated with its direct GC-MS analysis. The protocol outlined in this application note provides a reliable and robust method for converting the aldehyde into a stable, volatile oxime derivative. This leads to improved chromatographic performance, enhanced sensitivity, and greater confidence in analytical results. This method is well-suited for a wide range of research, quality control, and drug development applications where accurate and precise quantification of this compound is required.
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. jfda-online.com [jfda-online.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gcms.cz [gcms.cz]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. O -(2,3,4,5,6-五氟苄基)羟胺 盐酸盐 derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 12. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in hum… [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Application Note: 3,3-Diphenylacrylaldehyde as a Versatile Intermediate for Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3,3-diphenylacrylaldehyde as a strategic starting material in the synthesis of diverse heterocyclic scaffolds. We delve into the unique reactivity of this α,β-unsaturated aldehyde, detailing its application in the construction of high-value pyrazole, pyrimidine, and pyridine ring systems. The protocols herein are presented with an emphasis on the underlying reaction mechanisms, providing a causal basis for experimental design and ensuring procedural robustness.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting a significant portion of FDA-approved drugs. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. This compound is an exemplary building block for accessing this chemical space. Its structure features three key reactive sites:
-
An Electrophilic Aldehyde Carbonyl: A prime target for nucleophilic attack, enabling initial condensation reactions.
-
An Electrophilic β-Carbon: Susceptible to Michael-type conjugate additions by soft nucleophiles.
-
Sterically Influential Phenyl Groups: These bulky substituents at the β-position direct the regioselectivity of certain reactions and influence the final conformation of the product.
This combination of functionalities allows for controlled, sequential reactions with various binucleophiles, making it a powerful precursor for constructing a range of five- and six-membered heterocycles. This application note will provide the foundational knowledge and practical protocols to leverage this versatile intermediate.
Physicochemical & Spectroscopic Profile
While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3,3-diphenylprop-2-enal |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| Appearance | Expected to be a pale yellow to white solid |
| Solubility | Soluble in common organic solvents (e.g., EtOH, DCM, THF, Acetone) |
Table 2: Characteristic Spectroscopic Data (Predicted)
| Spectroscopy | Characteristic Peaks | Interpretation |
| ¹H NMR (CDCl₃) | δ 9.5-10.0 ppm (s, 1H)δ 7.2-7.6 ppm (m, 10H)δ 6.5-6.8 ppm (s, 1H) | Aldehydic proton (CHO)[1]Aromatic protons (2 x Ph)[2]Vinylic proton (=CH) |
| ¹³C NMR (CDCl₃) | δ 190-195 ppmδ 160-165 ppmδ 128-140 ppmδ 120-125 ppm | Carbonyl carbon (C=O)[3][4]Vinylic carbon (Ph₂C =)Aromatic carbons (Ph)[3]Vinylic carbon (=C H) |
| IR (KBr Pellet) | ~3060 cm⁻¹~2820, ~2720 cm⁻¹~1685 cm⁻¹~1625 cm⁻¹~1600, 1495, 1450 cm⁻¹ | Aromatic C-H stretchAldehyde C-H stretch (Fermi doublet)[5]C=O stretch (conjugated aldehyde)[6][7]C=C stretch[8]Aromatic C=C stretches |
Safety and Handling Precautions
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthetic Protocols for Heterocycle Construction
Synthesis of Pyrazoles via [3+2] Cyclocondensation
Pyrazoles are a prominent class of heterocycles found in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib. The synthesis from this compound proceeds via a classical reaction with hydrazine derivatives.[9][10]
Causality of the Method: The reaction is a robust cyclocondensation. Hydrazine, a binucleophile, first attacks the most electrophilic site, the aldehyde carbonyl, to form a hydrazone intermediate. This is followed by an intramolecular Michael addition of the second nitrogen atom onto the β-carbon of the double bond, which subsequently leads to cyclization. The final pyrazole is typically formed after oxidation of the intermediate pyrazoline, which can often occur in situ.[11][12]
Protocol 4.1: Synthesis of 3,3-Diphenyl-1H-pyrazole
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.08 g, 10.0 mmol).
-
Add glacial acetic acid (30 mL) and stir to dissolve.
-
Slowly add hydrazine hydrate (e.g., 0.60 g, 12.0 mmol) to the solution at room temperature. The addition may be slightly exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
A precipitate will form. Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to yield the purified pyrazole derivative as a crystalline solid.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Caption: Workflow for the synthesis of pyrazoles.
Synthesis of Pyrimidines via [3+3] Cycloaddition
The pyrimidine core is fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil. Synthetic pyrimidine derivatives are widely used as anticancer and antibacterial agents.[13][14] The reaction of an α,β-unsaturated carbonyl compound with urea or a related N-C-N synthon is a classic method for their synthesis.[15][16][17]
Causality of the Method: This reaction proceeds under basic conditions. The base (e.g., ethoxide) deprotonates urea, making it a more potent nucleophile. The reaction likely begins with a Michael addition of the urea anion to the β-carbon of the aldehyde. This is followed by an intramolecular cyclization, where the second nitrogen of the urea attacks the carbonyl carbon. A series of proton transfers and a final dehydration/oxidation step yields the aromatic pyrimidinone ring.
Protocol 4.2: Synthesis of 4,4-Diphenyl-3,4-dihydropyrimidin-2(1H)-one
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Potassium Hydroxide (2.0 eq)
-
Ethanol (95%, as solvent)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium hydroxide (e.g., 1.12 g, 20.0 mmol) in ethanol (40 mL).
-
To this basic solution, add this compound (e.g., 2.08 g, 10.0 mmol) and urea (e.g., 0.90 g, 15.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours.
-
Monitor the reaction by TLC until the starting aldehyde spot disappears.
-
After cooling to room temperature, neutralize the reaction mixture by slowly adding dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~7.
-
The product will precipitate out of the solution. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent like isopropanol or by column chromatography (silica gel).
-
Caption: Workflow for the synthesis of pyrimidines.
Synthesis of Pyridines via Multicomponent Reaction
The pyridine ring is another cornerstone of medicinal chemistry, found in drugs like nifedipine and isoniazid. The Hantzsch pyridine synthesis is a classic and versatile multicomponent reaction for creating substituted pyridines.[18][19][20] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[21][22]
Causality of the Method: The Hantzsch synthesis is a model of reaction efficiency. It proceeds through two parallel pathways that converge. In one path, the aldehyde undergoes a Knoevenagel condensation with one equivalent of the β-ketoester to form an α,β-unsaturated dicarbonyl compound.[18] In the other path, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration/oxidation to yield the final, stable aromatic pyridine ring.[18]
Protocol 4.3: Synthesis of Diethyl 2,6-dimethyl-4-(diphenylvinyl)pyridine-3,5-dicarboxylate
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Ethyl Acetoacetate (2.0 eq)
-
Ammonium Acetate (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (e.g., 2.08 g, 10.0 mmol), ethyl acetoacetate (e.g., 2.60 g, 20.0 mmol), and ammonium acetate (e.g., 0.85 g, 11.0 mmol).
-
Add ethanol (30 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours with stirring. The reaction mixture will typically turn yellow or orange.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and pour it into 100 mL of ice water with stirring.
-
A solid or oily product will separate. If it is an oil, extract the aqueous mixture with ethyl acetate (3 x 30 mL). If it is a solid, collect it by vacuum filtration.
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is a dihydropyridine. For many applications, this is oxidized to the pyridine. To do this, redissolve the crude material in glacial acetic acid, add a mild oxidant like ceric ammonium nitrate (CAN) or a catalytic amount of iodine and continue to reflux until the aromatization is complete (monitored by TLC/LC-MS).
-
Purify the final pyridine product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate).
-
Caption: Workflow for the Hantzsch-type synthesis of pyridines.
Conclusion
This compound demonstrates exceptional utility as a precursor in heterocyclic chemistry. Its defined points of reactivity allow for the predictable and efficient construction of pyrazoles, pyrimidines, and pyridines through well-established and mechanistically understood pathways. The protocols detailed in this note serve as a validated starting point for chemists aiming to synthesize libraries of these valuable heterocyclic compounds for applications in pharmaceutical and materials science research.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. scribd.com [scribd.com]
- 16. ajrconline.org [ajrconline.org]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 20. chemtube3d.com [chemtube3d.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,3-Diphenylacrylaldehyde in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3,3-Diphenylacrylaldehyde as a Michael Acceptor
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. Its reliability and atom economy have made it indispensable in the construction of complex molecular architectures, from natural products to pharmaceutical agents. This compound, with its unique structural features, serves as a highly valuable Michael acceptor. The presence of two phenyl groups at the β-position sterically hinders potential 1,2-addition to the aldehyde carbonyl, thereby favoring the desired 1,4-conjugate addition. Furthermore, these phenyl groups provide electronic stabilization to the resulting enolate intermediate, influencing the reactivity and stereoselectivity of the reaction. This guide provides an in-depth exploration of the use of this compound in Michael addition reactions, offering mechanistic insights and detailed, field-proven protocols for its application with a variety of nucleophiles.
Mechanistic Overview: The Pathway of Conjugate Addition
The fundamental mechanism of the Michael addition to this compound involves the nucleophilic attack at the β-carbon of the α,β-unsaturated system. This process is typically facilitated by a catalyst, which can range from a simple base to a sophisticated chiral organocatalyst. The choice of catalyst is critical as it not only promotes the reaction but can also dictate the stereochemical outcome in asymmetric variants.
The general mechanism proceeds through the following key steps:
-
Activation of the Nucleophile: A catalyst, often a base, deprotonates the Michael donor, generating a nucleophilic species (e.g., an enolate, thiolate, or nitronate). In organocatalytic cycles, the nucleophile may be activated through other means, such as enamine formation.
-
Nucleophilic Attack: The activated nucleophile adds to the β-carbon of this compound, breaking the carbon-carbon π-bond and forming a new carbon-nucleophile bond. This results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, either by the conjugate acid of the base catalyst or by a proton source in the reaction mixture, to yield the final 1,4-adduct.
The stereochemical outcome of the reaction is determined during the nucleophilic attack step, where the facial selectivity of the approach of the nucleophile to the Michael acceptor is controlled by the steric and electronic properties of the substrate, nucleophile, and catalyst.
Caption: Generalized mechanism of the Michael addition to this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Michael addition of various nucleophiles to this compound. These protocols are designed to be self-validating and include insights into the rationale behind key experimental choices.
Protocol 1: Organocatalytic Thia-Michael Addition of Thiols
The conjugate addition of thiols to α,β-unsaturated aldehydes is a highly efficient method for the formation of β-thio-substituted aldehydes. Organocatalysis provides a powerful means to achieve this transformation under mild conditions. L-proline is a readily available and inexpensive organocatalyst that has been shown to effectively catalyze the addition of thiophenols to α,β-unsaturated enones, a reaction principle that is directly applicable to this compound.[1]
Rationale: L-proline is believed to activate the α,β-unsaturated aldehyde through the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde. Simultaneously, it can act as a general base to deprotonate the thiol, facilitating the nucleophilic attack. The use of an ionic liquid like [bmim]PF6 can enhance reaction rates and allow for easy recycling of the catalyst.[1]
Materials:
-
This compound
-
Thiophenol (or other aromatic/aliphatic thiols)
-
L-Proline
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) (optional, as solvent)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and L-proline (0.05 mmol, 5 mol%).
-
If using an ionic liquid, add [bmim]PF6 (2 mL). Alternatively, the reaction can be run neat or in a minimal amount of a suitable organic solvent like CH2Cl2 or THF.
-
Add thiophenol (1.1 mmol, 1.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if an ionic liquid was used, extract the product with diethyl ether (3 x 10 mL). The ionic liquid/catalyst system can be recovered and reused.[1] If the reaction was run neat or in a conventional solvent, proceed directly to purification.
-
Combine the organic layers (if applicable) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired β-thio-aldehyde.
Protocol 2: Base-Catalyzed Michael Addition of Malonates
The addition of stabilized carbanions, such as those derived from malonic esters, is a classic and highly effective method for carbon-carbon bond formation. This reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate the nucleophilic enolate.
Rationale: A mild inorganic base like potassium carbonate (K2CO3) is often sufficient to deprotonate diethyl malonate, minimizing side reactions such as self-condensation or hydrolysis of the ester.[2] Ethanol is a common and effective solvent for this transformation.
Materials:
-
This compound
-
Diethyl malonate
-
Potassium carbonate (K2CO3), anhydrous
-
Ethanol, absolute
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (1.0 mmol, 1.0 equiv) in absolute ethanol (5 mL).
-
To the stirring mixture, add diethyl malonate (1.2 mmol, 1.2 equiv).
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate eluent) to yield the Michael adduct.
Protocol 3: Asymmetric Aza-Michael Addition of Sulfonamides
The synthesis of chiral β-amino aldehydes is of significant interest in medicinal chemistry. The asymmetric conjugate addition of nitrogen nucleophiles (aza-Michael addition) provides a direct route to these valuable building blocks. Organocatalysis, particularly with bifunctional catalysts, has proven highly effective in controlling the enantioselectivity of this reaction.
Rationale: Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines bearing a thiourea or squaramide moiety, can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding).[3] This dual activation leads to a highly organized transition state, enabling high levels of stereocontrol.
Materials:
-
This compound
-
N-Benzyl-p-toluenesulfonamide
-
Chiral bifunctional squaramide or thiourea catalyst (e.g., derived from dihydroquinine)
-
Toluene or dichloromethane (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral bifunctional catalyst (0.05-0.1 mmol, 5-10 mol%).
-
Add anhydrous toluene (2 mL) and stir to dissolve the catalyst.
-
Add N-benzyl-p-toluenesulfonamide (1.2 mmol, 1.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add this compound (1.0 mmol, 1.0 equiv) to the stirring solution.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched β-amino aldehyde derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Summary and Comparison
The following table summarizes typical conditions and expected outcomes for the Michael addition to α,β-unsaturated aldehydes with various nucleophiles. While specific data for this compound is limited in readily available literature, these examples with analogous substrates provide a strong predictive framework.
| Michael Donor | Catalyst/Conditions | Solvent | Typical Yield | Stereoselectivity | Reference |
| Thiophenol | L-Proline (5 mol%) | [bmim]PF6 or neat | High | N/A (achiral) | [1] |
| Diethyl Malonate | K2CO3 (1 equiv) | Ethanol | Good to High | N/A (achiral) | [2] |
| Diethyl Malonate | (R,R)-DPEN derivative (20 mol%), o-phthalic acid (40 mol%) | Ethanol | ~70-95% | up to 95% ee | [2] |
| Nitromethane | Dihydroquinine squaramide (10 mol%) | Toluene | ~74% | 1.5:1 dr, >99% ee | [4] |
| N-Tosylaminomethyl enones | Bifunctional squaramide (1-10 mol%) | Dichloromethane | up to 99% | up to 91:9 dr, >99% ee | [3] |
Experimental Workflow Visualization
The general workflow for conducting a Michael addition reaction, from setup to purification and analysis, is outlined below.
Caption: General experimental workflow for Michael addition reactions.
References
- 1. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: 3,3-Diphenylacrylaldehyde Synthesis
<
Welcome to the technical support center for the synthesis of 3,3-Diphenylacrylaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for achieving higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and expert-backed answers.
Q1: What are the primary synthetic routes to this compound?
The most prevalent methods for synthesizing this compound are olefination reactions, specifically the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion. In this case, benzophenone is the carbonyl source, and a two-carbon aldehyde synthon is provided by the phosphorus reagent.
Q2: Which is the superior method: Wittig or Horner-Wadsworth-Emmons (HWE)?
For this specific transformation, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the traditional Wittig reaction.[1][3] The primary reason is the steric hindrance posed by benzophenone. Phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction, allowing them to react more efficiently with hindered ketones.[2][4] A significant practical advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[5]
Q3: What are the common challenges encountered in this synthesis?
The most frequently reported issues include:
-
Low Yields: Often due to steric hindrance, improper reaction conditions, or decomposition of reagents.[5]
-
Side Product Formation: Enolization of the aldehyde or ketone can be a competing reaction.[5]
-
Purification Difficulties: Removing byproducts like triphenylphosphine oxide (from Wittig) can be challenging.
Q4: Can other methods be used for this synthesis?
While less common, alternative methods for synthesizing α,β-unsaturated aldehydes exist, such as aldol condensation reactions followed by dehydration.[6] However, for generating a tetrasubstituted alkene like this compound, the olefination reactions remain the most direct and reliable routes.
Troubleshooting Guide: Overcoming Low Yields
This guide provides a systematic approach to diagnosing and resolving common issues that lead to unsatisfactory yields in the synthesis of this compound, with a focus on the Horner-Wadsworth-Emmons reaction.
Problem 1: Low or No Conversion of Benzophenone
Symptoms: TLC or NMR analysis of the crude reaction mixture shows a significant amount of unreacted benzophenone.
Root Causes & Solutions:
-
Ineffective Deprotonation of the Phosphonate Reagent: The formation of the phosphonate carbanion is the critical first step. If the base is not strong enough, this equilibrium will not favor the carbanion, leading to a stalled reaction.
-
Steric Hindrance: Benzophenone is a sterically demanding ketone. The approach of the bulky phosphonate carbanion can be slow.
-
Solution 1: Optimize Reaction Temperature: While many HWE reactions are initiated at low temperatures (e.g., 0 °C or -78 °C), gently warming the reaction to room temperature or even slightly above can provide the necessary activation energy to overcome the steric barrier.[7] Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
-
Solution 2: Increase Reaction Time: For sterically hindered substrates, extended reaction times (e.g., 12-24 hours) may be necessary to achieve full conversion.[7]
-
-
Moisture in the Reaction: Phosphonate carbanions are strong bases and will be quenched by any protic sources, particularly water.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Workflow for Optimizing Base and Temperature
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,3-Diphenylacrylaldehyde
Welcome to the technical support center for the synthesis of 3,3-Diphenylacrylaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in organic synthesis, is most commonly approached via two primary routes: the Claisen-Schmidt Condensation and the Wittig Reaction . Each pathway presents a unique set of challenges and potential side products. This guide will dissect these issues and provide robust solutions.
Part 1: Troubleshooting the Claisen-Schmidt Condensation Route
The Claisen-Schmidt condensation for synthesizing this compound typically involves the reaction of benzophenone with an acrolein equivalent in the presence of a base. While theoretically straightforward, this reaction can be plagued by side products that complicate purification and reduce yields.
Frequently Asked Questions (FAQs): Claisen-Schmidt Condensation
Q1: I am observing a significant amount of a white solid that is not my desired product. What could it be?
A1: A common side reaction when using a strong base with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde (which can be a starting material or an impurity in benzophenone), is the Cannizzaro reaction .[1] This disproportionation reaction results in the formation of benzyl alcohol and benzoic acid.[1]
-
Causality: The strongly basic conditions required for the Claisen-Schmidt condensation can promote the Cannizzaro reaction of any unreacted benzaldehyde.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure your benzophenone is free from benzaldehyde impurities.
-
Reaction Conditions: Use the minimum effective concentration of base and maintain a low reaction temperature to disfavor the Cann-izzaro reaction.
-
Purification: Benzoic acid can be removed by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution. Benzyl alcohol can often be removed by recrystallization or column chromatography.
-
Q2: My final product seems to be a mixture of compounds, and the yield of this compound is low. What other side reactions should I consider?
A2: Besides the Cannizzaro reaction, two other significant side reactions can occur:
-
Michael Addition: The α,β-unsaturated aldehyde product is an excellent Michael acceptor.[1] It can react with nucleophiles present in the reaction mixture, such as the enolate of the aldehyde or even hydroxide ions, leading to the formation of adducts.
-
Polymerization of Acrolein: Acrolein is prone to polymerization, especially in the presence of bases or acids.
-
Causality: The reactive nature of both the product and one of the key starting materials makes them susceptible to further reactions under the reaction conditions.
-
Troubleshooting:
-
Control of Stoichiometry: Use a slight excess of benzophenone to ensure the complete consumption of the more reactive acrolein equivalent.
-
Slow Addition: Add the acrolein or its precursor slowly to the reaction mixture to maintain a low concentration and minimize polymerization and Michael addition.
-
Reaction Time: Monitor the reaction progress by TLC and quench the reaction as soon as the starting materials are consumed to prevent the formation of byproducts.
-
Workflow for Troubleshooting Claisen-Schmidt Condensation
Caption: Troubleshooting workflow for the Claisen-Schmidt synthesis of this compound.
Part 2: Troubleshooting the Wittig Reaction Route
The Wittig reaction provides an alternative and often more controlled route to this compound. This reaction typically involves the reaction of benzophenone with a phosphorus ylide, such as (formylmethylene)triphenylphosphorane. The primary challenge in this synthesis is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Frequently Asked Questions (FAQs): Wittig Reaction
Q1: I have a high yield of a solid product, but my NMR spectrum shows significant contamination with a broad multiplet around 7.5-7.8 ppm. What is this impurity?
A1: This is almost certainly triphenylphosphine oxide (TPPO) , a stoichiometric byproduct of the Wittig reaction. The phosphorus-oxygen double bond formation is the thermodynamic driving force for the reaction, but TPPO can be challenging to separate from the desired product due to its similar polarity and solubility in many organic solvents.
-
Causality: The formation of TPPO is inherent to the Wittig reaction mechanism.
-
Troubleshooting - Purification Strategies for TPPO Removal:
| Method | Principle | Experimental Protocol |
| Precipitation/Crystallization | TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. | 1. Concentrate the crude reaction mixture. 2. Dissolve the residue in a minimal amount of a more polar solvent (e.g., dichloromethane). 3. Slowly add a non-polar solvent (e.g., hexanes) to precipitate the TPPO. 4. Cool the mixture to maximize precipitation and collect the TPPO by filtration. |
| Complexation with Metal Salts | TPPO is a Lewis base and forms insoluble complexes with metal salts like zinc chloride (ZnCl₂). | 1. Dissolve the crude mixture in ethanol. 2. Add a solution of ZnCl₂ in ethanol (typically a 2:1 molar ratio of ZnCl₂ to TPPO). 3. Stir at room temperature to form the insoluble ZnCl₂(TPPO)₂ complex. 4. Remove the precipitate by filtration. |
| Column Chromatography | The polarity difference between the product and TPPO can be exploited. | Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. |
Q2: The Wittig reaction is not proceeding to completion, and I am recovering unreacted benzophenone. What could be the issue?
A2: Incomplete conversion in a Wittig reaction can be due to several factors related to the ylide generation and reactivity.
-
Causality: The phosphorus ylide may not be forming efficiently, or it may be degrading before it can react with the benzophenone.
-
Troubleshooting:
-
Base Selection: Ensure the base used for deprotonating the phosphonium salt is strong enough. n-Butyllithium or sodium hydride are commonly used.
-
Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent degradation. The reaction with the ketone may then be allowed to warm to room temperature.
-
Ylide Stability: If using a stabilized ylide, it may be less reactive and require heating to react with a ketone like benzophenone.
-
Workflow for Troubleshooting Wittig Reaction
Caption: Troubleshooting workflow for the Wittig synthesis of this compound.
Part 3: General Purification Protocols for this compound
Regardless of the synthetic route, the final purification of this compound is critical.
Recrystallization
-
Principle: This is often the most effective method for obtaining high-purity crystalline this compound.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography
-
Principle: For separating mixtures of similar polarity or removing tenacious impurities.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute with a non-polar solvent system, gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to isolate the pure product.
-
References
Technical Support Center: Purification of Crude 3,3-Diphenylacrylaldehyde by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3,3-diphenylacrylaldehyde using column chromatography. The information presented here is based on established laboratory practices and aims to explain the reasoning behind experimental choices to ensure successful purifications.
I. Introduction to the Purification Challenge
This compound is a valuable intermediate in organic synthesis. Its purification via column chromatography can be straightforward, but is often complicated by factors such as the presence of closely related impurities, product stability on silica gel, and selection of an appropriate solvent system. This guide provides a structured approach to overcoming these common hurdles.
Key Molecular Characteristics:
-
Structure: An α,β-unsaturated aldehyde with two phenyl groups at the β-position.
-
Polarity: Moderately polar, making it suitable for normal-phase chromatography.
-
Stability: Can be susceptible to degradation on acidic silica gel.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems that may arise during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Impurities
Question: My Thin Layer Chromatography (TLC) shows poor separation between my product and an impurity. How can I improve the resolution on the column?
Answer: Poor separation is a common issue that can often be resolved by systematically optimizing the mobile phase.
Core Principle: The goal is to find a solvent system that maximizes the difference in affinity (as measured by the retention factor, Rf) between this compound and the contaminating impurity. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for effective separation.[1]
Step-by-Step Protocol for Solvent System Optimization:
-
Initial TLC Analysis: Begin by running a TLC of your crude reaction mixture in a standard solvent system, such as 20% ethyl acetate in hexanes.[2] This provides a baseline for polarity.
-
Adjusting Polarity:
-
If the spots are too high on the TLC plate (high Rf), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots remain at the baseline (low Rf), the solvent system is not polar enough. Gradually increase the proportion of the polar solvent.
-
-
Trying Different Solvent Systems: If adjusting the polarity of a single system is insufficient, explore alternative solvent combinations. The choice of solvents can influence the selectivity of the separation. A common alternative to ethyl acetate/hexanes is dichloromethane/hexanes.[2][3]
-
Ternary Solvent Systems: For particularly challenging separations, a three-solvent system can sometimes provide the necessary resolution.[4] For example, a small amount of a third solvent with a different polarity or hydrogen bonding capability can alter the interactions with the silica gel.
Issue 2: The Product is Not Eluting from the Column
Question: I've run a significant volume of solvent through the column, but my product is not coming off. What could be the problem?
Answer: This frustrating situation can arise from several factors, ranging from incorrect solvent composition to decomposition of the product on the column.
Possible Causes and Solutions:
-
Incorrect Solvent Composition: Double-check that the solvent mixture used for the column is the same as the one determined by TLC. An accidental reversal of polar and non-polar components is a common mistake.[1]
-
Compound Decomposition: this compound, like some other organic molecules, can be sensitive to the acidic nature of standard silica gel.[1][5] This can lead to decomposition on the column, meaning the product will never elute.
-
How to Test for Stability: Perform a 2D TLC. Spot the crude mixture on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along a diagonal line. If it decomposes, you will see streaking or additional spots off the diagonal.[1]
-
-
Insufficiently Polar Eluent: The solvent system may simply not be polar enough to move the compound down the column. If you suspect this is the case, you can try to flush the column with a more polar solvent, such as 100% ethyl acetate, to see if the product elutes.
Issue 3: The Product Elutes as a Long Streak (Tailing)
Question: My product is coming off the column, but it's spread across many fractions. How can I get sharper peaks?
Answer: Tailing is often caused by strong interactions between the compound and the stationary phase or overloading the column.
Strategies to Minimize Tailing:
-
Increase Solvent Polarity During Elution: Once the leading edge of your product begins to elute, you can slightly increase the polarity of your mobile phase.[1] This will help to overcome the strong interactions causing the tailing and push the compound off the column more quickly.
-
Check for Column Overloading: If too much crude material is loaded onto the column, it can lead to broad, tailing peaks. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Use of a Modifier: For compounds that are slightly basic or can interact strongly with acidic silanol groups on the silica surface, adding a small amount of a modifier like triethylamine (1-3%) to the eluent can help to produce sharper peaks by neutralizing the acidic sites.[2][6][7]
Issue 4: Suspected Decomposition on Silica Gel
Question: I suspect my this compound is decomposing on the silica gel. What can I do to purify it?
Answer: If your compound is sensitive to the acidity of silica gel, there are several alternative approaches to purification.
Alternative Stationary Phases and Deactivation:
-
Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.[1] A common method is to prepare a slurry of the silica gel in a solvent system containing 1-3% triethylamine, and then pack the column with this slurry.
-
Alumina: Alumina is another common stationary phase for column chromatography. It is available in neutral, acidic, and basic forms. For a compound sensitive to acid, neutral or basic alumina would be a suitable alternative to silica gel.
-
Florisil: Florisil (magnesium silicate) is a milder stationary phase that can be used for the purification of acid-sensitive compounds.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[2][8] A common initial system to try is 10-20% ethyl acetate in hexanes. The optimal ratio will need to be determined by TLC.[8]
Q2: How do I properly pack a silica gel column?
There are two main methods for packing a column: dry packing and wet (slurry) packing. For most applications, slurry packing is preferred as it generally leads to a more homogenous and well-packed column, minimizing issues like cracking or channeling.
Q3: What are some common impurities in the synthesis of this compound?
Common impurities can include unreacted starting materials, such as benzophenone and vinyl magnesium bromide (if using a Grignard route), or byproducts from side reactions. The exact nature of the impurities will depend on the synthetic route used.[9][10]
Q4: How can I visualize this compound on a TLC plate?
This compound is a UV-active compound due to the presence of the aromatic rings and the conjugated system. Therefore, it can be easily visualized on a TLC plate using a UV lamp (typically at 254 nm). Additionally, stains like potassium permanganate or dinitrophenylhydrazine (DNP), which is selective for aldehydes and ketones, can be used.[11]
Q5: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before loading it onto the column.[3][12] This is particularly useful when the sample is not very soluble in the column's mobile phase.[12] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained. This powder is then carefully added to the top of the packed column.
IV. Data Presentation and Experimental Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Typical Rf Range for this compound | Notes |
| Ethyl Acetate / Hexanes | 10:90 to 30:70 | 0.2 - 0.5 | A standard and versatile system.[2] |
| Dichloromethane / Hexanes | 20:80 to 50:50 | 0.2 - 0.5 | Good for compounds that are more soluble in chlorinated solvents.[3] |
| Diethyl Ether / Hexanes | 15:85 to 40:60 | 0.2 - 0.5 | Diethyl ether is more volatile than ethyl acetate. |
Protocol 1: Step-by-Step Column Chromatography Procedure
-
Column Preparation: Select an appropriate size glass column and ensure it is clean and dry. Add a small plug of cotton or glass wool to the bottom.
-
Packing the Column:
-
Fill the column about one-third full with the chosen non-polar solvent (e.g., hexanes).
-
Slowly pour the silica gel into the column while gently tapping the side to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for optimizing solvent systems to improve separation.
Diagram 2: Column Chromatography Experimental Workflow
Caption: A streamlined workflow for performing column chromatography.
VI. References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. --INVALID-LINK--
-
The Royal Society of Chemistry. Supplementary Information: Proline-catalyzed synthesis of α-substituted (E)-α,β-unsaturated aldehydes from epoxides. --INVALID-LINK--
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
ResearchGate. How can I select the solvent system for column chromatography?. --INVALID-LINK--
-
Organic Syntheses. 5,15-DIPHENYLPORPHYRIN: A RELIABLE AND EXPEDITIOUS SYNTHESIS. --INVALID-LINK--
-
Reddit. troubleshooting column chromatography. --INVALID-LINK--
-
Organic Syntheses. α-PHENYLCINNAMONITRILE. --INVALID-LINK--
-
The Royal Society of Chemistry. Electronic Supplementary Information. --INVALID-LINK--
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. --INVALID-LINK--
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. --INVALID-LINK--
-
Organic Syntheses. METHYL (Z)-2-HYDROXY-3-PHENYLACRYLATE. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--
-
Sigma-Aldrich. Column Chromatography and Related Products. --INVALID-LINK--
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. --INVALID-LINK--
-
Chromedia. Troubleshooting LC, basics. --INVALID-LINK--
-
The Royal Society of Chemistry. Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. --INVALID-LINK--
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. --INVALID-LINK--
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. --INVALID-LINK--
-
National Institutes of Health. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. --INVALID-LINK--
-
ResearchGate. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. --INVALID-LINK--
-
PubMed. A novel thin-layer chromatography method to screen 1,3-propanediol producers. --INVALID-LINK--
-
Nanomedicine Research Journal. In vitro release kinetics study of Diallyl Disulphide entrapped into mesoporous silica matrix & evaluation of its antimicrobial activity. --INVALID-LINK--
-
ResearchGate. (PDF) Development of the FTIR properties of nano-structure silica gel doped with different rare earth elements, prepared by sol-gel route. --INVALID-LINK--
-
Scribd. Synthesis and Characterization of Process Related Impurities of An Anticonvulsantdruglacosamide. --INVALID-LINK--
-
National Institutes of Health. Binding Mode-Based Physicochemical Screening Method Using d-Ala-d-Ala Silica Gel and Chemical Modification Approach to Facilitate Discovery of New Macrolactams, Banglactams A and B, from Nonomuraea bangladeshensis K18–0086. --INVALID-LINK--
-
National Institutes of Health. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. --INVALID-LINK--
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcluster.com [labcluster.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
3,3-Diphenylacrylaldehyde stability and degradation pathways
Welcome to the Technical Support Center for 3,3-Diphenylacrylaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings.
Introduction to the Stability of this compound
This compound is an α,β-unsaturated aldehyde. This class of compounds is characterized by a conjugated system formed by a carbon-carbon double bond and a carbonyl group. This structural feature is the primary determinant of its reactivity and, consequently, its stability profile. The phenyl substituents at the β-position influence the electronic properties of the conjugated system, but the fundamental degradation pathways remain similar to other α,β-unsaturated aldehydes. This guide will help you navigate the potential stability issues and ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your work with this compound.
Scenario 1: Unexpected Impurities Detected in a Freshly Prepared Solution
Problem: You've just dissolved a newly purchased batch of this compound in an organic solvent for a reaction, but a preliminary analysis (e.g., by HPLC or TLC) shows multiple unexpected peaks or spots.
Possible Causes and Solutions:
-
Oxidation: α,β-Unsaturated aldehydes are highly susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This can happen during storage or handling. The primary oxidation product is typically the corresponding carboxylic acid, 3,3-diphenylacrylic acid.
-
Troubleshooting Steps:
-
Confirm Oxidation: Analyze the solution using a method that can identify carboxylic acids. LC-MS is an excellent technique for this purpose.
-
Solvent Purity Check: Ensure the solvent used for dissolution is of high purity and free of peroxides. Ethers, for example, can form explosive peroxides upon storage and act as strong oxidizing agents.
-
Inert Atmosphere Handling: In the future, handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3][4]
-
Degas Solvents: Before use, degas your solvents to remove dissolved oxygen.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of conjugated systems like the one in this compound.[5][6][7] This can lead to a complex mixture of degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Always store the solid compound in an amber vial or a light-blocking container.[8] When preparing solutions or running reactions, use amber glassware or wrap your glassware in aluminum foil.
-
Minimize Exposure Time: Prepare solutions fresh and use them promptly. Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.
-
-
Scenario 2: Low or Inconsistent Yields in a Reaction
Problem: You are using this compound as a starting material in a reaction, but you are observing lower than expected or highly variable yields.
Possible Causes and Solutions:
-
Polymerization: Acrylaldehyde and its derivatives are known to undergo polymerization, especially in the presence of light, heat, or impurities that can act as initiators.[9][10] This will reduce the concentration of the monomeric aldehyde available for your reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Check your stock of this compound for any signs of solidification or increased viscosity, which could indicate polymerization.
-
Purity Check Before Use: Always assess the purity of your starting material before each reaction. A simple melting point determination or a quick NMR spectrum can be very informative.
-
Use of Inhibitors: For long-term storage, consider adding a radical inhibitor, such as hydroquinone, if compatible with your downstream applications.
-
-
-
Degradation Under Reaction Conditions: The stability of this compound is highly dependent on the reaction conditions, such as pH and temperature.
-
Troubleshooting Steps:
-
pH Sensitivity:
-
Acidic Conditions: While generally more stable than in basic media, strong acidic conditions can potentially lead to degradation.[11]
-
Basic Conditions: In the presence of a base, α,β-unsaturated aldehydes can undergo aldol-type condensation reactions, leading to the formation of higher molecular weight byproducts.[12]
-
-
Thermal Stress: High reaction temperatures can accelerate degradation.[13][14] Perform your reaction at the lowest effective temperature.
-
Control Experiment: Run a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, pH) without the other reactants to assess its stability under those specific parameters.
-
-
Scenario 3: Difficulty in Quantifying this compound and its Degradants
Problem: You are trying to develop a stability-indicating analytical method (e.g., HPLC-UV) but are facing challenges with peak shape, resolution, or sensitivity for this compound and its potential degradation products.
Possible Causes and Solutions:
-
Poor Chromophoric Properties of Some Degradants: Some degradation products may lack a strong UV chromophore, making them difficult to detect with a standard UV detector.
-
Reactivity on the Analytical Column: The aldehyde functional group can be reactive, potentially interacting with the stationary phase of your HPLC column.
-
Volatility of Degradation Products: Some smaller degradation products might be volatile, making them unsuitable for HPLC analysis.
-
Troubleshooting and Optimization Strategies:
-
Derivatization: For sensitive and specific quantification of aldehydes, derivatization is a common and effective strategy.[15]
-
2,4-Dinitrophenylhydrazine (DNPH): This is a widely used derivatizing agent for aldehydes and ketones. The resulting hydrazones are stable and have a strong UV absorbance, making them easily detectable by HPLC-UV.[16][17]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is excellent for derivatization prior to GC-MS analysis, as it increases the volatility and provides a characteristic mass fragmentation pattern.[18][19]
-
-
Method Selection:
-
HPLC-UV/DAD: A good starting point for developing a stability-indicating method. A photodiode array (PDA) detector is recommended to assess peak purity.
-
LC-MS: Provides mass information, which is invaluable for identifying unknown degradation products.[18][20]
-
GC-MS: Suitable for analyzing volatile degradation products, especially after derivatization.[19][21]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[8][22] A recommended storage temperature is 2-8°C.[4] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3][4] The container should be tightly sealed to protect it from moisture.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of α,β-unsaturated aldehydes, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (3,3-diphenylacrylic acid), especially upon exposure to air.[1][23]
-
Photodegradation: The conjugated system is susceptible to degradation upon exposure to light, which can lead to a variety of products through complex photochemical reactions.[5][6][7]
-
Polymerization: Like other acrylaldehyde derivatives, it can undergo polymerization, particularly when heated or exposed to light.[9]
-
Hydrolysis (in the context of imine formation/reversion): While the aldehyde itself is not directly hydrolyzed, if it is used to form an imine, the imine can be hydrolyzed back to the aldehyde, especially under acidic conditions.
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study is essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[24][25][26][27] Here is a general protocol:
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C).
-
Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
-
Monitor Degradation: At various time points, withdraw aliquots, neutralize them if necessary, and analyze them using a suitable analytical method (e.g., HPLC-UV/DAD or LC-MS) to determine the extent of degradation and to profile the degradation products.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is important to use appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a certified respirator. All handling of the solid and concentrated solutions should be performed in a well-ventilated chemical fume hood.[4][28]
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Impurities
Caption: Troubleshooting workflow for unexpected impurities.
Diagram 3: Experimental Workflow for Stability-Indicating Method Development
References
- 1. Oxidation of unsaturated aldehydes by different oxidants | Academic Journals and Conferences [science2016.lp.edu.ua]
- 2. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. wcu.edu [wcu.edu]
- 5. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 6. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. kvmwai.edu.in [kvmwai.edu.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde (Conference) | OSTI.GOV [osti.gov]
- 15. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. longdom.org [longdom.org]
- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. pharmatutor.org [pharmatutor.org]
- 28. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]
Technical Support Center: Proline-Catalyzed Aldehyde Synthesis
Welcome to the Technical Support Center for proline-catalyzed aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design and execution.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Issue 1: Low Enantioselectivity or Incorrect Stereoisomer
Question: My proline-catalyzed reaction is showing low enantiomeric excess (% ee). What are the common causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity is a frequent hurdle and can be influenced by a multitude of factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Quality: The purity of the proline catalyst is paramount. Commercial sources may contain enantiomeric impurities or other contaminants that can disrupt the catalytic cycle.
-
Troubleshooting Step: Purify commercially available L-proline by recrystallization to ensure high enantiomeric purity.
-
-
Solvent Effects: The reaction solvent significantly impacts the stability of the key transition states, thereby influencing stereoselectivity.[1][2] Polar aprotic solvents like DMSO and DMF are common starting points, but the optimal solvent is highly substrate-dependent.[3]
-
Water Content: The presence of water can be a double-edged sword. While trace amounts can sometimes accelerate the reaction, excess water can be detrimental to enantioselectivity by interfering with the catalyst-substrate assembly.[6]
-
Troubleshooting Step: Ensure all reagents and solvents are appropriately dried. If the reaction is known to be sensitive to water, perform it under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, for some reactions, the controlled addition of a small amount of water has been shown to be beneficial.[6]
-
-
Temperature: The reaction temperature directly affects the energy difference between the diastereomeric transition states. Lowering the temperature generally enhances enantioselectivity by favoring the formation of the more stable transition state.[3]
-
Troubleshooting Step: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Be aware that this will likely increase the required reaction time.
-
-
Catalyst Loading: The concentration of the proline catalyst can alter the reaction pathway. At high concentrations, aggregation of the catalyst can occur, or alternative catalytic cycles involving more than one proline molecule may become more prominent, potentially impacting stereoselectivity.[7]
-
Troubleshooting Step: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%, 30 mol%) to find the optimal concentration for your specific transformation.
-
-
Additives: The addition of co-catalysts, such as acids or bases, can significantly influence the reaction environment and the nature of the catalytic species, sometimes leading to a complete reversal of enantioselectivity.[8][9]
-
Troubleshooting Step: If literature suggests, screen a variety of additives. For example, tertiary amines have been shown to invert the stereochemical outcome in α-amination reactions.[8]
-
Logical Workflow for Troubleshooting Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low or No Product Yield
Question: My reaction is giving a very low yield of the desired product, or it's not proceeding at all. What are the likely causes and how can I improve the conversion?
Answer: Low yields are often due to incomplete reactions, catalyst deactivation, or competing side reactions. Pinpointing the cause is key to finding a solution.
Potential Causes & Solutions:
-
Inhibited Enamine Formation: The catalytic cycle hinges on the formation of a nucleophilic enamine intermediate from the aldehyde/ketone and proline.[10][11] If this step is slow or inhibited, the entire reaction will stall.
-
Causality: The initial condensation between proline and the carbonyl compound to form a carbinolamine, followed by dehydration, is a critical equilibrium step. For sterically hindered ketones or electron-poor aldehydes, this equilibrium may not favor the enamine.[10]
-
Troubleshooting Step: Monitor the reaction by TLC, GC, or NMR to check for the consumption of starting materials. If the reaction has stalled, consider increasing the temperature or adding a dehydrating agent (e.g., molecular sieves) to drive the enamine formation equilibrium forward.
-
-
Parasitic Side Reactions: The starting materials and intermediates can be consumed by non-productive pathways, reducing the overall yield.
-
Oxazolidinone Formation: Proline can react with aldehydes or ketones to form stable oxazolidinone adducts, which are often considered "parasitic" as they sequester the catalyst and substrate.[10][12] While some studies suggest they can be productive intermediates, their accumulation is often associated with low yields.[13]
-
Aldehyde Self-Condensation: Aldehydes, especially unbranched ones, can undergo self-aldol reactions, leading to oligomers and polymers.[4][14]
-
Troubleshooting Step: To mitigate self-condensation, use a higher excess of the ketone component if it is acting as the enamine precursor.[14] For reactions involving reactive aldehydes, using more dilute conditions and lower catalyst loading can sometimes suppress undesired pathways.[4]
-
-
Catalyst Solubility and Deactivation: Proline has limited solubility in many common organic solvents, which can lead to a heterogeneous reaction mixture and lower effective catalyst concentration.[15][16] Additionally, under harsh conditions or in the presence of certain reagents, the catalyst can degrade.
-
Causality: The zwitterionic nature of proline makes it more soluble in polar solvents like DMSO or water. In non-polar solvents, the catalyst may not be fully available. Proline can be catabolized via oxidation, though this is less common under typical reaction conditions.[17][18]
-
Troubleshooting Step: Choose a solvent in which proline is soluble (e.g., DMSO, DMF, or aqueous mixtures).[15] If a non-polar solvent is required, consider using a proline derivative with enhanced solubility. Ensure thorough mixing to maximize the interaction between the catalyst and substrates.
-
Key Intermediates in Proline Catalysis
Caption: Proline catalytic cycle and off-cycle species.
Issue 3: Difficulty with Product Purification
Question: I am having trouble purifying my product. The final material is contaminated with byproducts or residual catalyst. What are some effective purification strategies?
Answer: Purification challenges in proline-catalyzed reactions often stem from the polar nature of the byproducts and the catalyst itself.
Potential Contaminants & Purification Protocols:
-
Residual Proline: Being an amino acid, proline is water-soluble and can be difficult to remove from polar products using standard extraction procedures.
-
Purification Protocol:
-
After the reaction, perform an aqueous workup.
-
Wash the organic layer with a slightly acidic aqueous solution (e.g., dilute HCl or NH₄Cl solution) to protonate the proline, making it more water-soluble and facilitating its removal into the aqueous phase.
-
Follow with a wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, and finally with brine.
-
-
-
Aldol Self-Condensation Products: These byproducts are often polar and can have similar chromatographic behavior to the desired product.
-
Purification Protocol: Flash column chromatography is typically the most effective method. A careful screening of the eluent system is crucial. Using a gradient elution from a non-polar to a more polar solvent system can help resolve closely eluting spots.
-
-
Oxazolidinones: These byproducts can sometimes co-elute with the product.
-
Purification Protocol: Oxazolidinones are often unstable to acidic or basic conditions. A mild acidic or basic wash during the workup can sometimes hydrolyze these species back to their starting materials, simplifying the purification process.
-
Recommended Workup and Purification Workflow
| Step | Procedure | Purpose |
| 1. Quenching | Add saturated aq. NH₄Cl solution. | Stop the reaction and begin workup. |
| 2. Extraction | Extract with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂). | Separate the product into the organic phase. |
| 3. Acidic Wash | Wash the organic layer with dilute aq. HCl. | Remove proline and other basic impurities. |
| 4. Basic Wash | Wash with saturated aq. NaHCO₃. | Neutralize any remaining acid. |
| 5. Brine Wash | Wash with saturated aq. NaCl. | Remove bulk water from the organic layer. |
| 6. Drying | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. | Remove trace water. |
| 7. Concentration | Concentrate the solution under reduced pressure. | Obtain the crude product. |
| 8. Chromatography | Purify by flash column chromatography. | Isolate the final product. |
Experimental Protocols
Protocol 1: Recrystallization of L-Proline
-
Dissolve L-proline in a minimum amount of hot deionized water.
-
Add ethanol or isopropanol until the solution becomes turbid.
-
Heat the mixture gently until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for a Proline-Catalyzed Aldol Reaction
This is a general guideline; specific conditions will vary based on the substrates.
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents) in the chosen solvent (e.g., DMSO, 2.0 mL) at the desired temperature (e.g., 0 °C), add L-proline (0.034 g, 0.3 mmol, 30 mol%).
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with dilute HCl (1M, 5 mL), saturated aqueous NaHCO₃ (5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 20.210.105.67 [20.210.105.67]
- 15. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 16. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 17. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Removing unreacted starting materials from 3,3-Diphenylacrylaldehyde
Welcome to the technical support center for the purification of 3,3-Diphenylacrylaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product. Here, we address common purification challenges with scientifically grounded explanations and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove from my crude this compound?
The synthesis of this compound typically involves a condensation reaction. The most common unreacted starting materials you will encounter are benzophenone and an acrylate ester , such as ethyl acrylate or methyl acrylate. The presence of these impurities can interfere with subsequent reactions and compromise the purity of your final product.
Q2: Why is it critical to remove these specific starting materials?
-
Benzophenone: This aromatic ketone is a known photosensitizer and can initiate unwanted side reactions, particularly in photochemical applications.[1] Its presence can also affect the crystalline structure and melting point of your final product. Benzophenone is a white solid that is soluble in organic solvents but insoluble in water.[2][3]
-
Acrylate Esters (e.g., Ethyl Acrylate): These are highly reactive monomers that can easily polymerize, especially when exposed to heat, light, or initiators.[4][5] Residual acrylate esters can lead to the formation of polymeric impurities, which are often difficult to remove and can significantly impact the yield and purity of your desired product. Ethyl acrylate is a colorless liquid with a sharp, acrid odor.[4]
Q3: What are the key physical property differences I can exploit for separation?
Understanding the differences in physical properties between your product and the impurities is the foundation of an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 208.26 | >300 | 43-46 | Soluble in many organic solvents |
| Benzophenone | 182.22 | 305.4 | 48.5 | Soluble in organic solvents, insoluble in water[2][6] |
| Ethyl Acrylate | 100.12 | 99 | -71 | Miscible with alcohol and oils, sparingly soluble in water[4][7] |
As you can see, the boiling point of ethyl acrylate is significantly lower than that of both benzophenone and the final product, suggesting that distillation could be a viable, albeit potentially challenging, method for its removal. The melting points and solubility profiles will be key for purification by recrystallization and chromatography.
Troubleshooting Guides: Common Purification Issues
This section provides detailed protocols to address specific purification challenges you may encounter.
Issue 1: Residual Benzophenone Detected in the Final Product
Underlying Cause: Benzophenone and this compound have similar polarities and solubilities in many common organic solvents, making their separation by simple extraction or precipitation difficult.
Recommended Solution: Column Chromatography
Column chromatography is a highly effective technique for separating compounds with similar polarities.[8][9] By using an appropriate stationary phase and a carefully selected mobile phase, you can achieve excellent separation.
Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 (v/v) ratio of hexane to ethyl acetate.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This gradient elution will help to first elute the less polar benzophenone, followed by the more polar this compound.[8]
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).[10]
-
-
Fraction Analysis and Product Recovery:
-
Spot each collected fraction on a TLC plate alongside your crude mixture and a pure standard of this compound (if available).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound via column chromatography.
Issue 2: Presence of Polymeric Impurities from Acrylate Esters
Underlying Cause: The high reactivity of acrylate esters can lead to polymerization during the reaction or work-up, forming high molecular weight impurities that are difficult to remove.
Recommended Solution: Recrystallization
Recrystallization is an excellent method for purifying solid compounds by separating them from soluble and insoluble impurities.[11][12] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve your crude product well at elevated temperatures but poorly at low temperatures.
-
Commonly used solvents for compounds like this compound include ethanol, isopropanol, or a mixture of ethanol and water.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (like polymers) are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from co-precipitating with your product.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[14]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Logical Flow of the Recrystallization Process
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. Benzophenone | 119-61-9 [chemicalbook.com]
- 3. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 4. Ethyl acrylate | 140-88-5 [chemicalbook.com]
- 5. alphachem.biz [alphachem.biz]
- 6. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lgchemon.com [lgchemon.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Home Page [chem.ualberta.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reaction Conditions for Chalcone Synthesis
Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the synthesis of chalcones, with a particular focus on the critical parameters of temperature and catalyst selection. Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of chalcone synthesis.
Q1: What is the primary reaction for synthesizing chalcones?
A1: The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2] This reaction involves the base- or acid-catalyzed condensation of an aldehyde (often an aromatic aldehyde without α-hydrogens) with a ketone that possesses an α-hydrogen.[1][3]
Q2: What is the underlying mechanism of the Claisen-Schmidt condensation?
A2: The mechanism depends on the type of catalyst used:[4]
-
Base-Catalyzed: A strong base deprotonates the α-carbon of the ketone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable, conjugated chalcone.[4][5]
-
Acid-Catalyzed: An acid protonates the carbonyl oxygen of the ketone, facilitating the formation of an enol. The enol then acts as a nucleophile, attacking the protonated carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the chalcone.[4]
Q3: How do I monitor the progress of my chalcone synthesis reaction?
A3: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC).[6][7] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reactant and the appearance of the product spot. Chalcones are often UV-active, which simplifies their visualization on a TLC plate.[8]
Q4: What are the key factors influencing the yield and purity of chalcones?
A4: The primary factors are the choice of catalyst, reaction temperature, solvent, and the purity of the starting materials.[9][10] Optimizing the interplay of these variables is crucial for achieving high yields and minimizing the formation of side products.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during chalcone synthesis.
Issue 1: Low or No Product Yield
A low yield of the desired chalcone is a frequent challenge. The following are potential causes and their corresponding solutions.
Possible Cause 1: Inactive or Inappropriate Catalyst
The activity and choice of catalyst are paramount for a successful reaction.
-
Solution:
-
Base Catalysts (e.g., NaOH, KOH): Ensure that the base is not old or improperly stored, as this can lead to reduced activity. It is best practice to use a freshly prepared solution of the base catalyst.[6] For substrates with multiple hydroxyl groups that can react with the base, careful titration of the base concentration is necessary to avoid side reactions.[11]
-
Acid Catalysts (e.g., HCl): While acid catalysis is an option, base catalysis is generally more common for chalcone synthesis.[12] Low yields with acid catalysts like HCl can occur because the formation of the enol intermediate may not be as favorable.[13]
-
Alternative Catalysts: For challenging substrates, consider exploring other catalytic systems. Phase transfer catalysts can be effective in biphasic systems.[14][15] Solid-supported catalysts, such as layered double hydroxides (LDH) combined with reduced graphene oxide (rGO), have shown high efficiency under mild conditions.[16]
-
Possible Cause 2: Suboptimal Reaction Temperature
Temperature plays a critical role in balancing the reaction rate and the formation of side products.[6]
-
Solution:
-
Room Temperature Reactions: Many chalcone syntheses can be successfully performed at room temperature (20-25 °C), which helps to minimize side reactions.[6]
-
Elevated Temperatures: If the reaction is sluggish at room temperature, consider moderately increasing the temperature to 40-50 °C or refluxing the reaction mixture.[6] However, be cautious, as excessive heat (generally above 65 °C) can lead to the decomposition of reactants or products and promote side reactions, often indicated by the reaction mixture turning dark.[6] For polyhydroxy chalcones, heating at 55-60°C for an extended period (14-16 hours) has been shown to be effective.[11]
-
Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and localized heating.[17][18][19] Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[18][20]
-
Possible Cause 3: Poor Solubility of Reactants
If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Solvent Choice: Ethanol is a commonly used solvent for chalcone synthesis.[21] If solubility is an issue, you may need to increase the solvent volume or consider a different solvent system.
-
Solvent-Free Methods: "Grindstone chemistry," a solvent-free approach where the solid reactants are ground together with a solid base catalyst (like NaOH), can be a highly efficient and environmentally friendly alternative.[21][22][23][24] This method often results in shorter reaction times and high yields.[21][23]
-
Issue 2: Formation of a Gummy or Oily Product Instead of Crystals
The isolation of a non-crystalline product often points to the presence of impurities or side products.
Possible Cause 1: Side Reactions Due to High Temperature or Strong Base
Excessive heat or a high concentration of a strong base can promote side reactions.[6]
-
Solution:
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C or room temperature) to suppress side reactions that may have higher activation energies.[11]
-
Optimize Base Concentration: Use a milder base or carefully control the stoichiometry to avoid a large excess of a strong base. This can help prevent side reactions like the Cannizzaro reaction, where the aldehyde disproportionates into an alcohol and a carboxylic acid.[6]
-
Purification: If an oily product is obtained, purification can be achieved through column chromatography on silica gel.[8] A common mobile phase is a mixture of hexane and ethyl acetate.[25] Trituration with a cold non-polar solvent like hexane can also help to induce crystallization.[8]
-
Issue 3: Presence of Multiple Spots on TLC, Indicating Side Products
The formation of multiple products complicates purification and reduces the yield of the desired chalcone.
Possible Cause 1: Self-Condensation of the Ketone
The ketone can react with itself in an aldol condensation instead of with the aldehyde.
-
Solution:
-
Slow Addition: Add the ketone slowly to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low, which favors the desired cross-condensation reaction.[26]
-
Possible Cause 2: Michael Addition
The enolate of the ketone can add to the newly formed chalcone product in a Michael 1,4-addition.
-
Solution:
Data Presentation
Table 1: Comparison of Catalysts for Chalcone Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | NaOH, KOH | Readily available, inexpensive, effective for many substrates.[6] | Can lead to side reactions, difficult to remove from the reaction mixture.[27] |
| Homogeneous Acid | HCl, H₂SO₄ | Effective for certain substrates.[2] | Can be corrosive, may lead to lower yields compared to base catalysis.[13][27] |
| Phase Transfer | Tributyl benzyl ammonium chloride (TBBAC) | Useful for reactions with reactants in different phases, can improve reaction rates.[14][15] | Requires a two-phase system, catalyst can be expensive. |
| Solid-Supported | LDH/rGO, Zeolites | Easily separated from the reaction mixture, reusable, can offer high selectivity.[16][28] | May have lower activity than homogeneous catalysts, can be more expensive to prepare. |
| Green Catalysts | Natural catalysts (from plant extracts), Fly ash:H₂SO₄ | Environmentally benign, readily available.[19][22][29] | Activity may vary, may require specific reaction conditions. |
Table 2: Typical Temperature Conditions for Chalcone Synthesis
| Method | Temperature Range | Notes |
| Conventional Stirring | Room Temperature (20-25 °C) | Often sufficient and minimizes side reactions.[6] |
| 40-60 °C | For less reactive substrates to increase the reaction rate.[6][11] | |
| Reflux | Used to further accelerate the reaction, but carries a higher risk of side reactions.[6] | |
| Microwave-Assisted | 80-100 °C | Significantly reduces reaction time from hours to minutes.[17][18] |
| Solvent-Free Grinding | Ambient Temperature | Reaction is driven by mechanical energy, often requires no external heating.[22][23] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Chalcone Synthesis
-
Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
With stirring, add an aqueous solution of NaOH or KOH (typically 10-50% concentration) dropwise to the reaction mixture at room temperature.[21][30]
-
Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate eluent system).[25] The reaction may take anywhere from a few hours to overnight.[6]
-
Once the limiting starting material is consumed, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.[8]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7]
Protocol 2: Microwave-Assisted Chalcone Synthesis
-
In a microwave-safe vial, combine the substituted acetophenone (1 equivalent), the substituted benzaldehyde (1 equivalent), and a catalytic amount of base (e.g., piperidine or NaOH) in a suitable solvent (e.g., ethanol).[17][19]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (typically 1-5 minutes).[17][18]
-
Monitor the reaction completion by TLC.
-
After cooling, the product may crystallize directly. If not, follow the workup procedure described in Protocol 1.
Visualizations
Diagram 1: Base-Catalyzed Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed chalcone synthesis proceeds via an enolate intermediate.
Diagram 2: Troubleshooting Workflow for Low Chalcone Yield
Caption: A decision-making workflow for troubleshooting low yields in chalcone synthesis.
References
- 1. praxilabs.com [praxilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression [mdpi.com]
- 18. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. rcsc.ac.in [rcsc.ac.in]
- 23. rjpn.org [rjpn.org]
- 24. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents [patents.google.com]
- 28. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 29. rcsc.ac.in [rcsc.ac.in]
- 30. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure | MDPI [mdpi.com]
Technical Support Center: Monitoring 3,3-Diphenylacrylaldehyde Reactions by TLC
Welcome to the Technical Support Center for monitoring the synthesis of 3,3-diphenylacrylaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of the reaction forming this compound, often synthesized via a Wittig or similar olefination reaction from benzophenone.
Question 1: My spots are streaking or appearing as elongated smears. What's causing this and how can I fix it?
Answer: Spot streaking is a frequent issue in TLC and can arise from several factors, particularly when dealing with aldehydes.
-
Sample Overloading: This is the most common cause. Applying too much of the reaction mixture to the TLC plate saturates the stationary phase, leading to poor separation and tailing of the spots.[1][2][3][4]
-
Compound Polarity: this compound, while less polar than potential byproducts, can interact strongly with the acidic silica gel stationary phase. Highly polar compounds or acidic/basic impurities in the reaction mixture can also cause streaking.[2]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can create a wide, diffuse initial spot, leading to streaking as the plate develops.
-
Solution: Use a solvent of low polarity and low boiling point, such as ethyl acetate or dichloromethane, to dissolve your sample for spotting.[5]
-
Question 2: I'm not seeing any spots on my TLC plate after development, or the spots are very faint. What should I do?
Answer: The absence of visible spots can be perplexing, but it's often solvable.
-
Insufficient Concentration: The concentration of your reactants or product in the spotted sample may be too low to be detected.[4]
-
Improper Visualization Technique: this compound has a conjugated π-system and should be visible under short-wave (254 nm) UV light, appearing as a dark spot on a fluorescent background.[6][7] However, not all compounds are UV-active.
-
Solution: First, ensure you are using a TLC plate with a fluorescent indicator (often designated as F₂₅₄).[5] If UV light doesn't work, use a chemical stain. A p-anisaldehyde stain is excellent for visualizing aldehydes, often producing a distinct color.[7][8] Another option is a potassium permanganate (KMnO₄) stain, which reacts with the alkene and aldehyde functional groups.[1][7]
-
-
Sample Volatility: While less common for this specific compound, highly volatile substances can evaporate from the plate before or during development.[1]
-
Solvent Level in Chamber: A critical but sometimes overlooked error is having the solvent level in the developing chamber above the origin line where the samples are spotted. This will cause the samples to dissolve into the solvent reservoir instead of migrating up the plate.[3][4]
Question 3: The spots for my starting material (benzophenone) and product (this compound) are too close together. How can I improve the separation?
Answer: Achieving good resolution between spots with similar polarities is key to effective reaction monitoring.
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor for separation. Benzophenone is non-polar, and this compound is slightly more polar due to the aldehyde group.
-
Solution: A common starting eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][9] If your Rf values are too high (spots are near the solvent front), decrease the proportion of the polar solvent (ethyl acetate). If the Rf values are too low (spots are near the baseline), increase the proportion of the polar solvent.[1] For this specific separation, a low polarity system like 9:1 or 8:2 Hexanes:Ethyl Acetate is a good starting point.
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, try different solvents. For instance, substituting ethyl acetate with dichloromethane or toluene can alter the selectivity of the separation.[9]
-
Focus on Reactant Disappearance: In some cases where the product and one starting material have very similar Rf values, it's more practical to monitor the disappearance of the other starting material that has a more distinct Rf value.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction.[11] It allows you to:
-
Track Reactant Consumption: Observe the diminishing intensity of the starting material spots (e.g., benzophenone).[5]
-
Confirm Product Formation: See the appearance of a new spot corresponding to the this compound product.[5][12]
-
Identify Byproducts: Notice the formation of any unexpected spots, which could indicate side reactions.
-
Determine Reaction Completion: The reaction is generally considered complete when the spot for the limiting reactant is no longer visible on the TLC plate.[12]
Q2: How do I properly set up and run a TLC plate for this reaction?
A2: Following a systematic protocol is crucial for reproducible results.
Protocol: Standard TLC Procedure
-
Plate Preparation: Gently draw a light pencil line (do not use ink) about 1 cm from the bottom of a silica gel F₂₅₄ TLC plate.[9] This is your origin line.
-
Sample Preparation: Dissolve a tiny amount of your starting material (benzophenone) in a few drops of ethyl acetate to serve as a reference standard. Prepare a similar solution for your reaction mixture by taking a small aliquot.[13]
-
Spotting: Using separate capillary tubes, apply small spots of the benzophenone standard (Lane 1), the reaction mixture (Lane 2), and a "co-spot" (Lane 3) where you apply both the standard and the reaction mixture on top of each other.[12] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors by placing a piece of filter paper inside.[14] The solvent level must be below the origin line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[6][15] If necessary, use a chemical stain for further visualization.
Q3: How do I calculate and interpret the Retention Factor (Rf) value?
A3: The Rf value is a key parameter in TLC that quantifies the movement of a compound on the plate.[14][16]
-
Calculation: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, both measured from the origin.[17][18]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a unitless ratio between 0 and 1.[17]
-
-
Interpretation:
-
A lower Rf value indicates a more polar compound, as it has a stronger affinity for the polar silica gel stationary phase and moves less with the mobile phase.[14][16]
-
A higher Rf value indicates a less polar compound, which interacts less with the stationary phase and travels further up the plate with the mobile phase.[16]
-
For this reaction, you should expect the Rf of the this compound product to be slightly lower than the Rf of the non-polar benzophenone starting material. The highly polar triphenylphosphine oxide byproduct (from a Wittig reaction) will have a very low Rf, often remaining at or near the baseline.[19][20]
Table 1: Expected Relative Rf Values in a Hexanes/Ethyl Acetate System
| Compound | Expected Polarity | Expected Relative Rf Value |
| Benzophenone (Starting Material) | Low | High |
| This compound (Product) | Low to Medium | Intermediate |
| Triphenylphosphine Oxide (Byproduct) | High | Very Low (near baseline) |
Q4: Can you provide a visual workflow for this process?
A4: Certainly. The following diagram illustrates the key steps in monitoring the reaction by TLC.
Caption: Workflow for TLC reaction monitoring.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. pharmashare.in [pharmashare.in]
- 4. bitesizebio.com [bitesizebio.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. study.com [study.com]
- 18. studymind.co.uk [studymind.co.uk]
- 19. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Preventing polymerization of acrylaldehyde derivatives during synthesis
Welcome to the Technical Support Center for the synthesis of acrylaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these highly reactive compounds. Acrylaldehyde and its derivatives are valuable building blocks in organic synthesis but are notoriously prone to polymerization.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully manage and prevent unwanted polymerization during your synthetic work.
I. Understanding the Challenge: The Facile Polymerization of Acrylaldehyde Derivatives
Acrylaldehyde derivatives belong to the class of α,β-unsaturated carbonyl compounds.[3] This structural feature, a carbon-carbon double bond conjugated with a carbonyl group, is responsible for their high reactivity.[3] While this reactivity is beneficial for various chemical transformations, it also makes them highly susceptible to spontaneous polymerization, which can be initiated by light, heat, air, or impurities.[2][4] The polymerization is often a rapid, exothermic process that can lead to failed reactions, product loss, and even safety hazards.
Mechanism of Free-Radical Polymerization
The most common polymerization pathway for acrylaldehyde derivatives is free-radical polymerization. This process is typically initiated by radicals formed from peroxides (often present as impurities in solvents) or exposure to light and heat. The initiator radical adds to the double bond of the monomer, creating a new radical that can then react with another monomer molecule, propagating the polymer chain.
Caption: Free-radical polymerization mechanism.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of acrylaldehyde derivatives and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous, cloudy, or solidifies. | Uncontrolled polymerization is occurring. This can be triggered by: • Depletion or absence of a polymerization inhibitor. • Exposure to heat, light, or air (oxygen).[2][4] • Presence of radical initiators (e.g., peroxides in solvents). | Immediate Action: 1. Cool the reaction vessel in an ice bath to slow the exothermic process.[5] 2. Dilute the mixture with a suitable, inhibitor-containing solvent to dissipate heat. Preventative Measures: • Ensure an adequate amount of a suitable polymerization inhibitor is present in the reaction mixture. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). • Protect the reaction from light by wrapping the flask in aluminum foil. • Use freshly purified, peroxide-free solvents. |
| Low or no yield of the desired product. | The starting material may have polymerized during storage. The desired product may be polymerizing under the reaction or workup conditions. | • Before starting the reaction, check the purity and quality of the acrylaldehyde derivative. If it appears viscous or contains solid particles, it should be purified or discarded. • Add a polymerization inhibitor to the workup and purification steps (e.g., extraction and chromatography solvents). |
| The monomer turns yellow and becomes viscous during storage. | Slow polymerization is occurring due to gradual depletion of the inhibitor or exposure to light and/or heat.[5] | • Do not use the monomer. It should be properly disposed of as hazardous waste.[6] • For future storage, ensure the monomer is stored at the recommended temperature (typically 2-8 °C), protected from light, and in a tightly sealed container with an appropriate inhibitor.[4][6] |
| Polymerization occurs upon addition of a specific reagent. | The reagent may be contaminated with peroxides or other initiators.[5] The reagent may be creating conditions that favor polymerization (e.g., a strong base). | • Check the purity of your reagents. Purify solvents like THF or diethyl ether to remove peroxides if necessary. • Consider adding the reagent slowly and at a low temperature to control the reaction rate and heat generation. |
III. Frequently Asked Questions (FAQs)
Inhibitor Selection and Management
Q1: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization.[7] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction. For acrylaldehyde derivatives, common inhibitors include phenolic compounds like hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ), which require the presence of dissolved oxygen to be effective.[8] Other types of inhibitors include quinones, nitroso compounds, and certain metal salts.[8][9]
Q2: How do I choose the right inhibitor for my synthesis?
The choice of inhibitor depends on the specific reaction conditions.
-
For storage and transportation: Phenolic inhibitors like MEHQ are commonly used because they are effective in the presence of air and are colorless.[8]
-
During synthesis (in the absence of oxygen): Process inhibitors that can react with radicals directly, such as p-benzoquinone or phenothiazine, are more suitable.[8]
-
Compound inhibitors: In some cases, a mixture of inhibitors, such as a quinone, an amine, and an N-oxo compound, can provide a more potent and synergistic inhibitory effect.[9]
Q3: When and how should I remove the inhibitor?
For reactions where the inhibitor might interfere, it must be removed immediately before use. Common methods include:
-
Column Chromatography: Passing the monomer through a column of basic alumina is a safe and effective way to remove phenolic inhibitors.[5]
-
Washing with Base: Phenolic inhibitors can be removed by washing the monomer with an aqueous base solution (e.g., dilute NaOH) to form a water-soluble salt.[5]
-
Distillation: While effective, vacuum distillation carries a higher risk as heating can promote polymerization. This should be done at the lowest possible temperature and pressure.[5]
Important: Once the inhibitor is removed, the acrylaldehyde derivative is highly unstable and should be used immediately.[5]
Reaction and Storage Conditions
Q4: What are the ideal reaction conditions to prevent polymerization?
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen which can participate in radical formation.[4]
-
Low Temperature: Maintain a low reaction temperature to minimize thermally induced polymerization.
-
Protection from Light: Use flasks wrapped in aluminum foil or amber-colored glassware to prevent photopolymerization.[2]
-
Solvent Purity: Use freshly distilled or inhibitor-stabilized, peroxide-free solvents.
Q5: How should I properly store acrylaldehyde derivatives?
-
Refrigeration: Store at low temperatures, typically between 2-8 °C.[4][6]
-
Inhibitor: Ensure the monomer is stabilized with an appropriate inhibitor.
-
Airtight and Dark Container: Store in a tightly sealed container, protected from light.[2]
-
Inert Gas: For long-term storage of highly sensitive derivatives, consider storing under an inert gas.[4]
-
Avoid Incompatible Materials: Do not store with acids, bases, oxidizing agents, or other materials that could initiate polymerization.[4][10]
IV. Experimental Protocol: Inhibitor Removal Using an Alumina Column
This protocol provides a step-by-step guide for the safe removal of phenolic inhibitors from acrylaldehyde derivatives prior to synthesis.
Materials:
-
Acrylaldehyde derivative containing a phenolic inhibitor (e.g., MEHQ or HQ)
-
Basic alumina
-
Glass chromatography column with a stopcock
-
Sand
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Clean, dry collection flask
-
Inert gas source (nitrogen or argon)
Workflow Diagram:
Caption: Workflow for inhibitor removal.
Procedure:
-
Prepare the Column:
-
Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.
-
Add a small layer of sand on top of the glass wool.
-
-
Pack the Column:
-
In a separate beaker, create a slurry of basic alumina in a suitable anhydrous solvent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add another small layer of sand on top of the alumina bed to prevent it from being disturbed.
-
-
Purification:
-
Place a clean, dry collection flask under the column outlet. It is advisable to flush the collection flask with an inert gas.
-
Carefully pour the acrylaldehyde derivative onto the top of the alumina column.
-
Open the stopcock to allow the monomer to flow through the column. The phenolic inhibitor will be adsorbed onto the alumina.
-
-
Handling the Purified Monomer:
-
Collect the purified, inhibitor-free monomer.
-
This purified monomer is now highly susceptible to polymerization and must be used immediately.[5]
-
If temporary storage is absolutely necessary, keep it in a sealed container, protected from light, at a low temperature, and preferably under an inert atmosphere.[5]
-
V. Alternative Synthetic Strategies
To circumvent the challenges associated with the direct use of highly reactive acrylaldehyde monomers, alternative synthetic approaches can be considered. One such strategy is the post-polymerization modification of a more stable polymer precursor. For example, polyacrylates can be chemo-selectively partially reduced to yield polymers with acrolein segments.[11][12][13] This method avoids the handling of the volatile and toxic acrolein monomer directly.
VI. Conclusion
The successful synthesis of acrylaldehyde derivatives hinges on a thorough understanding of their propensity to polymerize and the diligent application of preventative measures. By carefully selecting inhibitors, controlling reaction and storage conditions, and employing safe handling practices, researchers can mitigate the risks of unwanted polymerization and achieve their synthetic goals. This guide provides a foundational framework for troubleshooting and optimizing your experimental workflows. Always consult the Safety Data Sheet (SDS) for any specific acrylaldehyde derivative and adhere to all institutional safety protocols.[4][6][10]
References
- 1. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. enhs.uark.edu [enhs.uark.edu]
- 7. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. fluoryx.com [fluoryx.com]
- 9. CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof - Google Patents [patents.google.com]
- 10. drexel.edu [drexel.edu]
- 11. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Navigating the Scale-Up of 3,3-Diphenylacrylaldehyde Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3,3-diphenylacrylaldehyde. As Senior Application Scientists, we understand that scaling a reaction from the milligram to the gram scale introduces a unique set of challenges. This guide is designed to provide you with in-depth, practical advice to navigate these complexities, ensuring a successful and efficient scale-up. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the synthesis of this compound.
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The two most prevalent and scalable methods for this synthesis are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction . Both involve the olefination of a carbonyl compound, in this case, benzophenone, with a phosphorus-stabilized reagent to form the desired carbon-carbon double bond.
-
Wittig Reaction: This classic method utilizes a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base. While effective, a significant drawback at scale is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely from the final product.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is often preferred for large-scale synthesis due to its practical advantages.[2] It employs a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide. A key benefit is that the phosphate byproduct is water-soluble, making purification significantly easier, a crucial factor when handling larger quantities.[2][3][4]
Q2: Which starting materials are required for the gram-scale synthesis of this compound?
A2: For a gram-scale synthesis, you will primarily need:
-
Benzophenone: This is the ketone that will provide the two phenyl groups at the 3-position of the final product.
-
A C2-building block with a phosphorus-stabilizing group:
-
For the Wittig reaction , you would typically use a (formylmethyl)triphenylphosphonium salt.
-
For the HWE reaction , a common choice is a dialkyl phosphonoacetate, such as triethyl phosphonoacetate.[5]
-
-
A suitable base: The choice of base is critical for the deprotonation of the phosphorus reagent. Common bases include sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu).[4][6]
-
Anhydrous solvents: Reactions are typically carried out in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether to prevent quenching of the highly basic reagents.[2]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Scaling up introduces several safety considerations:
-
Exothermic Reactions: The deprotonation of the phosphorus reagent and the subsequent reaction with benzophenone can be exothermic. On a larger scale, heat dissipation becomes less efficient, potentially leading to a runaway reaction. It is crucial to have adequate cooling and to add reagents portion-wise to control the temperature.
-
Handling of Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They react violently with water and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Hazards: The use of large volumes of flammable solvents like THF and diethyl ether increases fire risk. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Troubleshooting Guide
Encountering issues during scale-up is common. This section provides a systematic approach to diagnosing and resolving potential problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the phosphorus reagent: The base may not be strong enough, or moisture may be present in the reaction. 2. Low reactivity of benzophenone: Ketones are generally less reactive than aldehydes in olefination reactions. 3. Steric hindrance: The bulky phenyl groups on benzophenone can hinder the approach of the nucleophile. | 1. Ensure anhydrous conditions: Flame-dry glassware and use anhydrous solvents. Use a stronger base if necessary (e.g., n-butyllithium), but be mindful of potential side reactions. 2. Increase reaction temperature and/or time: Monitor the reaction by TLC to determine the optimal conditions. Be cautious of potential side reactions at higher temperatures. 3. Use a more reactive phosphonate reagent in the HWE reaction: Phosphonates with electron-withdrawing groups can be more reactive. |
| Formation of Side Products | 1. Self-condensation of the acetaldehyde equivalent: If using a reagent that can enolize, self-condensation can occur. 2. Cannizzaro-type reaction: Under strongly basic conditions, the aldehyde functionality can undergo disproportionation. 3. Michael addition: The product, an α,β-unsaturated aldehyde, can potentially react with nucleophiles present in the reaction mixture. | 1. Slow addition of the deprotonated phosphorus reagent to the benzophenone solution can minimize its concentration and reduce self-condensation. 2. Careful control of base stoichiometry and temperature can mitigate this. 3. Quench the reaction promptly once complete and perform a careful work-up to remove reactive species. |
| Difficult Purification | 1. Presence of triphenylphosphine oxide (in Wittig reaction): This byproduct is often difficult to separate from the desired product due to similar polarity. 2. Oily or impure product after work-up: Residual starting materials or side products may be present. | 1. For Wittig reactions, consider converting the triphenylphosphine oxide to a more polar salt by treatment with an acid, which can then be removed by aqueous extraction. Alternatively, favor the HWE reaction to avoid this issue. 2. Purification by column chromatography on silica gel is often effective. A solvent system of ethyl acetate/hexane is a good starting point. Recrystallization from a suitable solvent or solvent mixture can also be an effective final purification step.[7][8] |
Experimental Protocols
The following is a generalized procedure for the gram-scale synthesis of this compound via the Horner-Wadsworth-Emmons reaction, which is often preferred for its easier purification.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Benzophenone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (e.g., saturated ammonium chloride solution, diethyl ether, brine, anhydrous magnesium sulfate, silica gel, ethyl acetate, hexane).
Step-by-Step Methodology:
-
Preparation of the Phosphonate Anion:
-
In the reaction flask, carefully wash the sodium hydride dispersion with anhydrous hexane to remove the mineral oil.
-
Suspend the oil-free sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the sodium hydride suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the anion.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous THF.
-
Slowly add the benzophenone solution to the phosphonate anion solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Further purification can be achieved by recrystallization.
-
Visualizing the Workflow
To better understand the decision-making process during the scale-up, the following workflow diagram illustrates the key steps and potential troubleshooting loops.
Caption: Workflow for Scaling Up this compound Synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: A Senior Application Scientist's Guide to Resolving Poor Resolution in the HPLC Analysis of Aromatic Aldehydes
Welcome to the technical support center dedicated to overcoming challenges in the High-Performance Liquid Chromatography (HPLC) analysis of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex separation issues. Here, we will move beyond simple checklists to explore the underlying principles of chromatography, empowering you to diagnose and resolve poor resolution with scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will begin with the most common symptom of poor resolution—peak tailing—and then broaden our scope to other critical factors.
Section 1: The Pervasive Problem of Peak Tailing
Question 1: My aromatic aldehyde peaks are exhibiting significant tailing. What are the primary chemical and physical causes?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a frequent challenge, particularly with polar aromatic compounds like aldehydes.[1] An ideal chromatographic peak should be Gaussian in shape; significant deviation (a tailing factor > 1.2) can compromise resolution and lead to inaccurate quantification.[2][3]
The root causes can be broadly categorized into chemical interactions and physical or instrumental effects:
-
Chemical Causes: Secondary Retention Mechanisms
-
Silanol Interactions: This is the most common culprit in reversed-phase HPLC. Aromatic aldehydes, with their polar carbonyl group and potentially other functional groups (like hydroxyls in phenolic aldehydes), can engage in secondary interactions with acidic, ionized silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[1][3][4][5] This secondary polar interaction, in addition to the primary hydrophobic retention mechanism, causes some analyte molecules to be retained longer, resulting in a "tail".[1][3]
-
Mobile Phase pH: The pH of your mobile phase is critical. If the pH is not optimally controlled, it can influence the ionization state of both your aromatic aldehyde and the residual silanol groups on the column packing.[1][5] For phenolic aldehydes, an incorrect pH can lead to a mixture of ionized and unionized species, causing peak distortion.[5] For basic compounds, a mobile phase pH above 3.0 can increase the number of deprotonated, negatively charged silanol groups, exacerbating unwanted interactions.[1][3]
-
-
Physical & Instrumental Causes:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[2][6]
-
Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening, which is especially noticeable for early-eluting peaks.[1][2]
-
Column Voids or Contamination: A void at the column inlet or contamination from the sample matrix can disrupt the flow path and lead to peak distortion.[2][3]
-
Question 2: How can I systematically troubleshoot and eliminate peak tailing for my aromatic aldehydes?
A logical, step-by-step approach is crucial. The following workflow helps to diagnose the issue, starting with the easiest and most common fixes.
Caption: A systematic workflow for troubleshooting peak tailing.
Step-by-Step Protocol for Tailing Reduction:
-
Diagnose the Problem Type: As the diagram suggests, first inject a neutral compound (e.g., toluene or benzene). If it also tails, the problem is likely physical (instrumental).[7] If the neutral compound gives a symmetrical peak, the issue is chemical and specific to your aromatic aldehydes.[7]
-
Mobile Phase Optimization (The First Line of Attack):
-
pH Adjustment: The most powerful tool to combat silanol interactions is to lower the mobile phase pH. Operating at a pH between 2.5 and 3.5 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing secondary polar interactions with your aldehydes.[2][3]
-
Protocol for Mobile Phase pH Adjustment:
-
Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM to ensure stable pH.[8]
-
Carefully add an acidifier like formic acid or phosphoric acid dropwise while monitoring with a calibrated pH meter until the target pH (e.g., 3.0) is reached.
-
Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter before use.[9]
-
Mix with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
-
-
Column Selection:
-
If pH optimization is insufficient, your column may be the issue. Older, "Type A" silica columns have a higher concentration of acidic silanols.
-
Solution: Switch to a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping uses a small silylating agent to block a majority of the residual silanol groups.[3] For aromatic compounds, columns with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative selectivity through π-π interactions, which can improve peak shape and resolution.[10][11]
-
-
Sample and Injection Considerations:
Section 2: Optimizing the Mobile Phase for Selectivity and Resolution
Question 3: My aromatic aldehyde peaks are co-eluting or poorly resolved. How can I optimize my mobile phase to improve separation?
Poor resolution often stems from insufficient selectivity (α), which is the ability of the chromatographic system to distinguish between different analytes.[13] The mobile phase is the most flexible parameter for optimizing selectivity.[14][15]
Key Mobile Phase Parameters to Adjust:
| Parameter | Effect on Separation | Typical Starting Point & Optimization Strategy |
| Organic Solvent Type | Changes selectivity (α). Acetonitrile (ACN) and Methanol (MeOH) are the most common reversed-phase solvents and offer different selectivities due to differences in polarity, viscosity, and dipole moments. | If using ACN, try switching to MeOH, or vice-versa. Sometimes a ternary mixture (e.g., Water/ACN/MeOH) can provide unique selectivity. |
| Organic:Aqueous Ratio | Primarily affects the retention factor (k'). Increasing the organic solvent percentage will decrease retention times. | For complex mixtures, a gradient elution is superior to an isocratic method.[14][16][17] Start with a broad "scouting" gradient to determine the elution window of your compounds. |
| pH and Buffering | Critically affects the retention and selectivity of ionizable compounds, such as phenolic aldehydes.[8][18] | Adjusting the pH can significantly alter the relative retention of compounds with different pKa values. Ensure the buffer concentration is sufficient (10-50 mM) for robust pH control.[8] |
Protocol for Gradient Elution Optimization:
Gradient elution, where the mobile phase composition is changed over the course of the run, is highly effective for separating complex mixtures with a wide range of polarities.[14][17]
-
Initial Scouting Gradient:
-
Fine-Tuning the Gradient:
-
Based on the scouting run, you can create a shallower, more targeted gradient. For example, if your aldehydes elute between 30% and 60% ACN, you can run a new gradient from 25% to 65% ACN over the same or longer time. A shallower gradient slope generally improves resolution.[17]
-
-
Introducing Holds:
-
If a pair of peaks is still poorly resolved, introducing an isocratic hold at a specific solvent composition during the gradient can increase the separation between them.[17]
-
Caption: Workflow for optimizing a gradient elution method.
Section 3: The Role of Temperature and Other Instrumental Parameters
Question 4: Can adjusting the column temperature improve my separation of aromatic aldehydes?
Yes, absolutely. Temperature is an often-underutilized but powerful parameter for method development.[20]
-
Impact on Retention Time and Viscosity: Increasing the column temperature (e.g., to 40°C or higher) decreases the viscosity of the mobile phase.[20][21][22] This leads to lower system backpressure and generally shorter retention times as analyte diffusion is enhanced.[21][22]
-
Impact on Selectivity: Changing the temperature can alter the selectivity (α) between two analytes, especially for compounds with different chemical structures.[20][21] Sometimes, a modest change of just 5-10°C can be enough to resolve a co-eluting peak pair.
-
Improved Peak Shape: For some compounds, operating at a higher temperature can improve mass transfer kinetics, resulting in sharper, more efficient peaks.[22]
Best Practices for Temperature Control:
-
Use a Column Oven: Always use a column oven to ensure a stable and consistent temperature. Fluctuations in ambient lab temperature can be a major source of retention time variability.[9][21]
-
Systematic Evaluation: Evaluate temperatures systematically (e.g., 30°C, 40°C, 50°C) while keeping other method parameters constant to observe the effect on your separation.
-
Column Stability: Be mindful of the column's maximum operating temperature and pH limits. Most silica-based columns are stable up to about 60°C, but extreme pH (especially >8) combined with high temperature can rapidly degrade the stationary phase.[8]
Question 5: What other instrumental factors should I check for poor resolution?
Beyond the column and mobile phase, the HPLC system itself can contribute to poor resolution.
-
Flow Rate: Lowering the flow rate can sometimes increase resolution, but at the cost of longer analysis times.[13] Ensure your pump is delivering a stable, pulse-free flow.
-
Injection Volume & Solvent: As mentioned, a large injection volume can cause peak broadening.[12] Additionally, if your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN in a run starting with 10% ACN), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[2]
-
Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter (I.D.), especially in UHPLC systems, to minimize band broadening.[1][2]
By systematically evaluating these chemical, physical, and instrumental factors, you can effectively troubleshoot and significantly improve the resolution in your HPLC analysis of aromatic aldehydes, leading to more accurate, reliable, and robust results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. mastelf.com [mastelf.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. welch-us.com [welch-us.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. mastelf.com [mastelf.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromtech.com [chromtech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Unstable Acrylaldehyde (Acrolein) Intermediates in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice for managing acrylaldehyde (acrolein), a notoriously unstable and highly reactive intermediate. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Section 1: Core Principles & Safety FAQs
Acrylaldehyde, the simplest unsaturated aldehyde, is valued as a reactive intermediate but poses significant handling challenges due to its high toxicity and propensity for violent, exothermic polymerization.[1][2] Understanding its fundamental properties is critical for safe and successful synthesis.
Q1: What makes acrolein so unstable and hazardous?
A: Acrolein's instability stems from its molecular structure: a conjugated system with both an aldehyde group and a vinyl group (CH₂=CHCHO).[3] This configuration makes it highly susceptible to:
-
Radical Polymerization: Spontaneously polymerizes, often violently, when exposed to heat (>50°C), light, or air (peroxide formation).[1] This reaction is exothermic and can lead to dangerous pressure buildup in sealed vessels.
-
Anionic Polymerization: Initiated by bases, amines, and other nucleophiles.[1]
-
Michael Addition: The electrophilic β-carbon readily reacts with nucleophiles.
-
Peroxide Formation: Can form explosive peroxides over time, especially in uninhibited solutions.[1]
From a safety perspective, acrolein is acutely toxic via inhalation, ingestion, and skin absorption.[1][4][5] It is a severe irritant to the eyes, skin, and respiratory system, capable of causing pulmonary edema and other serious health effects.[1][6] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).[1]
Q2: What are the mandatory PPE and engineering controls for handling acrolein?
A: Due to its high toxicity and volatility, stringent safety measures are non-negotiable.
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood or Glovebox | To prevent inhalation of toxic vapors.[1] Acrolein is heavier than air and can accumulate in low-lying areas. |
| Eye Protection | Chemical Goggles and a Full Faceshield | Protects against splashes and irritating vapors.[1] |
| Hand Protection | Double Gloving: Inner Nitrile, Outer Butyl Rubber | Butyl rubber offers superior resistance to acrolein compared to standard nitrile or latex gloves.[1] |
| Body Protection | Flame-Resistant Lab Coat, Chemical Apron | Protects against splashes and potential fires.[1] |
| Emergency | Accessible Eyewash and Safety Shower | Must be within a 10-second travel distance for immediate decontamination.[1][7] |
Q3: How should I properly store and stabilize neat acrolein?
A: Proper storage is crucial to prevent runaway polymerization and degradation.
-
Inhibitor: Always purchase acrolein containing a stabilizer, typically hydroquinone (0.1-0.25% by weight).[8][9]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Container: Use amber or opaque bottles to protect from light.[8]
-
pH: The stability of acrolein is highly pH-dependent.[3] Some protocols recommend adjusting the pH to 5-6 with acetic acid for long-term storage.[9]
-
Shelf Life: Do not store opened containers for more than 3 months, as the risk of peroxide formation increases.[1]
A synergistic stabilization effect has been reported by maintaining acrolein in contact with copper metal in the presence of both hydroquinone and a small amount of water (0.1-10%).[12]
Section 2: In-Situ Generation & Reaction Control
In many synthetic routes, acrolein is best generated in situ to avoid the hazards of handling the neat substance and to control its reactivity.
Q4: My reaction yield is low when acrolein is an intermediate. What's the most common cause?
A: The most frequent cause of low yield is the uncontrolled polymerization or side-reaction of the acrolein intermediate before it can react with your desired substrate. Acrolein is highly reactive and will readily participate in Michael additions, polymerize, or undergo other transformations if not effectively trapped.[13]
Consider the classic Doebner-von Miller quinoline synthesis, where acrolein is formed from the dehydration of glycerol. The success of this reaction hinges on the aniline substrate immediately trapping the in-situ generated acrolein via a 1,4-conjugate addition. If the rate of acrolein generation exceeds the rate of trapping, polymerization will dominate, leading to low yields and difficult-to-remove polymeric byproducts.
Q5: How can I improve the yield and selectivity in reactions involving acrolein intermediates?
A: The key is to control the concentration of free acrolein at any given moment.
-
Slow Addition/Generation: Instead of adding all reagents at once, use a syringe pump for the slow addition of the acrolein precursor (e.g., glycerol in a Doebner-von Miller reaction) or an acrolein equivalent. This keeps the instantaneous concentration of the reactive intermediate low.
-
Use an Acrolein Equivalent: For sensitive substrates, consider using a more stable acrolein precursor that releases it under specific conditions. Acrolein diethyl acetal, for example, can be hydrolyzed in situ under acidic conditions to generate acrolein, providing better control over its release and subsequent reaction.[14]
-
Temperature Control: Lowering the reaction temperature can slow the rate of both the desired reaction and undesired polymerization. While this may increase reaction time, it often significantly improves selectivity and yield.[15][16]
-
Catalyst Choice: In catalytic processes, the acidity and structure of the catalyst are paramount. For instance, in glycerol dehydration, catalysts with weak Brønsted acid sites tend to favor acrolein selectivity over the formation of byproducts and coke.[17]
Q6: I'm performing a Doebner-von Miller reaction and getting a lot of tar. How do I fix this?
A: Tar formation is a classic sign of uncontrolled acrolein polymerization. This reaction is notoriously difficult, but improvements can be made.
-
Problem: The traditional method involves heating aniline, glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid. This harsh, hot-acid environment rapidly dehydrates glycerol to acrolein, which then polymerizes before it can efficiently react with the aniline.
-
Solution: Modern approaches improve control. Using acrolein diethyl acetal as the acrolein source in a solvent-free medium with an acid catalyst can provide much cleaner reactions and higher yields of the desired quinoline product.[14] The acetal hydrolyzes slowly, ensuring the acrolein is consumed as it is formed.
Section 3: Troubleshooting Guide
This section provides a structured approach to common problems encountered when working with acrolein.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or stalls. | 1. Inactive catalyst or reagents.[18]2. Reaction temperature is too low.3. Insufficient generation of the acrolein intermediate. | 1. Purify starting materials and solvents. Ensure catalyst is fresh.2. Gradually increase temperature while monitoring for byproduct formation.3. Check the conditions for your in-situ generation step (e.g., acid concentration for glycerol dehydration). |
| Low yield of desired product. [18][19] | 1. Acrolein polymerization. 2. Competing side reactions (e.g., self-condensation).3. Product decomposition under harsh reaction conditions. | 1. Add the acrolein precursor dropwise. Lower the reaction temperature. Use an acrolein equivalent like acrolein diethyl acetal.[14]2. Optimize stoichiometry and reaction conditions (solvent, temp).3. Monitor the reaction closely (e.g., by TLC/LCMS) and quench it as soon as the starting material is consumed.[19] |
| Formation of a thick, insoluble yellow/brown precipitate (polymer). | 1. Acrolein concentration is too high.2. Reaction temperature is too high.[1]3. Presence of contaminants that initiate polymerization (e.g., bases, trace metals).[1][20] | 1. Dilute the reaction mixture. Employ slow-addition techniques.2. Run the reaction at a lower temperature, even if it requires a longer time.3. Use purified, degassed solvents. Consider adding a radical inhibitor like hydroquinone if compatible with your chemistry.[8] |
| Difficulty purifying the final product from byproducts. | 1. Formation of numerous, closely related byproducts from acrolein side reactions.2. Presence of high-molecular-weight, non-polar polymers. | 1. Re-evaluate and optimize reaction conditions for higher selectivity. Purification of the crude product often involves distillation or chromatography.[21][22]2. Polymers can sometimes be precipitated by adding a non-solvent (e.g., hexane) to a solution of the crude product in a more polar solvent (e.g., dichloromethane), followed by filtration. |
Workflow for Troubleshooting Low Yield
Section 4: Experimental Protocols
Protocol 1: Safe Quenching of Acrolein-Containing Reaction Mixtures
This protocol is designed for neutralizing the reactivity of residual acrolein at the end of a reaction before workup. The principle is to use a mild nucleophile to consume the acrolein, followed by standard quenching procedures.
! CAUTION: This procedure must be performed in a chemical fume hood.[1] The quenching process can be exothermic.
-
Initial Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This reduces the vapor pressure of acrolein and slows the rate of reaction.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (N₂ or Ar) to prevent potential ignition of flammable solvents.[23]
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a mild nucleophilic scavenger. A dilute aqueous solution of sodium bisulfite is effective, as it forms a water-soluble adduct with acrolein. Alternatively, a primary or secondary amine (like piperidine or morpholine) can be used if compatible with the desired product.
-
Controlled Temperature: Monitor the internal temperature during the addition. If the temperature rises significantly, pause the addition until it cools back down.
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure all residual acrolein has been consumed.
-
Standard Workup: Proceed with the standard aqueous workup for your reaction (e.g., addition of water, brine, and extraction with an organic solvent).[19]
Acrolein Polymerization Mechanism & Inhibition
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. nj.gov [nj.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acrolein [cdc.gov]
- 8. Acrolein - Sciencemadness Wiki [sciencemadness.org]
- 9. Acrolein (HSG 67, 1991) [inchem.org]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. chemtrack.org [chemtrack.org]
- 12. US2653172A - Stabilization of acrolein - Google Patents [patents.google.com]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 21. EP1474374A1 - Method for the purification of acrolein - Google Patents [patents.google.com]
- 22. US7531066B2 - Method for the purification of acrolein - Google Patents [patents.google.com]
- 23. chemistry.nd.edu [chemistry.nd.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Acrylaldehydes: A Comparative Analysis
For the discerning researcher, scientist, and drug development professional, the synthesis of substituted acrylaldehydes represents a critical juncture in the assembly of complex molecular architectures. These versatile building blocks are integral to a vast array of natural products and pharmaceutical agents. The selection of a synthetic methodology is not merely a matter of procedural preference; it is a strategic decision that profoundly impacts yield, purity, stereoselectivity, and overall efficiency. This guide provides an in-depth, objective comparison of the preeminent methods for synthesizing substituted acrylaldehydes, grounded in mechanistic principles and supported by experimental data.
The Wittig Reaction: A Classic Approach with Caveats
The Wittig reaction, a cornerstone of organic synthesis, facilitates the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. For the synthesis of α,β-unsaturated aldehydes, a stabilized ylide such as (triphenylphosphoranylidene)acetaldehyde is typically employed.
Mechanism of Action
The reaction initiates with the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a triphenylphosphine oxide (TPPO) byproduct. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer[1][2].
Caption: Mechanism of the Wittig Reaction.
Experimental Protocol: Synthesis of a Substituted Acrylaldehyde via Wittig Reaction[3]
-
Ylide Preparation: In a round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., (formylmethyl)triphenylphosphonium chloride) in a suitable anhydrous solvent (e.g., THF).
-
Deprotonation: Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.
-
Reaction with Aldehyde: To the resulting ylide solution, add the desired aldehyde dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct, which often requires column chromatography[1].
Performance Analysis
| Feature | Assessment | Causality |
| Substrate Scope | Broad for aldehydes. | Ylides are potent nucleophiles. |
| Stereoselectivity | Generally favors (E)-isomers with stabilized ylides, but can be moderate. | The reversibility of the initial addition and the relative stability of the transition states leading to the oxaphosphetane determine the stereochemical outcome[1][2]. |
| Yield | Can be high, but often diminished by purification difficulties. | The primary limitation is the separation of the product from the stoichiometric TPPO byproduct[1]. |
| Purification | Often challenging due to the formation of triphenylphosphine oxide (TPPO). | TPPO is a non-polar, often crystalline solid that co-elutes with many products during chromatography[1]. |
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a widely adopted modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. This method offers significant advantages, particularly in terms of product purification and stereoselectivity.
Mechanism of Action
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, leading to an intermediate that eliminates a water-soluble dialkyl phosphate to afford the alkene. The HWE reaction almost exclusively produces the (E)-isomer of the α,β-unsaturated aldehyde[3][4].
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Protocol: Synthesis of a Substituted Acrylaldehyde via HWE Reaction[1][5]
-
Carbanion Formation: To a stirred suspension of a mild base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate) dropwise at 0 °C.
-
Reaction with Aldehyde: After the evolution of hydrogen gas ceases, add the aldehyde to the solution of the phosphonate carbanion at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The aqueous layer, containing the water-soluble phosphate byproduct, is easily separated. The organic layer is then dried and concentrated to yield the crude product, which often requires minimal further purification.
Performance Analysis
| Feature | Assessment | Causality |
| Substrate Scope | Broad, including sterically hindered aldehydes. | Phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides[5][6]. |
| Stereoselectivity | Excellent, strongly favoring the (E)-isomer. | The thermodynamic control in the formation of the intermediate leads to the more stable trans-alkene[3][4]. |
| Yield | Generally high, with simplified purification leading to better isolated yields. | The water-soluble nature of the dialkyl phosphate byproduct allows for easy removal by aqueous extraction[1][2]. |
| Purification | Simple and efficient. | The water-soluble phosphate byproduct is easily removed by an aqueous workup, often eliminating the need for column chromatography[1]. |
Aldol Condensation: A Classic Carbon-Carbon Bond Formation
The aldol condensation is a fundamental reaction in organic chemistry that forms a new carbon-carbon bond. In the context of substituted acrylaldehyde synthesis, it typically involves the reaction of an enolate with an aldehyde, followed by dehydration.
Mechanism of Action
Under basic conditions, an aldehyde or ketone with an α-hydrogen is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde or ketone to form a β-hydroxy aldehyde or ketone (an aldol addition product). Subsequent heating in the presence of acid or base leads to dehydration, yielding the α,β-unsaturated product[7][8][9].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pediaa.com [pediaa.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of Cinnamaldehyde and its Structural Analog, 3,3-Diphenylacrylaldehyde
Introduction: The Tale of Two Acrylaldehydes
In the landscape of pharmacologically active small molecules, cinnamaldehyde, the principal bioactive constituent of cinnamon, stands as a well-documented and versatile compound.[1][2][3] Its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, has made it a subject of intense scientific scrutiny.[4][5][6] The key to its bioactivity is often attributed to its chemical structure: a phenyl group attached to an α,β-unsaturated aldehyde.[1][7] This unsaturated system acts as a Michael acceptor, enabling covalent interactions with biological macromolecules, a critical feature for its mechanism of action.[1]
This guide provides a comparative analysis of cinnamaldehyde against its lesser-known structural analog, 3,3-diphenylacrylaldehyde. By replacing the β-hydrogen and one phenyl group of a hypothetical "diphenyl cinnamaldehyde" with two phenyl groups, this compound presents an intriguing structural modification. This substitution dramatically alters the steric and electronic environment around the reactive acrylaldehyde core. While cinnamaldehyde's properties are extensively mapped, this compound remains largely unexplored territory. This analysis will, therefore, establish a baseline with the known activities of cinnamaldehyde, delve into a structure-activity relationship (SAR) hypothesis for its diphenyl analog, and propose robust experimental workflows to empirically test these hypotheses.
Section 1: Cinnamaldehyde - A Benchmark for Broad-Spectrum Bioactivity
Cinnamaldehyde, naturally or synthetically derived, is a testament to the potent biological activity achievable with a relatively simple molecular scaffold.[8] Its efficacy has been demonstrated across multiple therapeutic areas.
Anticancer Activity
Cinnamaldehyde exhibits significant anticancer properties by modulating a variety of cellular pathways involved in tumor progression, proliferation, and apoptosis.[5][6]
-
Induction of Apoptosis: It has been shown to induce programmed cell death in various cancer cell lines, including breast, colon, and prostate cancer.[6][9][10] This is often achieved by increasing levels of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and activating the caspase cascade.[5][9][11]
-
Cell Cycle Arrest: Cinnamaldehyde can halt the cell cycle, preventing cancer cells from proliferating. For instance, it has been observed to arrest colon cancer cells at the G2/M phase.[6]
-
Inhibition of Key Signaling Pathways: Its anticancer effects are mechanistically linked to the inhibition of critical pro-survival signaling pathways. Notably, it suppresses the PI3K/Akt and NF-κB pathways, which are central to cancer cell growth, invasion, and adhesion.[6][9][11] It also downregulates the STAT3/cMyc pathway, which is frequently overactive in malignant cells.[9]
Caption: Key anticancer signaling pathways modulated by Cinnamaldehyde.
Table 1: Comparative Cytotoxicity (IC50 Values) of Cinnamaldehyde
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) | Reference |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 16.9 | 24 | [12] |
| Breast Cancer | MCF-7 | 58 | 24 | [12] |
| Colorectal Cancer | LoVo | 9.48 | Not Specified | [12] |
| Colorectal Cancer | HT-29 | 9.12 | Not Specified | [12] |
| Leukemia | Jurkat | ~7.5 | Not Specified |[12] |
Antimicrobial Activity
Cinnamaldehyde possesses broad-spectrum antimicrobial activity against bacteria and fungi, making it a compound of interest for combating infectious diseases and antimicrobial resistance.[13][14][15]
-
Mechanism of Action: The primary antimicrobial mechanism involves disruption of the bacterial cell membrane, leading to a loss of membrane integrity and function.[15][16] It can also inhibit essential enzymes, such as ATPases, and interfere with energy metabolism.[17]
-
Biofilm Inhibition: Cinnamaldehyde effectively inhibits the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.
-
Synergistic Effects: It has shown synergistic or additive effects when combined with conventional antibiotics like neomycin, potentially by increasing membrane permeability and facilitating antibiotic uptake.[13]
Table 2: Antimicrobial Activity (MIC Values) of Cinnamaldehyde
| Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | - | 1000 | [18] |
| Staphylococcus aureus | - | Varies | [19] |
| Listeria monocytogenes | - | ~3965 (30 mM) | [17] |
| Acinetobacter baumannii | ATCC 19606 | >256 |[18] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Cinnamaldehyde demonstrates potent anti-inflammatory effects by targeting key inflammatory mediators and pathways.[20]
-
Inhibition of Pro-inflammatory Cytokines: It significantly suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[20][21][22]
-
Modulation of Inflammatory Pathways: Cinnamaldehyde inhibits the activation of the NF-κB signaling pathway, a master regulator of the inflammatory response.[10][20] It also exerts inhibitory effects on the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling pathways.[23]
Section 2: this compound - A Structural Enigma
In stark contrast to cinnamaldehyde, there is a notable absence of published experimental data on the biological activities of this compound. Its synthesis is documented, but its pharmacological potential remains uncharacterized. The defining structural feature is the presence of two phenyl groups at the β-carbon of the acrylaldehyde core.
Caption: Chemical structures of Cinnamaldehyde and this compound.
This structural alteration is far from trivial and provides a basis for formulating a structure-activity relationship (SAR) hypothesis.
Section 3: Comparative Structure-Activity Relationship (SAR) Hypothesis
The biological activity of cinnamaldehyde and its analogs is critically dependent on the α,β-unsaturated aldehyde moiety.[1][7] This functional group acts as an electrophilic Michael acceptor, capable of forming covalent adducts with nucleophilic residues (e.g., cysteine) in proteins. This interaction is believed to be a primary mechanism for its inhibition of targets like NF-κB and other enzymes.
The introduction of two bulky phenyl groups at the β-position in this compound would be expected to profoundly impact this reactivity through several mechanisms:
-
Steric Hindrance: The two phenyl rings create significant steric bulk around the β-carbon. This is likely to sterically hinder the approach of biological nucleophiles, potentially reducing or even abolishing its capacity for Michael addition. This could render the molecule significantly less potent than cinnamaldehyde at targets that require covalent modification.
-
Electronic Effects: Phenyl groups can influence the electronic properties of the conjugated system. While complex, the overall effect could alter the electrophilicity of the β-carbon, further modulating its reactivity.
-
Increased Lipophilicity: The addition of a second phenyl group dramatically increases the molecule's lipophilicity (fat-solubility). This could enhance its ability to cross cell membranes but may also lead to poor aqueous solubility, non-specific binding to hydrophobic pockets in proteins, and potential off-target effects or cellular toxicity.
Hypothesis: Due to significant steric hindrance at the Michael acceptor site, this compound is predicted to exhibit a substantially different, and likely diminished, biological activity profile compared to cinnamaldehyde, particularly in assays dependent on covalent target modification. Its increased lipophilicity may lead to activity through alternative, non-covalent mechanisms or result in higher non-specific cytotoxicity.
Section 4: Proposed Experimental Workflows for Comparative Analysis
To empirically validate the SAR hypothesis, a direct, side-by-side comparison of this compound and cinnamaldehyde is required. The following protocols outline key experiments to establish a foundational understanding of their comparative bioactivity.
Caption: Proposed workflow for the comparative biological evaluation.
Experiment 1: Comparative Cytotoxicity via MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of each compound against representative cancer cell lines.
Methodology:
-
Cell Culture: Culture human breast cancer (MCF-7) and colorectal cancer (HT-29) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of cinnamaldehyde and this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 1 to 200 µM). Replace the media in the wells with the compound-containing media. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.
Experiment 2: Comparative Antimicrobial Activity via Broth Microdilution
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of each compound against Gram-positive and Gram-negative bacteria.
Methodology:
-
Bacterial Strains: Use Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Inoculum Preparation: Grow bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, starting from a high concentration (e.g., 2000 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete visual inhibition of bacterial growth.
-
Causality Check: The use of a standardized bacterial inoculum and appropriate controls ensures that any observed inhibition is directly attributable to the compound's activity.
Experiment 3: Comparative Anti-inflammatory Activity via Nitric Oxide (NO) Assay
Objective: To assess and compare the ability of each compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours prior to stimulation.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include unstimulated and vehicle-treated controls.
-
Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect as a percentage relative to the LPS-only control.
Conclusion
Cinnamaldehyde serves as a powerful benchmark, with well-defined anticancer, antimicrobial, and anti-inflammatory activities rooted in its unique chemical structure. Its analog, this compound, represents a scientific unknown. The SAR-based hypothesis presented here—that steric hindrance will dramatically alter its biological activity—provides a logical framework for investigation. The proposed experimental workflows offer a clear, self-validating path to test this hypothesis. By systematically comparing these two molecules, researchers can not only characterize a novel compound but also gain deeper insights into the precise structural requirements for bioactivity in this important class of α,β-unsaturated aldehydes, paving the way for the rational design of future therapeutic agents.
References
- 1. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives | MDPI [mdpi.com]
- 2. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Uses of Cinnamaldehyde_Chemicalbook [chemicalbook.com]
- 4. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 5. "The Role and Mechanism of Cinnamaldehyde in Cancer" by Jiahua Peng, Xin Song et al. [jfda-online.com]
- 6. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. vipsen.vn [vipsen.vn]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sciforum.net [sciforum.net]
- 14. ptmitraayu.com [ptmitraayu.com]
- 15. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Bactericidal Action of Cinnamaldehyde against Listeria monocytogenes and of Eugenol against L. monocytogenes and Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-inflammatory effect of cinnamaldehyde and linalool from the leaf essential oil of Cinnamomum osmophloeum Kanehira in endotoxin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Formula of 3,3-Diphenylacrylaldehyde: A Comparative Guide to HRMS Analysis
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational requirement. For a compound such as 3,3-Diphenylacrylaldehyde (C₁₅H₁₂O), even minor uncertainties in its molecular formula can lead to significant downstream errors in structural elucidation and reactivity studies.[1][2] This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the confident confirmation of its molecular formula, C₁₅H₁₂O. We will explore the causality behind instrumental choices and detail a self-validating protocol that ensures the highest degree of scientific rigor.
The primary challenge in molecular formula confirmation lies in differentiating between compounds with the same nominal mass but different elemental compositions (isobars) or structural arrangements (isomers). Standard, low-resolution mass spectrometry can easily distinguish molecules with different nominal masses but fails when precision is paramount. For instance, C₁₅H₁₂O has a nominal mass of 208 Da, but so do potential impurities or related compounds like C₁₄H₁₆N₂ (208.27 g/mol ) or C₁₃H₁₂N₂O (220.25 g/mol ). High-resolution mass spectrometry overcomes this limitation by providing mass measurements with exceptional accuracy, often to four or five decimal places.[3][4]
A Comparative Overview of HRMS Technologies: Q-TOF vs. Orbitrap
The two dominant technologies in the field of HRMS for small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry. The choice between them often depends on the specific analytical need, balancing resolution, mass accuracy, and speed.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
A Q-TOF is a hybrid instrument that marries the ion-filtering capabilities of a quadrupole with the high-speed, high-resolution analysis of a time-of-flight tube.[5][6] Ions are guided through a quadrupole (often acting as an ion guide in full-scan mode) into a "pusher" region. Here, they are accelerated by a high-voltage pulse into a flight tube.[5][7] Because all ions receive the same kinetic energy, their velocity is inversely proportional to their mass-to-charge ratio (m/z); lighter ions travel faster and reach the detector first.[6][7] A reflectron is used to increase the flight path and focus the ions, thereby enhancing resolution.
-
Causality of Performance: The strength of Q-TOF lies in its high acquisition speed and broad mass range.[6] The resolution (typically 10,000-60,000 FWHM) is directly linked to the length of the flight path and the precision of the ion optics.[4] Mass accuracy is typically in the low ppm range (<5 ppm), which is more than sufficient for the formula confirmation of small molecules like this compound.[8]
Orbitrap Mass Spectrometry
The Orbitrap analyzer functions as an ion trap, using a central spindle-like electrode to trap ions in complex orbital paths.[9][10][11] The frequency of the ions' axial oscillation along the spindle is independent of their velocity and directly related to their m/z.[9][12] This frequency is detected as an image current, which is then converted into a highly accurate mass spectrum using a Fourier Transform (FT).[9][11]
-
Causality of Performance: The Orbitrap's key advantage is its exceptionally high resolution (often >100,000 FWHM), which allows for the clear separation of isobaric interferences.[4][13] This high resolution is a direct result of the stability of the electrostatic trap and the long detection times of the ion frequencies. This leads to outstanding mass accuracy, frequently achieving sub-1 ppm error with internal calibration.[13]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle | Measures ion flight time over a known distance.[7] | Traps ions and measures the frequency of their axial oscillation.[9][10] |
| Typical Resolution | 10,000 - 60,000 FWHM.[4] | >100,000 FWHM (can exceed 240,000).[4][13] |
| Typical Mass Accuracy | < 5 ppm (external calibration).[8] | < 3 ppm (external), < 1 ppm (internal).[13] |
| Primary Advantage | Fast acquisition speed, robust for quantitative work.[6] | Ultra-high resolution and mass accuracy. |
| Best For | High-throughput screening, general-purpose HRMS. | Complex mixtures, unknown identification, metabolomics.[10] |
Experimental Workflow: A Self-Validating Protocol for Formula Confirmation
The following protocol is designed to be self-validating, incorporating multiple layers of evidence to confirm the molecular formula of this compound.
Step 1: Sample & Standard Preparation
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of this compound in LC-MS grade acetonitrile. Further dilute this stock to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation ([M+H]⁺) in the electrospray ionization source.
-
Internal Standard (for Orbitrap): For achieving the highest mass accuracy (<1 ppm), an internal calibrant or lock mass (e.g., a known siloxane or phthalate) can be used. This calibrant is infused continuously alongside the sample, allowing the instrument to correct for any minor drifts in the electrostatic field in real-time.
-
External Calibration: Prior to analysis, the instrument must be calibrated across the desired mass range using a well-characterized calibration solution (e.g., sodium trifluoroacetate for positive ion mode). This ensures the fundamental accuracy of the m/z axis.
Step 2: HRMS Instrumentation & Data Acquisition
The following parameters are typical for Electrospray Ionization (ESI) on either a Q-TOF or Orbitrap system.
-
Ionization Mode: ESI Positive. This compound contains a carbonyl oxygen that is readily protonated.
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas Flow (N₂): 600 – 800 L/hr
-
Mass Range: m/z 50 – 500
-
Acquisition Mode: Full Scan (MS1)
-
Resolution Setting (Orbitrap): >100,000 @ m/z 200
-
Target Ion: Protonated molecule [M+H]⁺
Diagram: HRMS Workflow for Molecular Formula Confirmation
Caption: Workflow for unambiguous molecular formula confirmation using HRMS.
Data Analysis & Interpretation: The Pillars of Confirmation
Confident formula assignment rests on two self-validating pillars: mass accuracy and isotopic pattern matching.
Pillar 1: Mass Accuracy
The molecular formula C₁₅H₁₂O dictates a precise theoretical (exact) mass for the protonated molecule, [C₁₅H₁₂O+H]⁺. This is calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O).
-
Theoretical Monoisotopic Mass [M+H]⁺: 209.09610 Da[2]
The deviation of the measured mass from this theoretical value is expressed in parts-per-million (ppm), a normalized measure of error.[14][15] The formula for this calculation is:
ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000[15][16]
An accepted threshold for confident formula assignment in small molecule analysis is a mass error of < 5 ppm .[8]
Comparative Performance Data (Hypothetical)
| Parameter | Theoretical Value | Observed (Q-TOF) | Observed (Orbitrap) |
| Molecular Formula | C₁₅H₁₂O | - | - |
| Adduct | [M+H]⁺ | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 209.09610 | - | - |
| Measured m/z | - | 209.09672 | 209.09618 |
| Mass Error (mDa) | - | +0.62 | +0.08 |
| Mass Error (ppm) | - | 2.96 ppm | 0.38 ppm |
As the table illustrates, both instruments provide mass accuracy well within the acceptable 5 ppm limit, confirming the elemental composition. The Orbitrap, with its higher resolving power and stability, characteristically yields superior mass accuracy.[13]
Pillar 2: Isotopic Pattern Matching
The second, crucial pillar of confirmation is the analysis of the isotopic pattern.[17][18] The natural abundance of stable isotopes, particularly ¹³C (1.1%), creates a predictable pattern of peaks following the monoisotopic peak (M).[18] For C₁₅H₁₂O, we expect a significant M+1 peak corresponding to molecules containing one ¹³C atom.
The relative intensity of this M+1 peak can be predicted. For a molecule with 'n' carbon atoms, the approximate intensity of the M+1 peak is n * 1.1%.
-
Predicted M+1 Intensity for C₁₅H₁₂O: 15 * 1.1% = 16.5%
Comparative Isotopic Abundance Data (Hypothetical)
| Peak | Theoretical m/z | Theoretical Abundance | Observed Abundance (Q-TOF) | Observed Abundance (Orbitrap) |
| M ([¹²C₁₅H₁₃O]⁺) | 209.09610 | 100% | 100% | 100% |
| M+1 ([¹³C¹²C₁₄H₁₃O]⁺) | 210.09945 | 16.5% | 16.3% | 16.6% |
| M+2 | 211.10281 | 1.3% | 1.4% | 1.3% |
The excellent agreement between the theoretical and observed isotopic abundances provides orthogonal confirmation of the elemental formula.[18][19] A formula like C₁₄H₁₆N₂ would have a predicted M+1 intensity of approximately 15.4% (14 * 1.1% + 2 * 0.37%), a subtle but measurable difference on a high-resolution instrument.
Conclusion
The confirmation of a molecular formula is a non-negotiable step in chemical analysis. By leveraging the power of high-resolution mass spectrometry, specifically through the dual validation of high mass accuracy (< 5 ppm) and correct isotopic pattern matching , we can unambiguously assign the elemental composition of this compound as C₁₅H₁₂O. While both Q-TOF and Orbitrap platforms are highly capable of this task, the Orbitrap analyzer typically offers superior resolution and mass accuracy, providing an even higher degree of confidence. This robust, multi-faceted approach ensures the integrity of foundational data, paving the way for reliable subsequent research and development.
References
- 1. 13702-35-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - this compound (C15H12O) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labcompare.com [labcompare.com]
- 7. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. algimed.com [algimed.com]
- 9. Orbitrap - Wikipedia [en.wikipedia.org]
- 10. ekracargo.com [ekracargo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. scispec.co.th [scispec.co.th]
- 14. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 15. What does ppm mean in mass spectrometry? | AAT Bioquest [aatbio.com]
- 16. youtube.com [youtube.com]
- 17. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure-Activity Relationship of Diphenylacrolein Analogs
In the landscape of modern drug discovery, the diphenylacrolein scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. These α,β-unsaturated ketones, characterized by a core 1,5-diphenylpenta-2,4-dien-1-one framework, serve as versatile platforms for the development of novel therapeutic agents. Their biological activities are intrinsically linked to their function as Michael acceptors, allowing for covalent interactions with nucleophilic residues in biological macromolecules. This guide provides a comprehensive comparison of diphenylacrolein analogs, delving into their structure-activity relationships (SAR), particularly in the realms of anticancer and anti-inflammatory activities. We will explore the causal relationships behind experimental designs and provide detailed protocols for the evaluation of these compelling molecules.
The Diphenylacrolein Scaffold: A Foundation for Diverse Bioactivity
The diphenylacrolein backbone presents several key positions for chemical modification, each offering an opportunity to modulate the compound's pharmacokinetic and pharmacodynamic properties. The two phenyl rings (Ring A and Ring B) and the acrolein linker are the primary sites for synthetic alteration.
Key Modification Points on the Diphenylacrolein Scaffold:
-
Ring A and Ring B Substituents: The nature, position, and number of substituents on the aromatic rings profoundly influence the electronic and steric properties of the molecule, thereby affecting its target affinity and specificity.
-
The Acrolein Moiety: As a Michael acceptor, the electrophilicity of the β-carbon is crucial for covalent bond formation with target proteins. Modifications to this linker can tune its reactivity.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Cellular Proliferation
Diphenylacrolein analogs have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the activation of the Nrf2 signaling pathway.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and are a validated target for anticancer drugs.[1] Analogs of diphenylacrolein, particularly those with a diphenylacrylonitrile structure, have shown potent tubulin polymerization inhibitory activity.[2]
Structure-Activity Relationship Insights:
-
Substitution on Phenyl Rings: The presence of electron-donating groups, such as methoxy groups, on the phenyl rings generally enhances anti-tubulin activity.[2] Specifically, a 3,4,5-trimethoxyphenyl moiety, similar to that found in the potent tubulin inhibitor combretastatin A-4, often confers strong antiproliferative effects.[2][3]
-
The Cyano Group: The replacement of the carbonyl in diphenylacrolein with a nitrile group in diphenylacrylonitrile analogs can fix the conformation and enhance activity.[2]
-
Positional Isomerism: The position of substituents is critical. For instance, in some series, para-substituted compounds on one of the phenyl rings exhibit greater potency than ortho- or meta-substituted analogs.[3]
Quantitative Comparison of Anti-proliferative Activity:
| Compound ID | Ring A Substitution | Ring B Substitution | Cell Line | IC50 (nM) | Reference |
| Analog 1g2a | 3,4,5-trimethoxy | 4-amino | HCT116 | 5.9 | [2] |
| Analog 1g2a | 3,4,5-trimethoxy | 4-amino | BEL-7402 | 7.8 | [2] |
| Compound 3c | 4-methoxy | 4-hydroxy | SK-OV-3 | 0.14 (mg/mL) | [4] |
| Compound 3c | 4-methoxy | 4-hydroxy | HCT15 | 0.34 (mg/mL) | [4] |
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[5][6] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes.[5] Under normal conditions, Keap1 targets Nrf2 for degradation. Electrophilic compounds like diphenylacrolein analogs can react with cysteine residues on Keap1, leading to Nrf2 stabilization, nuclear translocation, and activation of downstream target genes.[5][7]
Structure-Activity Relationship Insights:
-
Michael Acceptor Reactivity: The potency of Nrf2 activation is correlated with the reactivity of the Michael acceptor.[8] The electrophilicity of the β-carbon in the acrolein moiety is a key determinant of this activity.
-
Hydroxyl Group Substitution: The presence of an ortho-hydroxyl group on a phenyl ring can dramatically increase inducer potency.[8] This is thought to be due to intramolecular hydrogen bonding that facilitates the Michael addition of sulfhydryl groups from Keap1.[8]
Quantitative Comparison of Nrf2 Activation:
| Compound | Description | Assay | Potency (CD value) | Reference |
| 2,5-bis(benzylidene)cyclopentanone | Unsubstituted | NQO1 Induction | 16 µM | [8] |
| 2,5-bis(2-hydroxybenzylidene)cyclopentanone | Ortho-hydroxy substituted | NQO1 Induction | 0.075 µM | [8] |
| 2,6-bis(benzylidene)cyclohexanone | Unsubstituted | NQO1 Induction | 2.9 µM | [8] |
| 2,6-bis(2-hydroxybenzylidene)cyclohexanone | Ortho-hydroxy substituted | NQO1 Induction | 0.28 µM | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of diphenylacrolein analogs are often linked to their ability to modulate inflammatory signaling pathways, such as NF-κB, and their Nrf2-mediated antioxidant effects.[9]
Structure-Activity Relationship Insights:
-
Inhibition of Pro-inflammatory Markers: Analogs have been shown to inhibit the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]
-
Substitution and Potency: The specific substitution patterns on the phenyl rings that enhance anti-inflammatory activity are still being elucidated, but electron-donating groups appear to be favorable in some cases.
Experimental Protocols: A Guide to Evaluation
The following protocols provide a framework for the in vitro evaluation of diphenylacrolein analogs.
Assessment of Cytotoxicity: The MTT Assay
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and widely used method for initial cytotoxicity screening of compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diphenylacrolein analogs for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
Causality Behind Experimental Choices: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by an increase in turbidity (light scattering) as microtubules form.[10] This provides direct evidence of a compound's ability to target tubulin.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7]
-
Compound Addition: Add the diphenylacrolein analog at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel for stabilization, nocodazole for destabilization) and negative (vehicle) controls.
-
Initiate Polymerization: Warm the reaction mixture to 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the control.
Nrf2 Activation Assay: ARE-Luciferase Reporter Assay
Causality Behind Experimental Choices: This cell-based assay provides a quantitative measure of Nrf2 transcriptional activity.[11] It utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).[11] Activation of Nrf2 leads to the expression of luciferase, and the resulting luminescence is proportional to Nrf2 activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well white, clear-bottom plate.[12]
-
Compound Treatment: Treat the cells with various concentrations of the diphenylacrolein analogs for 6-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.[11]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.[12]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the fold induction of Nrf2 activity relative to the vehicle control.
Visualizing the Mechanisms
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and its activation by diphenylacrolein analogs.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. raybiotech.com [raybiotech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clyte.tech [clyte.tech]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Assessment of 3,3-Diphenylacrylaldehyde by Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a critical, non-negotiable aspect of the analytical workflow. The integrity of experimental data, the safety of therapeutic candidates, and the reproducibility of scientific outcomes all hinge on the accurate characterization of the materials being used. While various analytical techniques are available for purity assessment, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary ratio method.[1][2]
This guide provides an in-depth comparison of qNMR with other analytical techniques for the purity determination of 3,3-Diphenylacrylaldehyde, a common building block in organic synthesis. We will delve into the theoretical underpinnings of qNMR, provide a detailed experimental protocol, and present a comparative analysis with supporting data to demonstrate why qNMR is often the superior choice for this application.
The Principle of Quantitative NMR: A Direct and Absolute Approach
Unlike chromatographic techniques that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR offers a more direct path to quantification.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[3][5] This unique characteristic allows for the determination of the molar ratio of different species in a sample without the need for identical reference materials.[5] For absolute quantification, a certified internal standard of known purity is added to the sample, enabling the direct calculation of the analyte's purity.[5][6]
The purity of the analyte (P_a) can be calculated using the following equation:
P_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
P : Purity
-
a : Analyte (this compound)
-
std : Internal Standard
A Comparative Overview: qNMR vs. Chromatographic Methods
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in analytical laboratories, they possess inherent limitations that can be overcome by qNMR.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between signal integral and number of nuclei.[3][5] | Differential partitioning between a mobile and stationary phase. | Partitioning between a carrier gas and a stationary phase. |
| Calibration | Does not require a reference standard of the analyte.[7] An internal standard of known purity is used.[6] | Typically requires a calibration curve generated from a certified reference standard of the analyte. | Requires a calibration curve or response factor determination using a reference standard of the analyte. |
| Universality | Nearly universal detection for soluble, NMR-active compounds.[2][4] | Dependent on the analyte possessing a chromophore for UV detection or other specific detectable property. | Limited to volatile and thermally stable compounds. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard.[3] | Can involve more complex sample preparation, including filtration and dissolution in the mobile phase. | May require derivatization for non-volatile compounds. |
| Analysis Time | Relatively fast, with data acquisition typically taking a few minutes per sample.[7] | Can have longer run times depending on the separation method. | Run times can vary significantly based on the column and temperature program. |
| Destructive | Non-destructive, allowing for sample recovery.[7] | Destructive. | Destructive. |
| Information | Provides both quantitative and structural information simultaneously.[3] | Primarily provides quantitative and retention time data. | Primarily provides quantitative and retention time data. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with maleic acid as an internal standard.
Materials and Equipment:
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, ≥99% purity)[6]
-
Deuterated Chloroform (CDCl₃)
-
High-precision 5 mm NMR tubes[8]
-
Analytical balance (readability to at least 0.01 mg)[8]
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
NMR spectrometer (400 MHz or higher recommended)
Experimental Workflow:
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and standard that is close to 1:1 for optimal integration accuracy.[3]
-
Add approximately 0.75 mL of CDCl₃ to the vial.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Set the acquisition parameters. A key parameter is the relaxation delay (D1), which should be at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard to ensure full relaxation and accurate integration.[8] A 90° pulse angle is typically used.
-
Acquire the ¹H NMR spectrum. The number of scans should be sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for less than 1% integration error).[9]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Identify and integrate a well-resolved signal for this compound (e.g., the aldehyde proton signal) and the signal for the internal standard (maleic acid).
-
Use the integral values, the number of protons for each signal, the molar masses, the weighed masses, and the purity of the internal standard to calculate the purity of the this compound sample using the qNMR equation provided earlier.
-
Data Analysis and Interpretation
For this compound (Molar Mass: 208.26 g/mol ) and Maleic Acid (Molar Mass: 116.07 g/mol ), the following signals would be used for integration:
-
This compound: The aldehyde proton (-CHO) is a singlet and is well-separated from other signals, making it ideal for integration (N_a = 1).
-
Maleic Acid: The two olefinic protons are equivalent and appear as a singlet (N_std = 2).
Sample Calculation:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 5.12 mg |
| Molar Mass (M) | 208.26 g/mol | 116.07 g/mol |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | 1.00 | 1.25 |
| Purity (P) | To be determined | 99.5% |
Using the qNMR equation:
P_a = (1.00 / 1.25) * (2 / 1) * (208.26 / 116.07) * (5.12 / 15.05) * 0.995
P_a ≈ 0.978 or 97.8%
Logical Flow of qNMR Data Processing:
Caption: qNMR Data Processing and Calculation Flow.
Conclusion: The Value of qNMR in Ensuring Scientific Integrity
For the purity assessment of this compound, and indeed for a vast array of organic molecules, qNMR offers a robust, accurate, and efficient analytical solution. Its fundamental principle of direct proportionality provides a level of confidence that is often more challenging to achieve with chromatographic methods that rely on compound-specific response factors. The ability to obtain both structural and quantitative information from a single, non-destructive measurement further enhances its value in a research and development setting.[7]
By incorporating qNMR into your analytical workflow, you are not just measuring purity; you are building a foundation of trustworthy and reproducible data, which is the cornerstone of scientific advancement. The validation of qNMR methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), further solidifies its role as a reliable analytical technique in regulated environments.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
In Silico Toxicity Prediction for 3,3-Diphenylacrylaldehyde: A Comparative Guide
In the landscape of modern drug discovery and chemical safety assessment, in silico toxicology has emerged as an indispensable tool. By leveraging computational models, researchers can predict the potential toxicity of chemical compounds early in the development pipeline, thereby reducing reliance on animal testing, saving resources, and accelerating the identification of safer drug candidates and industrial chemicals. This guide provides a comprehensive comparison of freely available in silico tools for predicting the toxicity of 3,3-Diphenylacrylaldehyde, a compound of interest due to its chemical structure.
This compound (CAS: 13702-35-7) is an α,β-unsaturated aldehyde. This structural motif is a well-known toxicophore, a chemical feature associated with toxicity. The electrophilic nature of the carbon-carbon double bond conjugated with the aldehyde group makes it susceptible to Michael addition reactions with biological nucleophiles, such as amino acid residues in proteins and DNA bases. This reactivity is often linked to various toxic endpoints, including skin sensitization, irritation, and genotoxicity.[1][2][3] Given the absence of extensive experimental toxicological data for this compound in the public domain, in silico methods, particularly read-across from structurally similar compounds, are invaluable for a preliminary hazard assessment.
This guide will explore the use of three prominent, freely available in silico toxicology platforms: the OECD QSAR Toolbox , VEGA-QSAR , and Toxtree . We will walk through the prediction of key toxicological endpoints for this compound and compare these predictions with the known toxicological profiles of structurally related α,β-unsaturated aldehydes: cinnamaldehyde, acrolein, and crotonaldehyde.
A Comparative Overview of In Silico Platforms
| Feature | OECD QSAR Toolbox | VEGA-QSAR | Toxtree |
| Primary Approach | Read-across, category formation, and QSAR models | A suite of QSAR models for various endpoints | Decision tree-based alerts and Cramer classification |
| Key Strengths | Comprehensive database integration, transparent workflow for regulatory submissions[1][4][5] | A wide array of validated QSAR models, provides applicability domain information[6][7][8] | Simple, user-friendly interface, excellent for initial screening and identifying structural alerts[9][10][11] |
| Predicted Endpoints | A broad range of human health and ecotoxicological endpoints | Mutagenicity, carcinogenicity, skin sensitization, developmental toxicity, etc.[7] | Cramer classification (oral toxicity), skin/eye irritation, mutagenicity alerts[10] |
| Data Source | Integration of multiple experimental data sources | Curated datasets for model building | Rule-based, based on established toxicological knowledge |
Experimental Workflow: In Silico Toxicity Assessment of this compound
The following workflow provides a step-by-step guide to predicting the toxicity of this compound using the selected in silico tools.
Caption: A generalized workflow for the in silico toxicity prediction of this compound.
Step-by-Step Methodology
1. Compound Input:
-
Objective: To accurately represent the chemical structure for the software.
-
Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2.
-
Launch each software platform (OECD QSAR Toolbox, VEGA-QSAR, and Toxtree).
-
Input the SMILES string into the respective chemical structure editors of each tool.
-
2. OECD QSAR Toolbox Prediction:
-
Objective: To utilize the Toolbox's integrated databases and read-across functionalities.
-
Protocol:
-
In the Toolbox, define this compound as the target chemical.
-
Use the "Profiling" function to identify structural alerts, such as "Michael acceptors".
-
Search for analogues with experimental data for endpoints like "Ames mutagenicity" and "Skin sensitization for chemical categories".
-
Form a chemical category based on structural similarity and the presence of the α,β-unsaturated aldehyde moiety.
-
Perform a read-across to predict the toxicity of the target chemical based on the data of the identified analogues.
-
3. VEGA-QSAR Prediction:
-
Objective: To obtain predictions from a suite of validated Quantitative Structure-Activity Relationship (QSAR) models.
-
Protocol:
-
Load the structure of this compound into the VEGA interface.
-
Select and run relevant models for endpoints such as "Ames Mutagenicity," "Skin Sensitization," and "Oral Acute Toxicity (LD50)."
-
For each prediction, carefully examine the "Applicability Domain" assessment to ensure the reliability of the result. The tool will indicate if the target compound is within the structural and physicochemical space of the training set of the model.
-
4. Toxtree Prediction:
-
Objective: To perform a rapid screening for potential toxicity using a decision tree approach.
-
Protocol:
-
Input the SMILES string of this compound into Toxtree.
-
Apply the "Cramer rules" and "Cramer rules with extensions" decision trees to classify the compound's oral toxicity.
-
Utilize the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity" to identify structural alerts for genotoxicity.
-
Run the "Skin irritation prediction" and "Eye irritation prediction" modules.
-
Comparative Analysis of Predictions and Read-Across
The following table summarizes the predicted toxicity for this compound from the different in silico tools, alongside the experimental data for its structural analogues.
| Toxicological Endpoint | This compound (In Silico Prediction) | Cinnamaldehyde (Experimental Data) | Acrolein (Experimental Data) | Crotonaldehyde (Experimental Data) |
| Ames Mutagenicity | OECD Toolbox: Likely positive (based on alerts) VEGA-QSAR: Positive (within applicability domain) Toxtree: Structural alert for mutagenicity | Inconsistent results in Ames test; some studies show positive, others negative.[12] | Positive in some strains of S. typhimurium. | Positive in Ames test.[13][14] |
| Skin Sensitization | OECD Toolbox: Sensitizer (based on alerts) VEGA-QSAR: Sensitizer (within applicability domain) Toxtree: Structural alert for skin sensitization | Known human skin sensitizer.[15][16] | Strong skin sensitizer. | Potent skin sensitizer.[13] |
| Acute Oral Toxicity (LD50, rat) | VEGA-QSAR: Predicted LD50 in the range of moderately toxic compounds | ~2220 mg/kg[12] | 26-46 mg/kg[3] | 174 mg/kg[13] |
| Cramer Class (Toxtree) | Class III (High suspicion of toxicity) | Class III | Class III | Class III |
graph "Structural_Analogy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Target [label="this compound\n(Target)"]; Analogue1 [label="Cinnamaldehyde\n(Analogue)"]; Analogue2 [label="Acrolein\n(Analogue)"]; Analogue3 [label="Crotonaldehyde\n(Analogue)"]; Moiety [label="α,β-Unsaturated\nAldehyde Moiety", shape=ellipse, fillcolor="#EA4335"];
Target -> Moiety; Analogue1 -> Moiety; Analogue2 -> Moiety; Analogue3 -> Moiety;
{rank=same; Target; Analogue1; Analogue2; Analogue3}; }
Caption: Structural relationship between this compound and its analogues, highlighting the common reactive moiety.
Discussion and Interpretation
The in silico predictions for this compound consistently point towards a profile of a toxic substance, which is in good agreement with the known toxicological properties of its structural class of α,β-unsaturated aldehydes.
-
Genotoxicity: All three tools suggest a potential for mutagenicity. This is a critical endpoint in safety assessment. The structural alert for Michael addition reactivity, which is present in this compound and its analogues, is a well-established mechanism for covalent binding to DNA, a key event in chemical mutagenesis.
-
Skin Sensitization: The predictions for skin sensitization are also consistent across the platforms and are strongly supported by the experimental data for the analogues. The ability of α,β-unsaturated aldehydes to act as haptens by reacting with skin proteins is the underlying mechanism for their sensitizing potential.
-
Acute Oral Toxicity: The Cramer classification in Toxtree places this compound in Class III, indicating a high suspicion of toxicity. The VEGA-QSAR prediction for LD50 also suggests moderate toxicity. While the predicted oral toxicity is not as high as that of the smaller analogues like acrolein and crotonaldehyde, this is expected due to the increased molecular weight and lipophilicity of this compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This comparative guide demonstrates the utility of freely available in silico tools for the preliminary hazard assessment of a chemical with limited experimental data. The consistent predictions from the OECD QSAR Toolbox, VEGA-QSAR, and Toxtree, supported by a read-across analysis with structurally similar compounds, provide a strong indication that this compound is likely to be a mutagen, a skin sensitizer, and possess moderate acute oral toxicity. These in silico findings are crucial for prioritizing further experimental testing and for implementing appropriate safety measures when handling this compound. It is important to remember that in silico predictions are not a replacement for experimental data but are powerful tools for guiding and refining the toxicological assessment process.
References
- 1. oecd.org [oecd.org]
- 2. Optibrium Announces Free Models to Predict Toxicity of Compounds [labbulletin.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. QSAR Toolbox [qsartoolbox.org]
- 5. QSAR Toolbox | ICAPO [icapo.org]
- 6. VEGA models - Toolbox Repository [repository.qsartoolbox.org]
- 7. VEGA - Kode Chemoinformatics [chm.kode-solutions.net]
- 8. About QSAR – VEGA HUB [vegahub.eu]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. longdom.org [longdom.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Diphenylacrylaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3,3-Diphenylacrylaldehyde, a solid crystalline powder, demands a meticulous approach to personal protection. This guide, moving beyond a simple checklist, provides a procedural and logical framework for the safe handling of this compound, ensuring that every step is a self-validating system of safety.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant.[2] Handling this solid compound can pose the following risks:
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.
-
Serious Eye Irritation: The crystalline powder can cause significant eye irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.
Given these hazards, a multi-layered approach to Personal Protective Equipment (PPE) is essential.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound in a laboratory setting. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being undertaken.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. These provide a seal around the eyes to protect against dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers. |
| Hand Protection | Chemical-resistant gloves are required. While specific permeation data for this compound is not available, Nitrile rubber gloves are generally recommended for handling aldehydes.[3] For prolonged or repeated contact, gloves with a higher protection class (breakthrough time > 240 minutes) are advised. Always inspect gloves for any signs of degradation or puncture before use and use proper removal techniques to avoid skin contact. |
| Body Protection | A laboratory coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood . If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) should be worn. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
-
Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including the chemical container, spatulas, weighing paper, and waste containers, are within the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Don PPE: Put on all required PPE in the correct order: lab coat, followed by respiratory protection (if needed), then safety goggles, and finally gloves.
-
Minimize Dust Generation: When opening the container and transferring the powder, do so slowly and carefully to avoid creating airborne dust.
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.
-
Work within the Fume Hood: Keep the sash of the fume hood at the lowest practical height.
-
Clean as You Go: Immediately clean up any small spills using a dampened cloth or paper towel to avoid dust formation. Place the cleaning materials in a designated hazardous waste container.
-
Secure the Container: Tightly close the this compound container.
-
Decontaminate: Wipe down the work surface and any equipment used with a suitable solvent and then with soap and water.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Gloves should be removed last using a technique that avoids touching the outer surface with bare hands.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Safe handling and disposal workflow for this compound.
Emergency Procedures: Exposure and Spills
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste.[4] Clean the spill area with a wet cloth, and then with soap and water. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Chemical and Contaminated Materials
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Chemical Waste: Collect all waste this compound in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated hazardous waste container.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[5][6]
By integrating these expert-level protocols and maintaining a vigilant and informed approach, we can continue our vital research while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
